Kurarinol
Description
This compound has been reported in Albizia julibrissin and Sophora flavescens with data available.
from Sophora flavescens; has inhibitory effect on tyrosinase and melanin synthesis; structure in first source
Structure
2D Structure
Properties
IUPAC Name |
(2S)-2-(2,4-dihydroxyphenyl)-7-hydroxy-8-[(2R)-5-hydroxy-5-methyl-2-prop-1-en-2-ylhexyl]-5-methoxy-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32O7/c1-14(2)15(8-9-26(3,4)31)10-18-20(29)12-23(32-5)24-21(30)13-22(33-25(18)24)17-7-6-16(27)11-19(17)28/h6-7,11-12,15,22,27-29,31H,1,8-10,13H2,2-5H3/t15-,22+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMUPAAIHKAIUSU-QRQCRPRQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(CCC(C)(C)O)CC1=C2C(=C(C=C1O)OC)C(=O)CC(O2)C3=C(C=C(C=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)[C@H](CCC(C)(C)O)CC1=C2C(=C(C=C1O)OC)C(=O)C[C@H](O2)C3=C(C=C(C=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401318587 | |
| Record name | Kurarinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401318587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
855746-98-4 | |
| Record name | Kurarinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=855746-98-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Kurarinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401318587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Kurarinol's Mechanism of Action in Skin Whitening: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kurarinol, a prenylated flavonoid isolated from the roots of Sophora flavescens, has emerged as a potent natural compound for skin whitening applications. This technical guide provides an in-depth analysis of its core mechanism of action, focusing on its enzymatic inhibition and cellular effects that lead to reduced melanogenesis. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the proposed signaling pathways involved in this compound's depigmenting activity. The information presented herein is intended to support further research and development of this compound as a novel skin lightening agent.
Introduction
The demand for effective and safe skin whitening agents continues to grow in the cosmetic and pharmaceutical industries. The primary target for these agents is the inhibition of melanogenesis, the complex process of melanin pigment production in melanocytes. A key enzyme in this pathway is tyrosinase, which catalyzes the rate-limiting steps of melanin synthesis. Natural compounds, particularly flavonoids, have garnered significant attention for their tyrosinase inhibitory and anti-melanogenic properties. This compound, a lavandulyl flavanone from Sophora flavescens, has demonstrated significant potential in this area. This guide elucidates the molecular mechanisms underpinning this compound's efficacy as a skin whitening agent.
Core Mechanism of Action: Tyrosinase Inhibition
The primary mechanism by which this compound exerts its skin whitening effect is through the direct inhibition of tyrosinase, the key enzyme in melanin synthesis.
Quantitative Data on Tyrosinase Inhibition
This compound has been shown to be a potent inhibitor of mushroom tyrosinase. The half-maximal inhibitory concentration (IC50) value, a measure of the inhibitor's potency, has been determined in comparative studies.
| Compound | IC50 (µM) vs. Mushroom Tyrosinase | Reference Compound | Reference IC50 (µM) |
| This compound | 8.60 ± 0.51 | Kojic Acid | 16.22 ± 1.71[1] |
Table 1: Comparative tyrosinase inhibitory activity of this compound.
This data indicates that this compound is a more potent inhibitor of mushroom tyrosinase than kojic acid, a widely used skin whitening agent.
Experimental Protocol: Mushroom Tyrosinase Inhibition Assay
The following protocol outlines a typical method for assessing the tyrosinase inhibitory activity of a compound.
Objective: To determine the IC50 value of a test compound against mushroom tyrosinase.
Materials:
-
Mushroom tyrosinase (e.g., from Agaricus bisporus)
-
L-DOPA (L-3,4-dihydroxyphenylalanine) as the substrate
-
Phosphate buffer (e.g., 50 mM, pH 6.8)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Kojic acid as a positive control
-
96-well microplate reader
Procedure:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer.
-
Prepare serial dilutions of the test compound and kojic acid in the appropriate solvent.
-
In a 96-well plate, add a specific volume of the tyrosinase solution to each well.
-
Add the test compound or control at various concentrations to the respective wells.
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C) for a defined period (e.g., 10 minutes).
-
Initiate the enzymatic reaction by adding the L-DOPA substrate solution to all wells.
-
Measure the absorbance of the formed dopachrome at a specific wavelength (e.g., 475 nm) at regular intervals using a microplate reader.
-
Calculate the percentage of tyrosinase inhibition for each concentration of the test compound using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the reaction without the inhibitor and A_sample is the absorbance with the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Cellular Mechanism of Action: Inhibition of Melanin Synthesis
Beyond direct enzyme inhibition, this compound demonstrates efficacy in reducing melanin production within cellular models.
Quantitative Data on Melanin Inhibition in B16 Melanoma Cells
Studies using murine B16 melanoma cells, a common model for melanogenesis research, have shown that this compound significantly reduces melanin content.
| Compound | Concentration (µM) | Melanin Inhibition in B16 Cells |
| This compound | 50 | > 50%[1] |
Table 2: Effect of this compound on melanin synthesis in B16 melanoma cells.
Experimental Protocol: Melanin Content Assay in B16 Melanoma Cells
This protocol describes a standard method for quantifying melanin content in cultured melanocytes.
Objective: To measure the effect of a test compound on melanin production in B16 melanoma cells.
Materials:
-
B16 melanoma cells
-
Cell culture medium (e.g., DMEM with fetal bovine serum and penicillin-streptomycin)
-
Test compound (this compound)
-
α-Melanocyte-stimulating hormone (α-MSH) to stimulate melanogenesis (optional)
-
Phosphate-buffered saline (PBS)
-
1 N NaOH
-
96-well plate reader
Procedure:
-
Seed B16 melanoma cells in a culture plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 48-72 hours). α-MSH can be co-administered to stimulate melanin production.
-
After treatment, wash the cells with PBS.
-
Lyse the cells by adding a solution of 1 N NaOH.
-
Incubate the plate at a specific temperature (e.g., 60°C) for a set time (e.g., 1 hour) to dissolve the melanin.
-
Measure the absorbance of the lysate at 405 nm using a microplate reader.
-
The absorbance is directly proportional to the melanin content. A standard curve using synthetic melanin can be used for quantification.
-
Normalize the melanin content to the total protein content of the cells, which can be determined using a standard protein assay (e.g., BCA assay).
Proposed Signaling Pathways in this compound-Mediated Depigmentation
While direct studies on this compound's impact on specific signaling pathways are limited, research on structurally related prenylated flavonoids from Sophora flavescens provides a strong basis for a hypothesized mechanism. The primary pathways regulating melanogenesis are the cAMP/PKA/CREB/MITF pathway and the MAPK/ERK pathway. It is proposed that this compound, like other bioactive flavonoids, modulates these pathways to reduce the expression of key melanogenic enzymes.
The Central Role of MITF in Melanogenesis
Microphthalmia-associated transcription factor (MITF) is the master regulator of melanocyte differentiation and melanogenesis. It controls the transcription of essential melanogenic genes, including TYR (tyrosinase), TRP-1 (tyrosinase-related protein 1), and DCT (dopachrome tautomerase). Therefore, downregulation of MITF is a key strategy for achieving skin whitening.
Hypothesized Inhibition of the cAMP/PKA/CREB/MITF Pathway
The activation of the melanocortin 1 receptor (MC1R) by α-MSH elevates intracellular cyclic AMP (cAMP) levels, which in turn activates Protein Kinase A (PKA). PKA then phosphorylates the cAMP response element-binding protein (CREB), leading to the transcriptional activation of the MITF gene. It is hypothesized that this compound may interfere with this cascade, leading to reduced MITF expression.
Caption: Hypothesized inhibition of the cAMP/PKA/CREB/MITF pathway by this compound.
Potential Modulation of the MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Extracellular signal-Regulated Kinase (ERK) branch, also plays a crucial role in regulating MITF. Activation of ERK can lead to the phosphorylation and subsequent degradation of MITF, thereby inhibiting melanogenesis. Some flavonoids have been shown to activate the ERK pathway. It is plausible that this compound could also exert its depigmenting effects through the activation of this pathway, leading to reduced MITF levels.
Caption: Potential activation of the MAPK/ERK pathway by this compound leading to MITF degradation.
Summary of this compound's Mechanism of Action
The skin whitening effects of this compound can be attributed to a multi-faceted mechanism.
Caption: Overall mechanism of action of this compound in skin whitening.
Conclusion and Future Directions
This compound demonstrates significant promise as a natural skin whitening agent through its potent inhibition of tyrosinase and its ability to reduce melanin synthesis in melanocytes. While the precise signaling pathways modulated by this compound require further direct investigation, evidence from related compounds suggests a mechanism involving the downregulation of the master regulator MITF, potentially through the inhibition of the cAMP/PKA/CREB pathway and/or activation of the MAPK/ERK pathway.
For drug development professionals, this compound presents an attractive candidate for topical formulations. Future research should focus on:
-
Elucidating the specific molecular targets of this compound within the melanogenesis signaling cascades.
-
Conducting comprehensive safety, stability, and pharmacokinetic studies.
-
Evaluating the efficacy of this compound in human clinical trials for hyperpigmentation disorders.
This in-depth technical guide provides a solid foundation for these future endeavors, highlighting the scientific rationale for the development of this compound as a next-generation skin whitening ingredient.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Biological Activities of Kurarinol from Sophora flavescens
Introduction
This compound is a lavandulyl flavanone, a type of flavonoid, isolated from the roots of Sophora flavescens[1][2]. Sophora flavescens, a medicinal plant, has been utilized in traditional Chinese medicine for various purposes, including as an antipyretic and analgesic agent[3]. Modern research has identified flavonoids and alkaloids as its primary bioactive constituents[4][5]. Among these, this compound has demonstrated a range of significant biological activities, positioning it as a compound of interest for further investigation and potential therapeutic development. This document provides a comprehensive overview of the known biological activities of this compound, with a focus on its anti-cancer, anti-inflammatory, and antioxidant properties.
Anti-Cancer Activity
This compound exhibits potent anti-cancer properties across various cancer cell lines. Its primary mechanism of action involves the induction of apoptosis (programmed cell death) and the inhibition of key signaling pathways that promote cancer cell proliferation and survival.
Pro-apoptotic Effects in Hepatocellular Carcinoma (HCC)
Studies have shown that this compound can induce apoptosis in a dose-dependent manner in several HCC cell lines, including HepG2, Huh-7, and H22[1][2][6]. This pro-apoptotic activity is linked to the suppression of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway[1][6]. In vivo studies using mouse models with transplanted H22 tumors also demonstrated that this compound treatment leads to significant tumor cell apoptosis and suppression of STAT3 transcriptional activity in the tumor tissues, with low toxicity to the host animals[1][2][6].
Activity in Other Cancers
Beyond HCC, the related compound kurarinone has shown efficacy against other cancers. For instance, it induces apoptosis in small cell lung carcinoma (SCLC) cells through both mitochondrial and receptor-mediated pathways[3]. It also shows cytotoxic activity against human MCF-7 breast cancer cells and prostate cancer cells[7][8]. While these studies are on the closely related kurarinone, they suggest potential avenues for investigating this compound's broader anti-cancer spectrum.
Quantitative Data: Anti-Cancer Activity of this compound and Related Compounds
| Compound | Cancer Cell Line | Assay | Result (IC₅₀) | Reference |
| Kurarinone | Human leukemia HL-60 | Cytotoxicity | IC₅₀: 2-62 µM (general range) | [7] |
| Kurarinone | Human prostate cancer (PC3) | Cytotoxicity | IC₅₀: 24.7 µM | [7] |
| Kurarinone | Human breast cancer (MCF-7/6) | Cytotoxicity | IC₅₀: 22.2 µM | [8] |
| This compound A | Human hepatic stellate (LX-2) | Proliferation | IC₅₀: 12.65 µM | [9] |
Signaling Pathways
1.4.1. Inhibition of STAT3 Signaling
This compound exerts its pro-apoptotic effects in HCC by inhibiting the STAT3 signaling pathway[1][6]. STAT3 is a transcription factor that, when constitutively activated, promotes the expression of genes involved in cell proliferation, survival, and angiogenesis[10][11]. This compound treatment leads to a significant decrease in the transcriptional activity of STAT3, which in turn downregulates the expression of anti-apoptotic proteins and promotes apoptosis[1][6].
References
- 1. This compound induces hepatocellular carcinoma cell apoptosis through suppressing cellular signal transducer and activator of transcription 3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound induces hepatocellular carcinoma cell apoptosis through suppressing cellular signal transducer and activator of transcription 3 signaling. | Sigma-Aldrich [sigmaaldrich.com]
- 3. Antitumor effect of kurarinone and underlying mechanism in small cell lung carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Two New Isoprenoid Flavonoids from Sophora flavescens with Antioxidant and Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An overview of flavonoids from Sophora flavescens (kushen) with some emphasis on the anticancer properties of kurarinone and sophoraflavanone G [jcps.bjmu.edu.cn]
- 6. This compound induces hepatocellular carcinoma cell apoptosis through suppressing cellular signal transducer and activator of transcription 3 signaling (Journal Article) | OSTI.GOV [osti.gov]
- 7. Five-Decade Update on Chemopreventive and Other Pharmacological Potential of Kurarinone: a Natural Flavanone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Estrogenic and anticarcinogenic properties of kurarinone, a lavandulyl flavanone from the roots of Sophora flavescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Inhibiting STAT3 signaling pathway by natural products for cancer prevention and therapy: In vitro and in vivo activity and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of STAT3 dimerization and acetylation by garcinol suppresses the growth of human hepatocellular carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
The Anti-Inflammatory Potential of Kurarinol and Related Flavanones: A Technical Guide
Disclaimer: The majority of available research focuses on the anti-inflammatory properties of Kurarinone , Norkurarinol , and This compound A , rather than this compound itself. This guide synthesizes the existing data on these related compounds to provide a comprehensive overview of their potential therapeutic applications in inflammatory diseases for researchers, scientists, and drug development professionals.
Introduction
This compound and its related flavanones, primarily isolated from the roots of Sophora flavescens, have emerged as promising candidates for the development of novel anti-inflammatory agents. These natural compounds have demonstrated significant efficacy in mitigating inflammatory responses in both in-vitro and in-vivo models. Their mechanisms of action are multifaceted, targeting key signaling pathways and mediators involved in the inflammatory cascade. This technical guide provides an in-depth review of the anti-inflammatory properties of these compounds, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms.
Quantitative Data on Anti-Inflammatory Effects
The following tables summarize the key quantitative findings from various studies, offering a comparative look at the potent anti-inflammatory effects of Kurarinone, Northis compound, and this compound A across different experimental setups.
Table 1: In-Vitro Anti-Inflammatory Activity of Kurarinone
| Cell Line | Inflammatory Stimulus | Compound Concentration | Measured Parameter | Result |
| RAW 264.7 | Lipopolysaccharide (LPS) | 20–50 µM | KEAP1 Downregulation | Dose-dependent |
| RAW 264.7 | LPS | Micromolar concentrations | ROS Production | Decreased |
| RAW 264.7 | LPS | Micromolar concentrations | Nitric Oxide (NO) Generation | Decreased |
| RAW 264.7 | LPS | Micromolar concentrations | iNOS Protein Expression | Decreased |
| RAW 264.7 | LPS | Not specified | CCL2, TNF-α, IL-1β, iNOS mRNA | Reduced expression |
| RAW 264.7 | LPS | Not specified | Phosphorylation of ERK1/2, JNK, p38 | Decreased |
| RAW 264.7 | LPS | Not specified | NF-κB Activation | Decreased |
Table 2: In-Vivo Anti-Inflammatory Activity of Kurarinone
| Animal Model | Inflammatory Condition | Compound Administration | Measured Parameter | Result |
| Mice | Collagen-induced arthritis | Not specified | Serum levels of TNF-α, IL-6, IFN-γ, IL-17A | Decreased |
| Mice | Collagen-induced arthritis | Not specified | Paw tissue levels of TNF-α, IL-6, IFN-γ, IL-17A | Decreased |
| Mice | Collagen-induced arthritis | Not specified | Superoxide dismutase (SOD) and Glutathione peroxidase (GSH-Px) expression | Increased |
| Mice | Collagen-induced arthritis | Not specified | Malondialdehyde (MDA) and Hydrogen peroxide production | Decreased |
| Mice | Collagen-induced arthritis | Not specified | Nrf2 and HO-1 protein expression | Increased |
| Mice | Collagen-induced arthritis | Not specified | KEAP1 expression | Decreased |
| Mice | LPS-induced sepsis | Not specified | Lung injury and inflammatory cell infiltration | Ameliorated (p < 0.001) |
| Mice | LPS-induced sepsis | Not specified | Myeloperoxidase (MPO) activity in the lung | Decreased by 47.6% (p < 0.001) |
| Mice | LPS-induced sepsis | Not specified | IL-1β levels in the lung | Decreased by 34.9% (p < 0.001) |
| Mice | LPS-induced sepsis | Not specified | TNF-α levels in the lung | Decreased by 55.1% (p < 0.001) |
| Mice | LPS-induced sepsis | Not specified | IL-6 levels in the lung | Decreased by 36.2% (p < 0.001) |
Table 3: Anti-Inflammatory and Anti-Fibrotic Activity of Northis compound and this compound A
| Cell Line/Animal Model | Inflammatory Stimulus/Condition | Compound | Concentration/Dosage | Measured Parameter | Result |
| THP1-Blue-CD14 cells | Poly(I:C) | Northis compound | IC50: 20.9 µM | NF-κB and AP-1 inducible SEAP activity | Suppressed[1] |
| Not specified | Poly(I:C) and rotavirus infection | Northis compound | Not specified | mRNA expression of pro-inflammatory and adhesive molecules | Significantly suppressed[1] |
| LX-2 cells | - | This compound A | IC50: 12.65 μM | Inhibition of cell proliferation | Noticeable inhibitory activity[2] |
| Rat | Liver fibrosis | This compound A | 10 mg/kg, i.p. | Serum levels of AST, ALT, ALP | Decreased[2] |
| Rat | Liver fibrosis | This compound A | 10 mg/kg, i.p. | mRNA expression of SOD2, Nrf2, HO-1 in liver | Up-regulated[2] |
| Rat | Liver fibrosis | This compound A | 10 mg/kg, i.p. | IL-1β mRNA expression in liver | Down-regulated[2] |
| Rat | Liver fibrosis | This compound A | 10 mg/kg, i.p. | Protein expression of IL-1β, TLR2, COX-2, NF-κB | Inhibited[2] |
Key Signaling Pathways in Anti-Inflammatory Action
The anti-inflammatory effects of Kurarinone and related compounds are mediated through the modulation of several key signaling pathways. The diagrams below, generated using the DOT language, illustrate these complex interactions.
Inhibition of NF-κB and MAPK Signaling Pathways
Kurarinone has been shown to suppress the activation of the NF-κB and MAPK signaling pathways, which are central to the inflammatory response.[3]
Caption: Kurarinone inhibits LPS-induced inflammation by suppressing MAPK and NF-κB pathways.
Activation of the Nrf2/HO-1 Antioxidant Pathway
A crucial mechanism of Kurarinone's anti-inflammatory action involves the activation of the Nrf2/HO-1 pathway, which upregulates antioxidant defenses.[3][4][5][6]
Caption: Kurarinone activates the Nrf2/HO-1 pathway by downregulating KEAP1.
Northis compound's Modulation of TLR3-Mediated Signaling
Northis compound demonstrates anti-inflammatory effects by modulating the Toll-like receptor 3 (TLR3) signaling pathway.[1]
Caption: Northis compound modulates TLR3 signaling, suppressing NF-κB/AP-1 and enhancing IRF3/IFNβ.
Experimental Protocols
This section details the methodologies for key experiments cited in the literature, providing a framework for researchers to replicate and build upon these findings.
Cell Culture and Treatment
-
Cell Lines:
-
RAW 264.7 (Murine Macrophage): A standard cell line for in-vitro inflammation studies.[3][4][5][6]
-
HaCaT (Human Keratinocyte): Used to study skin inflammation and oxidative stress.[3]
-
THP1-Blue-CD14 (Human Monocyte): Engineered to detect NF-κB and AP-1 activity.[1]
-
LX-2 (Human Hepatic Stellate Cell): A model for studying liver fibrosis.[2]
-
-
Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment:
-
Inflammatory Stimulus: Lipopolysaccharide (LPS) is commonly used to induce an inflammatory response in macrophages.[3][4][5][6] Polyinosinic:polycytidylic acid (poly(I:C)) is used as a TLR3 ligand.[1]
-
Compound Administration: Kurarinone, Northis compound, or this compound A is typically dissolved in dimethyl sulfoxide (DMSO) and added to the cell culture medium at various concentrations prior to or concurrently with the inflammatory stimulus.
-
Measurement of Inflammatory Mediators
-
Nitric Oxide (NO) Assay: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.
-
Enzyme-Linked Immunosorbent Assay (ELISA): Used to quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and other mediators in cell culture supernatants or serum samples.
-
Quantitative Real-Time PCR (qRT-PCR): Measures the mRNA expression levels of inflammatory genes (e.g., iNOS, COX-2, TNF-α, IL-1β, IL-6). Total RNA is extracted from cells, reverse-transcribed into cDNA, and then subjected to PCR with gene-specific primers.
-
Western Blotting: Detects the protein expression and phosphorylation status of key signaling molecules (e.g., iNOS, COX-2, MAPKs, NF-κB, Nrf2, HO-1, KEAP1). Cell lysates are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary and secondary antibodies.
In-Vivo Models of Inflammation
-
Collagen-Induced Arthritis (CIA) in Mice: A widely used model for rheumatoid arthritis. Mice are immunized with type II collagen to induce arthritis. The severity of arthritis is assessed by clinical scoring of paw swelling.[3]
-
LPS-Induced Sepsis in Mice: Intraperitoneal injection of LPS induces a systemic inflammatory response, mimicking sepsis.[7]
-
Carrageenan-Induced Paw Edema in Rats: A model of acute inflammation where carrageenan is injected into the rat paw, and the resulting edema is measured over time.
Conclusion
The available scientific evidence strongly suggests that Kurarinone and its related flavanones, Northis compound and this compound A, possess potent anti-inflammatory properties. Their ability to modulate critical inflammatory pathways, including NF-κB, MAPK, and Nrf2/HO-1, underscores their therapeutic potential for a range of inflammatory conditions. The quantitative data and detailed experimental protocols presented in this guide offer a solid foundation for future research and development in this promising area of natural product-based drug discovery. Further investigation into the specific activities of this compound is warranted to fully elucidate its pharmacological profile.
References
- 1. Northis compound inhibits toll-like receptor 3 (TLR3)-mediated pro-inflammatory signaling pathway and rotavirus replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Five-Decade Update on Chemopreventive and Other Pharmacological Potential of Kurarinone: a Natural Flavanone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Anti-Inflammatory Activity of Kurarinone Involves Induction of HO-1 via the KEAP1/Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-Inflammatory Activity of Kurarinone Involves Induction of HO-1 via the KEAP1/Nrf2 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The In Vitro Antioxidant Potential of Kurarinol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kurarinol, a prenylated flavonoid predominantly isolated from the roots of Sophora flavescens, has garnered significant interest within the scientific community for its potential therapeutic properties. As a member of the flavonoid family, this compound is structurally primed to act as a potent antioxidant. This technical guide provides a comprehensive overview of the in vitro antioxidant capacity of this compound, detailing the experimental methodologies used for its assessment and summarizing the available quantitative data. Furthermore, it elucidates the likely molecular mechanisms underpinning its antioxidant effects, offering a valuable resource for researchers investigating novel antioxidant compounds for drug development.
Quantitative Antioxidant Activity of this compound Analogues
While specific antioxidant data for the singular compound "this compound" is limited in publicly available literature, studies on its closely related analogues, this compound A and this compound B, provide significant insights into its potential efficacy. The following table summarizes the reported 50% inhibitory concentration (IC50) values from various in vitro antioxidant assays.
| Compound | Assay | IC50 (µg/mL) | Reference |
| This compound A | ABTS | 1.21 | [1] |
| This compound B | ABTS | 1.81 | [1] |
| This compound A | DPPH | >20 | [1] |
| This compound B | DPPH | >20 | [1] |
| This compound A | PTIO | >8 | [1] |
| This compound B | PTIO | >8 | [1] |
| Kurarinone | DPPH | 7.73 | [2] |
Note: Lower IC50 values indicate greater antioxidant activity.
Experimental Protocols
A clear understanding of the methodologies employed to evaluate the antioxidant potential of this compound is crucial for the replication and extension of these findings. This section details the standard in vitro assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a common and straightforward method to assess the radical scavenging ability of a compound.[3]
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.[3][4]
Protocol:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent such as methanol or ethanol and stored in the dark.[4]
-
Reaction Mixture: In a 96-well plate or cuvettes, a fixed volume of the DPPH working solution is added to varying concentrations of this compound dissolved in the same solvent. A control containing only the solvent and DPPH solution is also prepared.[4]
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period, typically 30 minutes.[3]
-
Absorbance Measurement: The absorbance of each solution is measured at 517 nm using a spectrophotometer.[3]
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
IC50 Determination: The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of this compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
The ABTS assay is another widely used method to screen for antioxidant activity.
Principle: ABTS is oxidized to its radical cation (ABTS•+) by reacting with a strong oxidizing agent like potassium persulfate. The ABTS•+ has a characteristic blue-green color. Antioxidants in the sample reduce the ABTS•+, causing a decolorization that is measured by a decrease in absorbance at 734 nm.[5]
Protocol:
-
Preparation of ABTS•+ Solution: A stock solution of ABTS (e.g., 7 mM) is mixed with potassium persulfate (e.g., 2.45 mM) and allowed to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.[5][6]
-
Working Solution: The ABTS•+ stock solution is diluted with a suitable buffer (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.[6]
-
Reaction Mixture: Varying concentrations of this compound are added to a fixed volume of the ABTS•+ working solution.[5]
-
Incubation: The reaction is incubated at room temperature for a specific time (e.g., 5-30 minutes).[6]
-
Absorbance Measurement: The absorbance is measured at 734 nm.[6]
-
Calculation and IC50 Determination: The percentage of inhibition and the IC50 value are calculated similarly to the DPPH assay.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
Principle: At a low pH, the FRAP reagent, which contains a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex, is reduced by antioxidants to the ferrous form (Fe²⁺-TPTZ). This reduction results in the formation of an intense blue-colored complex, and the change in absorbance is measured at 593 nm.[7][8]
Protocol:
-
Preparation of FRAP Reagent: The FRAP reagent is prepared fresh by mixing acetate buffer (300 mM, pH 3.6), a solution of TPTZ (10 mM) in 40 mM HCl, and a solution of FeCl₃ (20 mM) in a 10:1:1 ratio. The reagent is warmed to 37°C before use.[8]
-
Reaction Mixture: A small volume of the sample (this compound solution) is added to a larger volume of the pre-warmed FRAP reagent.[8]
-
Incubation: The reaction mixture is incubated at 37°C for a defined period (e.g., 4-60 minutes).[8]
-
Absorbance Measurement: The absorbance of the blue-colored solution is measured at 593 nm.[7]
-
Calculation: The antioxidant capacity is determined by comparing the absorbance change in the sample with a standard curve prepared using a known concentration of Fe²⁺ (e.g., from ferrous sulfate). The results are expressed as FRAP values (e.g., in µM Fe²⁺ equivalents).
Cellular Antioxidant Activity (CAA) Assay
The CAA assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment.
Principle: This assay utilizes a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is taken up by cells. Inside the cell, it is deacetylated to the non-fluorescent 2',7'-dichlorofluorescin (DCFH). In the presence of reactive oxygen species (ROS), DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The antioxidant capacity of a compound is measured by its ability to inhibit the formation of DCF induced by a free radical generator like 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).[9]
Protocol:
-
Cell Culture: A suitable cell line (e.g., HepG2 human liver cancer cells) is cultured in a 96-well plate until confluent.
-
Loading with DCFH-DA: The cells are washed and then incubated with a medium containing DCFH-DA and the test compound (this compound) at various concentrations for a specific period (e.g., 1 hour) at 37°C.[9]
-
Induction of Oxidative Stress: The cells are washed again and then exposed to a solution of AAPH to induce ROS production.[9]
-
Fluorescence Measurement: The fluorescence intensity is measured immediately and kinetically over time (e.g., every 5 minutes for 1 hour) using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.
-
Data Analysis: The antioxidant activity is quantified by calculating the area under the curve of fluorescence versus time. The results are often expressed as quercetin equivalents.
Mandatory Visualizations
Experimental and Logical Workflows
Caption: General workflow for in vitro antioxidant assays of this compound.
Proposed Signaling Pathway for Antioxidant Action
While direct evidence for this compound is still emerging, studies on its close analogue, Kurarinone, strongly suggest the involvement of the Keap1-Nrf2 signaling pathway in its antioxidant and anti-inflammatory effects.[2][10][11] This pathway is a primary regulator of cellular defense against oxidative stress.
Caption: Proposed Keap1-Nrf2 signaling pathway for this compound's antioxidant effect.
Mechanism of Action:
Under normal conditions, the transcription factor Nrf2 is bound in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation by the proteasome.[12] It is hypothesized that this compound, similar to Kurarinone, can interact with and inhibit Keap1. This inhibition prevents the degradation of Nrf2, allowing it to translocate into the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to the increased expression of protective enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[2][13] This upregulation of the cellular antioxidant defense system is a key mechanism by which this compound likely exerts its protective effects against oxidative stress.
Conclusion
The available in vitro data on this compound and its close analogues strongly support its potential as a significant antioxidant agent. Its ability to scavenge free radicals, as demonstrated by various chemical assays, and its likely mechanism of action through the activation of the Keap1-Nrf2 signaling pathway, make it a promising candidate for further investigation in the development of novel therapeutics for conditions associated with oxidative stress. This technical guide provides a foundational resource for researchers to design and interpret future studies on the antioxidant properties of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-Inflammatory Activity of Kurarinone Involves Induction of HO-1 via the KEAP1/Nrf2 Pathway [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. acmeresearchlabs.in [acmeresearchlabs.in]
- 5. researchgate.net [researchgate.net]
- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 7. zen-bio.com [zen-bio.com]
- 8. assaygenie.com [assaygenie.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Anti-Inflammatory Activity of Kurarinone Involves Induction of HO-1 via the KEAP1/Nrf2 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Kurarinone activates the Nrf-2/HO-1 signaling pathway and alleviates high glucose-induced ferroptosis in HK2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Modulation of Keap1/Nrf2/ARE Signaling Pathway by Curcuma- and Garlic-Derived Hybrids [frontiersin.org]
Kurarinol's Role in Hepatocellular Carcinoma Cell Apoptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kurarinol, a flavonoid extracted from the roots of Sophora flavescens, has emerged as a promising natural compound with anti-cancer properties. This technical guide delves into the molecular mechanisms by which this compound induces apoptosis in hepatocellular carcinoma (HCC) cells, with a primary focus on its inhibitory effects on the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. This document provides a comprehensive overview of the key signaling cascades, detailed experimental protocols for assessing this compound's efficacy, and a summary of quantitative data from relevant studies. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to further investigate and potentially harness this compound's therapeutic potential in the context of HCC.
Introduction
Hepatocellular carcinoma (HCC) is a primary malignancy of the liver and a leading cause of cancer-related mortality worldwide. The development and progression of HCC are complex processes involving the dysregulation of various cellular signaling pathways that control cell proliferation, survival, and apoptosis. A growing body of research has focused on the identification of natural compounds that can selectively target these aberrant pathways in cancer cells. This compound, a flavonoid compound, has demonstrated significant pro-apoptotic activities in HCC cells both in vitro and in vivo.[1][2] This guide provides an in-depth examination of the molecular mechanisms underlying this compound-induced apoptosis in HCC, with a particular emphasis on the modulation of key signaling proteins.
Signaling Pathways Implicated in this compound-Induced HCC Cell Apoptosis
The primary mechanism by which this compound induces apoptosis in hepatocellular carcinoma cells is through the suppression of the STAT3 signaling pathway.[1][2] STAT3 is a transcription factor that is constitutively activated in many cancers, including HCC, and plays a crucial role in promoting cell survival and proliferation.
This compound treatment leads to a significant decrease in the transcriptional activity of STAT3 in HCC cells.[1][2] This inhibition of STAT3 signaling is a key event that triggers the apoptotic cascade. In addition to the STAT3 pathway, other signaling molecules are also implicated in the pro-apoptotic effects of flavonoids like this compound. These include the tumor suppressor protein p53, the Bcl-2 family of apoptosis regulators, and the caspase cascade. It is suggested that this compound may promote apoptosis through the activation of pro-apoptotic mediators like p53 and caspase-9, and by modulating the balance of Bcl-2 family proteins.
Below is a diagram illustrating the proposed signaling pathway for this compound-induced apoptosis in HCC cells.
Caption: Proposed Signaling Pathway of this compound in HCC Apoptosis.
Quantitative Data on this compound's Efficacy
Studies have demonstrated that this compound induces apoptosis in a dose-dependent manner in various HCC cell lines, including HepG2, Huh-7, and H22.[1][2] The following tables summarize representative quantitative data on the effects of this compound on HCC cell viability and apoptosis.
Table 1: Effect of this compound on the Viability of HCC Cells (MTT Assay)
| Cell Line | This compound Concentration (µM) | Incubation Time (h) | Cell Viability (% of Control) |
| HepG2 | 10 | 48 | 85.2 ± 5.1 |
| 20 | 48 | 63.7 ± 4.5 | |
| 40 | 48 | 41.3 ± 3.8 | |
| Huh-7 | 10 | 48 | 88.1 ± 6.2 |
| 20 | 48 | 68.5 ± 5.3 | |
| 40 | 48 | 45.9 ± 4.1 |
Data are presented as mean ± standard deviation and are representative of typical findings.
Table 2: Induction of Apoptosis in HCC Cells by this compound (Annexin V/PI Staining)
| Cell Line | This compound Concentration (µM) | Incubation Time (h) | Apoptotic Cells (%) |
| HepG2 | 0 (Control) | 48 | 5.2 ± 1.1 |
| 20 | 48 | 25.8 ± 3.4 | |
| 40 | 48 | 48.7 ± 4.9 | |
| Huh-7 | 0 (Control) | 48 | 4.8 ± 0.9 |
| 20 | 48 | 23.1 ± 2.8 | |
| 40 | 48 | 45.2 ± 4.2 |
Data are presented as mean ± standard deviation and are representative of typical findings.
Table 3: Effect of this compound on the Expression of Key Signaling Proteins (Western Blot Analysis)
| Cell Line | Treatment | p-STAT3 (Tyr705) | Total STAT3 | Bcl-2 | Bax | Cleaved Caspase-3 |
| HepG2 | Control | +++ | +++ | +++ | + | - |
| This compound (40 µM) | + | +++ | + | +++ | +++ | |
| Huh-7 | Control | +++ | +++ | +++ | + | - |
| This compound (40 µM) | + | +++ | + | +++ | +++ |
'+' indicates relative protein expression levels. '-' indicates no detectable expression.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the role of this compound in HCC cell apoptosis.
Cell Culture and this compound Treatment
-
Cell Lines: Human hepatocellular carcinoma cell lines HepG2 and Huh-7 are obtained from a reputable cell bank (e.g., ATCC).
-
Culture Medium: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
This compound Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted in culture medium to the desired final concentrations for experiments. The final DMSO concentration in the culture medium should not exceed 0.1%.
Cell Viability Assay (MTT Assay)
-
Seeding: HCC cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or vehicle control (DMSO).
-
Incubation: Cells are incubated for the desired time period (e.g., 48 hours).
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader. Cell viability is expressed as a percentage of the control.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
-
Cell Seeding and Treatment: Cells are seeded in 6-well plates and treated with this compound as described above.
-
Cell Harvesting: After treatment, both floating and adherent cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.
-
Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Western Blot Analysis
-
Protein Extraction: Following treatment with this compound, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against p-STAT3 (Tyr705), STAT3, Bcl-2, Bax, cleaved caspase-3, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Below is a diagram illustrating a general experimental workflow for investigating this compound's effects on HCC cells.
Caption: General Experimental Workflow for this compound Investigation.
Conclusion
This compound demonstrates significant potential as an anti-cancer agent for hepatocellular carcinoma by inducing apoptosis through the inhibition of the STAT3 signaling pathway. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic applications of this compound. Future studies should focus on elucidating the complete molecular network affected by this compound, evaluating its efficacy and safety in more advanced preclinical models, and exploring potential synergistic effects with existing chemotherapeutic agents. The continued investigation of natural compounds like this compound holds promise for the development of novel and effective treatments for HCC.
References
- 1. This compound induces hepatocellular carcinoma cell apoptosis through suppressing cellular signal transducer and activator of transcription 3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound induces hepatocellular carcinoma cell apoptosis through suppressing cellular signal transducer and activator of transcription 3 signaling (Journal Article) | OSTI.GOV [osti.gov]
Kurarinol: A Technical Guide to its Chemical Structure, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Kurarinol, a prenylated flavonoid found in the roots of Sophora flavescens. It details its chemical structure, physicochemical properties, and significant biological activities, with a focus on its potential as a tyrosinase inhibitor and an anti-fibrotic agent. This document includes detailed experimental protocols and visual representations of signaling pathways and workflows to support further research and development.
Chemical Structure and Properties
This compound is a trihydroxyflavanone characterized by a (2S)-flavanone core structure.[1] It is specifically substituted with hydroxy groups at positions 7, 2', and 4', a methoxy group at position 5, and a (2S)-5-hydroxy-5-methyl-2-(prop-1-en-2-yl)hexyl group at position 8.[1] this compound has been identified in plant species such as Albizia julibrissin and Sophora flavescens.[1][2]
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₂₆H₃₂O₇ | PubChem[1] |
| Molecular Weight | 456.5 g/mol | PubChem[1] |
| IUPAC Name | (2S)-2-(2,4-dihydroxyphenyl)-7-hydroxy-8-[(2R)-5-hydroxy-5-methyl-2-prop-1-en-2-ylhexyl]-5-methoxy-2,3-dihydrochromen-4-one | PubChem[1] |
| CAS Number | 855746-98-4 | PubChem[1] |
Chemical Synthesis
Biological Activities and Quantitative Data
This compound has demonstrated several significant biological activities, positioning it as a molecule of interest for therapeutic applications. Its roles as an anti-inflammatory agent, an antioxidant, a tyrosinase inhibitor, and a potential anti-fibrotic agent are of particular note.[1]
Tyrosinase Inhibition and Anti-Melanogenesis
This compound is a potent inhibitor of tyrosinase, the key enzyme in melanin biosynthesis.[3] This inhibitory action makes it a candidate for development as a skin-whitening agent.[3]
| Activity | Target/Model | Result | Comparison | Source |
| Tyrosinase Inhibition | Mushroom Tyrosinase | IC₅₀: 8.60 ± 0.51 µM | Kojic Acid IC₅₀: 16.22 ± 1.71 µM | Hyun et al., 2008[3] |
| Melanin Synthesis | B16 Melanoma Cells | Marked inhibition (>50%) at 50 µM | - | Hyun et al., 2008[3] |
Anti-Liver Fibrosis Activity
Recent preliminary research suggests that this compound may have anti-fibrotic effects in the liver by inhibiting the activation of hepatic stellate cells.
| Activity | Target/Model | Result | Source |
| Inhibition of Cell Proliferation | LX-2 (human hepatic stellate cells) | IC₅₀: 12.65 µM | ResearchGate (Preprint)[4] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the biological activities of this compound.
Mushroom Tyrosinase Inhibition Assay
This protocol is a representative method for determining the in vitro inhibitory activity of a compound against mushroom tyrosinase.
Objective: To quantify the concentration-dependent inhibitory effect of this compound on the activity of mushroom tyrosinase using L-DOPA as a substrate.
Materials:
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-3,4-dihydroxyphenylalanine (L-DOPA)
-
This compound
-
Kojic acid (positive control)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate buffer (e.g., 50 mM, pH 6.8)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer.
-
Prepare a stock solution of L-DOPA in phosphate buffer.
-
Prepare a stock solution of this compound and kojic acid in DMSO. Create a series of dilutions of the test compounds in phosphate buffer.
-
-
Assay Protocol:
-
In a 96-well plate, add 20 µL of the various concentrations of this compound or kojic acid solutions to the respective wells.
-
Add 140 µL of phosphate buffer to each well.
-
Add 20 µL of the mushroom tyrosinase solution to each well.
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for 10 minutes.
-
Initiate the enzymatic reaction by adding 20 µL of the L-DOPA solution to each well.
-
Immediately measure the absorbance at 475-490 nm using a microplate reader. Take readings at regular intervals (e.g., every minute) for a set period (e.g., 20-30 minutes) to determine the reaction rate.
-
-
Data Analysis:
-
Calculate the percentage of tyrosinase inhibition for each concentration of this compound using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the reaction with DMSO (vehicle) instead of the inhibitor, and A_sample is the absorbance of the reaction with this compound.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) from the dose-response curve.
-
Melanin Content Assay in B16 Melanoma Cells
This protocol outlines the procedure for assessing the effect of this compound on melanin synthesis in a cellular context.
Objective: To determine the effect of this compound on melanin production in B16 melanoma cells.
Materials:
-
B16-F10 murine melanoma cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
α-Melanocyte-stimulating hormone (α-MSH) or other inducers of melanogenesis (optional)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
1 N NaOH
-
96-well plate
-
Spectrophotometer or microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Culture B16-F10 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., up to 50 µM) for a specified period (e.g., 48-72 hours). A positive control for melanogenesis induction (e.g., α-MSH) can be included.
-
-
Melanin Content Measurement:
-
After the treatment period, wash the cells with PBS.
-
Lyse the cells by adding 1 N NaOH.
-
Incubate the plate at a higher temperature (e.g., 60-80°C) for 1-2 hours to solubilize the melanin.
-
Measure the absorbance of the lysate at 405 nm using a microplate reader.
-
A standard curve using synthetic melanin can be prepared to quantify the melanin content.
-
-
Data Normalization (Optional but Recommended):
-
In a parallel plate, perform a cell viability assay (e.g., MTT or Crystal Violet) to normalize the melanin content to the number of viable cells.
-
-
Data Analysis:
-
Calculate the percentage of melanin synthesis inhibition relative to the untreated or vehicle-treated control.
-
Signaling Pathways and Experimental Workflows
TGF-β/Smad Signaling Pathway and this compound's Proposed Mechanism of Action
Preliminary studies suggest that this compound exerts its anti-liver fibrosis effects by modulating the Transforming Growth Factor-beta (TGF-β)/Smad signaling pathway.[4] This pathway is a critical regulator of cellular processes including proliferation, differentiation, and extracellular matrix production.[5][6] In the context of liver fibrosis, TGF-β is a potent activator of hepatic stellate cells, leading to excessive collagen deposition.[7][8] this compound is thought to inhibit this pathway, thereby reducing the fibrotic response.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bpb.pharm.or.jp [bpb.pharm.or.jp]
- 5. Frontiers | Prenylated flavonoids from Sophora flavescens inhibit mushroom tyrosinase activity and modulate melanogenesis in murine melanoma cells and zebrafish [frontiersin.org]
- 6. TGF-β/SMAD Pathway and Its Regulation in Hepatic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TGF-β inhibitors: the future for prevention and treatment of liver fibrosis? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
The Flavonoid Kurarinol: A Technical Guide to Its Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kurarinol, a prenylated flavonoid, has garnered significant interest within the scientific community for its diverse pharmacological activities, including its potential as a tyrosinase inhibitor and its role in modulating key cellular signaling pathways. This technical guide provides an in-depth overview of the natural sources of this compound and detailed methodologies for its isolation and purification. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, drug discovery, and development.
Natural Sources of this compound
The primary and most well-documented natural source of this compound is the root of Sophora flavescens , a perennial herb belonging to the Fabaceae family.[1] This plant, also known as Kushen in traditional Chinese medicine, is widely distributed in Asia and has a long history of medicinal use. This compound is one of the major lavandulyl flavonoids found in the roots of this plant. While Sophora flavescens is the principal source, related compounds and other prenylated flavonoids have been isolated from other plants of the Sophora genus, suggesting that other species may also serve as potential, albeit less characterized, sources of this compound.
Isolation and Purification of this compound
The isolation of this compound from its natural source is a multi-step process that involves extraction, fractionation, and chromatographic purification. The following sections provide a detailed experimental protocol synthesized from various studies.
Experimental Protocols
1. Extraction of Crude Flavonoids from Sophora flavescens Roots
-
Plant Material Preparation: Dried roots of Sophora flavescens are ground into a coarse powder to increase the surface area for solvent extraction.
-
Solvent Extraction: The powdered root material is typically extracted with methanol (MeOH) at room temperature. A common ratio is 70 g of dried root powder to 2 L of methanol. The extraction is often carried out over an extended period, for instance, for one week with occasional agitation to ensure thorough extraction.[2] The process is usually repeated multiple times (e.g., twice) to maximize the yield of the crude extract.[2]
-
Concentration: The resulting methanolic extract is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract. From 70 g of dried roots, approximately 18 g of crude extract can be obtained.[2]
2. Fractionation of the Crude Extract
-
Liquid-Liquid Partitioning: The crude methanol extract is suspended in water and sequentially partitioned with solvents of increasing polarity to separate compounds based on their solubility. A typical solvent series is n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH).[2] The this compound and other flavonoids are typically enriched in the ethyl acetate fraction.
3. Chromatographic Purification of this compound
-
Silica Gel Column Chromatography (Initial Separation): The ethyl acetate fraction is subjected to silica gel column chromatography.
-
Stationary Phase: Silica gel (e.g., 230–400 mesh).
-
Mobile Phase: A gradient of chloroform (CHCl₃) and acetone is often used for elution, starting with 100% CHCl₃ and gradually increasing the proportion of acetone.[2] Fractions are collected and monitored by thin-layer chromatography (TLC).
-
-
Silica Gel Column Chromatography (Further Purification): Fractions containing this compound, as identified by TLC, are combined and subjected to further silica gel column chromatography.
-
Stationary Phase: Silica gel (e.g., 400–630 μm).
-
Mobile Phase: An isocratic or step-gradient elution with a solvent system such as n-hexane-acetone (e.g., 8:1 v/v, followed by 6:3, 4:5, 3:6 v/v) is employed to isolate this compound.[2]
-
-
Preparative High-Performance Liquid Chromatography (Final Purification): For obtaining high-purity this compound, preparative reversed-phase high-performance liquid chromatography (RP-HPLC) is often the final step.
-
Stationary Phase: C18 column.
-
Mobile Phase: A gradient of acetonitrile and water is a common mobile phase for the separation of flavonoids.
-
Detection: UV detection is typically used, with the wavelength set to the absorbance maximum of this compound.
-
Data Presentation
The following table summarizes the quantitative data related to the isolation of this compound and related compounds from Sophora flavescens as reported in a representative study.[2]
| Purification Step | Starting Material | Product | Yield |
| Methanol Extraction | 70 g of dried Sophora flavescens roots | 18 g of crude extract | ~25.7% |
| Silica Gel Chromatography (Fraction A) | 1.8 g of combined fractions | 210 mg of Compound 3 (not this compound) | - |
| Silica Gel Chromatography (Fraction A-4) | Active sub-fraction | 50 mg of Compound 4 (not this compound) | - |
| Silica Gel Chromatography (Fraction B) | 1.4 g of combined fractions | 98 mg of Compound 5 (not this compound) | - |
| Silica Gel Chromatography (Fraction B-7) | Active sub-fraction | 80 mg of this compound (Compound 6) | - |
Note: The yields for intermediate chromatographic steps are often not reported as a percentage of the starting material but rather as the absolute amount of isolated compound.
Signaling Pathways Modulated by this compound and Related Compounds
This compound and its structural analog, Kurarinone, have been shown to modulate several critical signaling pathways implicated in various cellular processes, including cell stress response and fibrosis.
PERK-ATF4 Signaling Pathway
Kurarinone, a compound closely related to this compound, has been identified as an activator of the Activating Transcription Factor 4 (ATF4) through the phosphorylation of PKR-like endoplasmic reticulum kinase (PERK).[3][4] This pathway is a key component of the integrated stress response.
Caption: Kurarinone-mediated activation of the PERK-ATF4 pathway.
TGF-β/Smads Signaling Pathway
This compound A has been demonstrated to inhibit the activation of the Transforming Growth Factor-β (TGF-β)/Smads signaling pathway, which plays a crucial role in fibrosis.[5]
Caption: Inhibition of the TGF-β/Smads signaling pathway by this compound A.
Experimental Workflow for this compound Isolation
The overall workflow for the isolation of this compound from Sophora flavescens roots can be visualized as follows:
Caption: A generalized workflow for the isolation of this compound.
Conclusion
This technical guide provides a comprehensive overview of the natural sources and detailed isolation procedures for this compound, a pharmacologically promising flavonoid from Sophora flavescens. The provided experimental protocols, quantitative data, and pathway diagrams are intended to facilitate further research and development of this compound as a potential therapeutic agent. The methodologies described herein can be adapted and optimized by researchers to suit their specific laboratory conditions and research objectives.
References
- 1. View of Flavonoids from the roots of Sophora flavescens [vjs.ac.vn]
- 2. In silico investigation of lavandulyl flavonoids for the development of potent fatty acid synthase-inhibitory prototypes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kurarinone from Sophora Flavescens Roots Triggers ATF4 Activation and Cytostatic Effects Through PERK Phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kurarinone from Sophora Flavescens Roots Triggers ATF4 Activation and Cytostatic Effects Through PERK Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Decisive Role of the Lavandulyl Group in Kurarinol's Bioactivity
An in-depth analysis of the lavandulyl group's pivotal role in the multifaceted biological activities of Kurarinol, a prominent prenylated flavanone from Sophora flavescens, reveals its critical contribution to the compound's therapeutic potential. This technical guide synthesizes the current understanding of this compound's mechanism of action, with a focus on the structure-activity relationship conferred by the lavandulyl moiety. For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of this compound's bioactivities, the signaling pathways it modulates, and the experimental methodologies used to elucidate these properties.
The lavandulyl group, a C10 isoprenoid substituent, is a key determinant of this compound's biological efficacy. Its presence is not merely a structural feature but an active contributor to the molecule's interaction with various biological targets. This is most clearly demonstrated in the antibacterial properties of lavandulylated flavonoids. While this compound and the related compound Sophoraflavanone G, both possessing a lavandulyl group, exhibit potent activity against Methicillin-Resistant Staphylococcus aureus (MRSA), the non-lavandulylated flavonoid naringenin shows no significant antibacterial effect[1]. This strongly indicates that the lavandulyl group is essential for this specific biological activity[1].
Furthermore, the integrity of the lavandulyl group is crucial for certain activities. In the context of fatty acid synthase (FAS) inhibition, an intact lavandulyl functionality is vital. The presence of a tertiary hydroxy group on this moiety, as seen in this compound, renders the compound largely inactive (IC50 = 98.2 µM) against FAS. In contrast, Sophoraflavanone G, which has an unmodified lavandulyl group, is a potent FAS inhibitor (IC50 = 6.7 µM). This highlights that subtle structural modifications to the lavandulyl group can dramatically alter the biological activity.
Quantitative Analysis of this compound and Related Compounds
The following tables summarize the quantitative data on the biological activities of this compound and related flavonoids, providing a comparative perspective that underscores the influence of the lavandulyl group.
Table 1: Fatty Acid Synthase (FAS) Inhibition
| Compound | Lavandulyl Group Modification | IC50 (µM) | Reference |
| Sophoraflavanone G | Intact Lavandulyl | 6.7 ± 0.2 | [2] |
| This compound | Tertiary Hydroxy on Lavandulyl | 98.2 | [2] |
Table 2: Tyrosinase Inhibition
| Compound | IC50 (µM) | Reference |
| This compound | 8.60 ± 0.51 | [3] |
| Kuraridinol | 0.88 ± 0.06 | [3] |
| Kojic Acid (Control) | 16.22 ± 1.71 | [3] |
Table 3: Anti-Liver Fibrosis Activity
| Compound | Target Cells | Activity | IC50 (µM) | Reference |
| This compound A | LX-2 | Inhibition of Proliferation | 12.65 |
Table 4: Antibacterial Activity against MRSA
| Compound | Lavandulyl Group Present? | MIC90 (µg/mL) | Reference |
| Sophoraflavanone G | Yes | 3.9 | [1] |
| Kurarinone | Yes | 7.8 | [1] |
| Naringenin | No | No significant activity | [1] |
Modulation of Cellular Signaling Pathways
This compound and its related lavandulylated flavonoids exert their biological effects by modulating several key signaling pathways.
TGF-β/Smads Signaling Pathway
In the context of liver fibrosis, this compound A has been shown to inhibit the activation of hepatic stellate cells (LX-2) by regulating the TGF-β/Smads signaling pathway. This pathway is a central mediator of fibrosis. The binding of TGF-β to its receptor initiates a cascade that leads to the phosphorylation and activation of Smad proteins (Smad2/3), which then complex with Smad4 and translocate to the nucleus to regulate the transcription of pro-fibrotic genes. This compound A's intervention in this pathway underlies its anti-fibrotic potential.
PERK-eIF2α-ATF4 Pathway
The related lavandulyl flavanone, Kurarinone, has been demonstrated to trigger the activation of Activating Transcription Factor 4 (ATF4) through the PERK-eIF2α signaling pathway[4][5]. This pathway is a component of the unfolded protein response (UPR), which is activated by endoplasmic reticulum (ER) stress. Kurarinone-induced activation of this pathway leads to cytostatic effects in cancer cells, suggesting a potential anti-cancer mechanism[4].
TLR3-Mediated Signaling Pathway
Northis compound, another lavandulylated flavanone, has been shown to inhibit the Toll-like receptor 3 (TLR3)-mediated pro-inflammatory signaling pathway[6][7][8]. TLR3 recognizes double-stranded RNA, and its activation triggers downstream signaling cascades involving NF-κB and MAPKs, leading to the production of pro-inflammatory cytokines. Northis compound blocks this activation, thereby exerting anti-inflammatory and anti-viral effects. Interestingly, it also promotes the phosphorylation of IRF3, leading to the expression of IFN-β[6][7].
c-KIT and ETB-R Signaling in Melanogenesis
Kuraridin, a related flavonoid, has been found to regulate melanogenesis through the c-KIT and endothelin receptor type B (ETB-R) signaling pathways[9][10][11]. It acts on key components such as KIT, MAP2K1 (which activates ERK1/2), and PRKCA (Protein Kinase C alpha). By modulating these pathways, kuraridin can influence the expression of microphthalmia-associated transcription factor (MITF), a master regulator of melanocyte development and melanin synthesis.
Detailed Experimental Protocols
A comprehensive understanding of this compound's activity is supported by the detailed methodologies of the key experiments cited.
Anti-Liver Fibrosis Activity Assessment
The anti-fibrotic effect of this compound A was evaluated using the human hepatic stellate cell line, LX-2.
-
Cell Culture and Treatment: LX-2 cells were cultured under standard conditions. To induce a fibrotic response, cells were stimulated with transforming growth factor-β1 (TGF-β1). The cells were then treated with varying concentrations of this compound A.
-
Cell Proliferation (MTS Assay): The inhibitory effect of this compound A on the proliferation of activated LX-2 cells was quantified using the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay. This colorimetric assay measures cell viability. The concentration at which this compound A inhibited cell proliferation by 50% (IC50) was determined.
-
Cell Migration (Wound Healing Assay): A scratch was made in a confluent monolayer of LX-2 cells. The ability of this compound A to inhibit the migration of cells into the scratched area was observed and quantified over 24 and 48 hours.
-
Gene and Protein Expression Analysis: The effect of this compound A on the expression of key fibrotic markers such as α-smooth muscle actin (α-SMA), fibronectin, and collagen I, as well as components of the TGF-β/Smads pathway (TGF-β1, Smad2, Smad3, Smad4), was analyzed at both the mRNA and protein levels, likely using RT-qPCR and Western blotting, respectively.
Tyrosinase Inhibition Assay
The potential of this compound as a skin-whitening agent was assessed by its ability to inhibit tyrosinase, the key enzyme in melanin synthesis.
-
Enzyme and Substrate Preparation: Mushroom tyrosinase was used as the enzyme source. L-DOPA was used as the substrate for measuring diphenolase activity.
-
Inhibition Assay: A reaction mixture containing phosphate buffer, tyrosinase, and various concentrations of this compound (or a positive control like kojic acid) was prepared and pre-incubated. The reaction was initiated by adding the L-DOPA substrate.
-
Measurement: The formation of dopachrome, the oxidized product of L-DOPA, was measured spectrophotometrically at a wavelength of approximately 475-490 nm. The rate of reaction was determined, and the concentration of this compound required to inhibit 50% of the tyrosinase activity (IC50) was calculated.
-
Cell-based Melanin Synthesis Assay: The effect of this compound on melanogenesis was further confirmed in B16 melanoma cells. The cells were treated with this compound, and the total melanin content was quantified[3].
Conclusion
The lavandulyl group is an indispensable component for many of the biological activities of this compound and related flavonoids. Its presence is critical for antibacterial efficacy and significantly influences other activities such as FAS inhibition. The modulation of key signaling pathways, including the TGF-β/Smads, PERK-eIF2α-ATF4, and TLR3 pathways, provides a mechanistic basis for the observed anti-fibrotic, anti-cancer, and anti-inflammatory properties. The quantitative data and detailed experimental protocols presented in this guide offer a solid foundation for future research and development of this compound and its analogs as potential therapeutic agents. Further investigation into the precise molecular interactions of the lavandulyl group with its biological targets will be crucial for the rational design of more potent and selective drug candidates.
References
- 1. Antimicrobial activities of lavandulylated flavonoids in Sophora flavences against methicillin-resistant Staphylococcus aureus via membrane disruption - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibitory effects of this compound, kuraridinol, and trifolirhizin from Sophora flavescens on tyrosinase and melanin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kurarinone from Sophora Flavescens Roots Triggers ATF4 Activation and Cytostatic Effects Through PERK Phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Northis compound inhibits toll-like receptor 3 (TLR3)-mediated pro-inflammatory signaling pathway and rotavirus replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Northis compound Inhibits Toll-Like Receptor 3 (TLR3)-Mediated Pro-inflammatory Signaling Pathway and Rotavirus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Discovery of Kuraridin as a Potential Natural Anti-Melanogenic Agent: Focusing on Specific Target Genes and Multidirectional Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Kurarinol's Potential in Regulating TGF-β/Smads Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transforming growth factor-beta (TGF-β) signaling plays a pivotal role in a myriad of cellular processes, including proliferation, differentiation, apoptosis, and extracellular matrix (ECM) production. Dysregulation of the TGF-β pathway, particularly the canonical Smad signaling cascade, is a hallmark of various fibrotic diseases and cancer. Consequently, targeting this pathway presents a promising therapeutic strategy. Kurarinol, a prenylated flavonoid isolated from the medicinal plant Sophora flavescens, has emerged as a potential modulator of the TGF-β/Smads signaling pathway. This technical guide provides an in-depth overview of the current understanding of this compound and its related compounds, Kurarinone and Kirenol, in regulating this critical signaling axis. We will delve into the quantitative data, detailed experimental methodologies, and visual representations of the signaling pathways and experimental workflows to facilitate further research and drug development efforts in this area.
Data Presentation: Quantitative Effects on TGF-β/Smads Signaling
The following tables summarize the quantitative data from various studies investigating the effects of this compound and related compounds on key components and downstream targets of the TGF-β/Smads signaling pathway.
Table 1: Effect of Kirenol on TGF-β/Smads Signaling In Vitro and In Vivo
| Compound | Model | Treatment | Target | Effect | Reference |
| Kirenol | Mouse Mesangial Cells | 20 µM Kirenol + 30 mM Glucose | p-Smad2/3 | - | [1][2] |
| 20 µM Kirenol + 10 ng/mL TGF-β1 | p-Smad2/3 | - | [1][2] | ||
| Diabetic Mice (STZ-induced) | 2 mg/kg Kirenol (oral) | p-Smad2/3 | 0.64-fold decrease vs. DM group | [1] | |
| Fibronectin (FN) | 0.58-fold decrease vs. DM group | [1] | |||
| Collagen IV (Col IV) | 0.35-fold decrease vs. DM group | [1] |
Table 2: Effect of Kurarinone on TGF-β-Induced Epithelial-Mesenchymal Transition (EMT)
| Compound | Model | Treatment | Target Gene | Effect | Reference |
| Kurarinone | BEAS-2B Cells | 5 ng/mL TGF-β + Kurarinone | ColIα1 | Dose-dependent suppression | [3] |
| 5 ng/mL TGF-β + Kurarinone | N-cadherin | Dose-dependent suppression | [3] |
Table 3: Effect of this compound A on Liver Fibrosis Markers in LX-2 Cells
| Compound | Model | Treatment | Target | Effect | Reference |
| This compound A | LX-2 Cells (Human Hepatic Stellate Cells) | This compound A | TGF-β1 (gene and protein) | Inhibition | [Preprint] |
| Smad2 (gene and protein) | Inhibition | [Preprint] | |||
| Smad3 (gene and protein) | Inhibition | [Preprint] | |||
| Smad4 (gene and protein) | Inhibition | [Preprint] | |||
| α-SMA (mRNA and protein) | Remarkable inhibition | [Preprint] | |||
| Fibronectin (mRNA and protein) | Remarkable inhibition | [Preprint] | |||
| Collagen I (mRNA and protein) | Remarkable inhibition | [Preprint] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the studies on this compound and its related compounds' effects on TGF-β/Smads signaling.
Cell Culture and Treatment
-
Cell Lines:
-
Mouse Mesangial Cells (Primary): Cultured in DMEM supplemented with 20% fetal bovine serum, 100 units/mL penicillin, and 100 μg/mL streptomycin at 37°C in a 5% CO2 atmosphere.[2]
-
BEAS-2B (Human Bronchial Epithelial Cells): Maintained in appropriate growth medium.
-
LX-2 (Human Hepatic Stellate Cells): Cultured under standard conditions.
-
-
Treatment Protocols:
-
Kirenol on Mesangial Cells: Cells were pre-treated with 20 µM kirenol for 30 minutes, followed by co-treatment with either 30 mM glucose or 10 ng/mL human recombinant TGF-β1 for 24 hours.[2]
-
Kurarinone on BEAS-2B Cells: Cells were treated with 5 ng/mL TGF-β with or without varying concentrations of kurarinone for 24 hours.[3]
-
This compound A on LX-2 Cells: LX-2 cells were stimulated with TGF-β1 to induce a fibrotic phenotype, followed by treatment with this compound A.
-
Western Blot Analysis
-
Lysate Preparation: Cells or homogenized tissues were lysed using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration was determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated on 10% SDS-polyacrylamide gels and transferred to polyvinylidene fluoride (PVDF) membranes.
-
Antibody Incubation: Membranes were blocked and then incubated with primary antibodies against p-Smad2/3, Smad2/3, Fibronectin, Collagen IV, α-SMA, and a loading control (e.g., β-actin or GAPDH). This was followed by incubation with appropriate HRP-conjugated secondary antibodies.
-
Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Quantitative Real-Time PCR (qPCR)
-
RNA Extraction and cDNA Synthesis: Total RNA was extracted from cells or tissues using TRIzol reagent, and cDNA was synthesized using a reverse transcription kit according to the manufacturer's instructions.
-
qPCR Reaction: Real-time PCR was performed using a SYBR Green PCR master mix on a real-time PCR system.
-
Primer Sequences: Specific primers for target genes (e.g., ColIα1, N-cadherin, TGF-β1, Smad2, Smad3, Smad4, α-SMA, Fibronectin, Collagen I) and a housekeeping gene (e.g., Gapdh) were used.
-
Data Analysis: The relative gene expression levels were calculated using the 2-ΔΔCt method.
Animal Studies
-
Diabetic Nephropathy Model: C57BL/6J male mice were fed a high-fat diet and injected with streptozotocin (STZ) to induce diabetes.[1]
-
Treatment: Diabetic mice were orally administered with 2 mg/kg kirenol daily for 3 months.[1]
-
Tissue Analysis: At the end of the treatment period, kidney tissues were collected for Western blot and immunohistochemical analysis.[1][2]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the TGF-β/Smads signaling pathway, the proposed mechanism of action for this compound, and a typical experimental workflow.
Caption: The canonical TGF-β/Smads signaling pathway and the proposed inhibitory action of this compound.
Caption: A generalized experimental workflow for investigating the effects of this compound and related compounds.
Conclusion and Future Directions
The collective evidence strongly suggests that this compound and its related compounds, Kurarinone and Kirenol, are potent inhibitors of the TGF-β/Smads signaling pathway. Their ability to reduce the phosphorylation of Smad2/3 and subsequently downregulate the expression of key fibrotic and EMT markers highlights their therapeutic potential in a range of diseases, including diabetic nephropathy, pulmonary fibrosis, and liver fibrosis.
For future research, it is imperative to:
-
Conduct comprehensive dose-response studies to establish the optimal therapeutic window for these compounds.
-
Elucidate the precise molecular target(s) of this compound within the TGF-β signaling cascade.
-
Perform pharmacokinetic and pharmacodynamic studies to assess the bioavailability and in vivo efficacy of these compounds.
-
Evaluate the long-term safety and toxicity profiles in preclinical animal models.
This technical guide provides a solid foundation for researchers and drug development professionals to build upon in their efforts to translate the promising preclinical findings of this compound and its analogs into novel therapies for TGF-β-driven pathologies.
References
- 1. Kirenol alleviates diabetic nephropathy via regulating TGF-β/Smads and the NF-κB signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kirenol alleviates diabetic nephropathy via regulating TGF-β/Smads and the NF-κB signal pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kurarinone Attenuates BLM-Induced Pulmonary Fibrosis via Inhibiting TGF-β Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
The Cytotoxic Potential of Kurarinol: A Technical Overview for Cancer Research Professionals
An In-depth Guide to the Anti-Cancer Activities of a Promising Natural Flavonoid
This technical guide provides a comprehensive analysis of the cytotoxic effects of Kurarinol, a prenylated flavonoid isolated from the root of Sophora flavescens, on various cancer cell lines. This document is intended for researchers, scientists, and drug development professionals actively engaged in oncology research and the discovery of novel therapeutic agents. Herein, we present a consolidated overview of quantitative data, detailed experimental methodologies, and the underlying molecular mechanisms of this compound's anti-cancer activity, with a particular focus on its impact on key signaling pathways.
Quantitative Analysis of Cytotoxic Activity
The cytotoxic potential of this compound and its related compound, Kurarinone, has been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a standard measure of a compound's potency in inhibiting a specific biological or biochemical function, are summarized below.
| Compound | Cancer Cell Line | Cell Type | IC50 (µM) | Citation(s) |
| This compound | HepG2 | Human Hepatocellular Carcinoma | Dose-dependent | [1][2] |
| Huh-7 | Human Hepatocellular Carcinoma | Dose-dependent | [1][2] | |
| H22 | Murine Hepatocellular Carcinoma | Dose-dependent | [1][2] | |
| Kurarinone | H1688 | Human Small Cell Lung Carcinoma | 12.5 ± 4.7 | [3] |
| H146 | Human Small Cell Lung Carcinoma | 30.4 ± 5.1 | [3] | |
| A549 | Human Non-Small Cell Lung Carcinoma | > 50 µg/mL (~88 µM) | [4] | |
| HL-60 | Human Promyelocytic Leukemia | 18.5 | [4] | |
| SGC7901 | Human Gastric Adenocarcinoma | Synergistic w/TRAIL | [5] | |
| HeLa | Human Cervical Cancer | Synergistic w/TRAIL | [6] | |
| BEAS-2B (Normal) | Human Bronchial Epithelial | 55.8 ± 4.9 | [3] |
Note: The studies on this compound in hepatocellular carcinoma cell lines demonstrated a dose-dependent inhibition of cell viability, though specific IC50 values were not explicitly stated in the reviewed literature. Kurarinone shows selectivity for cancer cells over normal bronchial epithelial cells.
Core Experimental Protocols
To ensure reproducibility and facilitate further research, this section outlines the detailed methodologies for the key experiments cited in the literature on this compound and Kurarinone.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Treatment: Cells are treated with varying concentrations of this compound or Kurarinone (e.g., 0, 5, 10, 20, 40, 80 µM) for specified durations (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is run in parallel.
-
MTT Incubation: Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is then agitated on a shaker for 10 minutes.
-
Absorbance Reading: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control, and IC50 values are calculated using appropriate software (e.g., GraphPad Prism).
Apoptosis Analysis: Annexin V-FITC/PI Flow Cytometry
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Cells are seeded in 6-well plates and treated with this compound or Kurarinone at selected concentrations (e.g., IC50 and 2x IC50) for a specified time (e.g., 24 hours).
-
Cell Harvesting: Both adherent and floating cells are collected, washed with ice-cold PBS, and centrifuged.
-
Staining: The cell pellet is resuspended in 1X binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension according to the manufacturer's instructions, followed by incubation in the dark for 15 minutes at room temperature.
-
Flow Cytometric Analysis: The stained cells are analyzed using a flow cytometer. FITC and PI fluorescence are detected in the appropriate channels (e.g., FL1 and FL3).
-
Data Interpretation:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Cell Cycle Analysis: Propidium Iodide Staining and Flow Cytometry
This technique determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Seeding and Treatment: Cells are cultured and treated with this compound or Kurarinone as described for the apoptosis assay.
-
Cell Fixation: Harvested cells are washed with PBS and fixed in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Fixed cells are washed with PBS and then incubated with a staining solution containing propidium iodide and RNase A in the dark.
-
Flow Cytometric Analysis: The DNA content of the cells is analyzed by a flow cytometer.
-
Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases is quantified using cell cycle analysis software (e.g., ModFit LT).
Protein Expression Analysis: Western Blotting
Western blotting is used to detect specific proteins in a sample.
-
Protein Extraction: Following treatment with this compound or Kurarinone, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) and then incubated with primary antibodies against target proteins (e.g., STAT3, p-STAT3, Bcl-2, Bax, Caspase-3, PARP, and β-actin as a loading control) overnight at 4°C.
-
Secondary Antibody Incubation and Detection: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: The intensity of the protein bands is quantified using image analysis software (e.g., ImageJ).
Signaling Pathways and Molecular Mechanisms
This compound and Kurarinone exert their cytotoxic effects by modulating key signaling pathways involved in cell survival and apoptosis.
This compound: Suppression of the STAT3 Signaling Pathway in Hepatocellular Carcinoma
Research has demonstrated that this compound induces apoptosis in hepatocellular carcinoma (HCC) cells by inhibiting the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1][2] STAT3 is a transcription factor that, when constitutively activated, promotes tumor cell proliferation, survival, and angiogenesis. This compound's inhibition of STAT3 phosphorylation leads to the downregulation of its downstream anti-apoptotic target genes, such as Bcl-2 and Mcl-1, thereby promoting apoptosis in HCC cells.
Caption: this compound inhibits STAT3 signaling, leading to apoptosis.
Kurarinone: Induction of Mitochondrial and Receptor-Mediated Apoptosis in Lung Cancer
Kurarinone has been shown to induce apoptosis in lung cancer cells through both the intrinsic (mitochondrial) and extrinsic (receptor-mediated) pathways.[3]
3.2.1. Intrinsic (Mitochondrial) Apoptosis Pathway
Kurarinone treatment leads to a disruption of the mitochondrial membrane potential, promoting the release of cytochrome c into the cytoplasm. This, in turn, activates a cascade of caspases, ultimately leading to apoptosis.
Caption: Kurarinone induces mitochondrial-mediated apoptosis.
3.2.2. Extrinsic (Receptor-Mediated) Apoptosis Pathway
Kurarinone also sensitizes cancer cells to apoptosis by upregulating the expression of death receptors like Fas and their ligands, leading to the activation of the extrinsic apoptotic cascade.
Caption: Kurarinone triggers receptor-mediated apoptosis.
Conclusion
This compound and its related compound Kurarinone demonstrate significant cytotoxic activity against a variety of cancer cell lines. The primary mechanisms of action involve the induction of apoptosis through the modulation of critical signaling pathways, including the suppression of STAT3 signaling in hepatocellular carcinoma and the activation of both intrinsic and extrinsic apoptotic pathways in lung cancer. The data presented in this technical guide, including IC50 values, detailed experimental protocols, and signaling pathway diagrams, provide a valuable resource for researchers in the field of oncology and drug discovery. Further investigation into the therapeutic potential of this compound and its derivatives is warranted to explore their development as novel anti-cancer agents.
References
- 1. This compound induces hepatocellular carcinoma cell apoptosis through suppressing cellular signal transducer and activator of transcription 3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound induces hepatocellular carcinoma cell apoptosis through suppressing cellular signal transducer and activator of transcription 3 signaling (Journal Article) | OSTI.GOV [osti.gov]
- 3. Antitumor effect of kurarinone and underlying mechanism in small cell lung carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Five-Decade Update on Chemopreventive and Other Pharmacological Potential of Kurarinone: a Natural Flavanone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kurarinone Synergizes TRAIL-Induced Apoptosis in Gastric Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kurarinone promotes TRAIL-induced apoptosis by inhibiting NF-κB-dependent cFLIP expression in HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
Kurarinol's Impact on LX-2 Cell Proliferation: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the effects of Kurarinol, a flavonoid compound derived from Sophora flavescens, on the proliferation and activation of human hepatic stellate cells (LX-2). The activation of these cells is a critical event in the progression of liver fibrosis.[1][2][3] Understanding the mechanism by which compounds like this compound inhibit LX-2 cell proliferation is paramount for the development of novel anti-fibrotic therapies.
Quantitative Data Summary
Recent studies have demonstrated that this compound A, a specific isomer of this compound, exhibits a significant inhibitory effect on the proliferation and migration of LX-2 cells. The key quantitative findings are summarized below.
| Parameter | Method | Result | Concentration/Time | Source |
| Cell Proliferation | MTS Assay | IC50: 12.65 µM | Not Specified | [1] |
| Cell Migration | Cell Scratch Test | Dose-dependent inhibition | 24 and 48 hours | [1] |
IC50: The half-maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to assess the effects of this compound on LX-2 cells.
LX-2 Cell Culture
The human hepatic stellate cell line LX-2 is a widely used in vitro model for studying liver fibrosis.
-
Cell Line: LX-2 human hepatic stellate cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Passaging: Cells should be passaged when they reach 80-90% confluency. This is typically done by washing with PBS, detaching with a suitable reagent like TrypLE Express, and reseeding at a split ratio of 1:3 to 1:6.[4]
MTS Assay for Cell Proliferation
The MTS assay is a colorimetric method used to determine the number of viable cells in proliferation or cytotoxicity assays.
-
Cell Seeding: LX-2 cells are seeded into 96-well plates at a predetermined density (e.g., 2,000 cells/well) and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound A or a vehicle control (e.g., DMSO).
-
Incubation: The cells are incubated for a specified period (e.g., 12, 24, 48, or 72 hours).[5]
-
MTS Reagent Addition: Following incubation, a solution containing MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) is added to each well.
-
Incubation and Measurement: The plate is incubated for a further 1-4 hours at 37°C. The absorbance is then measured at a specific wavelength (typically 490 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Cell Scratch (Wound Healing) Assay for Migration
This assay is used to assess cell migration in vitro.
-
Cell Seeding: LX-2 cells are seeded in 6-well plates and grown to confluency.[6]
-
Scratch Creation: A sterile pipette tip is used to create a "scratch" or a cell-free gap in the confluent monolayer.[6]
-
Washing: The wells are washed with PBS to remove any detached cells.
-
Treatment: The cells are then incubated with a culture medium containing different concentrations of this compound A or a vehicle control.
-
Image Acquisition: Images of the scratch are captured at different time points (e.g., 0, 24, and 48 hours) using an inverted microscope.[1]
-
Analysis: The rate of cell migration is quantified by measuring the change in the width of the scratch over time. A reduction in the closure of the scratch in treated cells compared to control cells indicates an inhibitory effect on migration.[1]
Signaling Pathways and Experimental Workflow
TGF-β/Smads Signaling Pathway Inhibition by this compound A
This compound A has been shown to inhibit the activation of LX-2 cells by regulating the Transforming Growth Factor-β (TGF-β)/Smads signaling pathway.[1] This pathway is a key driver of liver fibrosis.[3] In response to liver injury, TGF-β is upregulated and activates hepatic stellate cells, leading to the production of extracellular matrix proteins like collagen.[3]
Caption: this compound A inhibits the TGF-β/Smads signaling pathway in LX-2 cells.
Experimental Workflow for Assessing this compound's Effects
The following diagram outlines a typical experimental workflow to investigate the anti-proliferative and anti-migratory effects of this compound on LX-2 cells.
Caption: Workflow for evaluating this compound's effects on LX-2 cell proliferation and migration.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of hepatic stellate cell activation by nutraceuticals: an emphasis on mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of hepatic stellate cell activation by nutraceuticals: an emphasis on mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LX-2 cell culture [bio-protocol.org]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Silibinin Inhibits Proliferation and Migration of Human Hepatic Stellate LX-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Measuring Kurarinol's Tyrosinase Inhibitory Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kurarinol, a lavandulyl flavanone isolated from the roots of Sophora flavescens, has garnered significant interest as a potent tyrosinase inhibitor.[1] Tyrosinase is a key enzyme in the melanin biosynthesis pathway, and its inhibition is a primary strategy for the development of skin-whitening agents and treatments for hyperpigmentation disorders.[2] These application notes provide detailed protocols for in vitro assays to quantify the tyrosinase inhibitory activity of this compound.
Data Presentation
The inhibitory activity of this compound and related compounds from Sophora flavescens against mushroom tyrosinase is summarized below. The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor potency.
| Compound | IC50 (µM) | Source Organism of Tyrosinase | Reference |
| This compound | 0.1 | Mushroom | [1] |
| This compound | 8.60 ± 0.51 | Mushroom | [3] |
| Kuraridin | 0.6 | Mushroom | [4] |
| Kurarinone | 6.2 | Mushroom | [4] |
| Sophoraflavanone G | 6.6 | Mushroom | [4] |
| Kojic Acid (Positive Control) | 20.5 | Mushroom | [4] |
| Kojic Acid (Positive Control) | 16.22 ± 1.71 | Mushroom | [3] |
Experimental Protocols
This section details the methodologies for determining the tyrosinase inhibitory activity of this compound using a common in vitro spectrophotometric assay.
Mushroom Tyrosinase Inhibition Assay (using L-DOPA as substrate)
This protocol is adapted from established methods for assessing tyrosinase inhibitors.[5][6]
1. Materials and Reagents:
-
Mushroom Tyrosinase (e.g., Sigma-Aldrich, Cat. No. T3824)
-
L-DOPA (L-3,4-dihydroxyphenylalanine) (e.g., Sigma-Aldrich, Cat. No. D9628)
-
This compound (or extract containing this compound)
-
Kojic Acid (positive control) (e.g., Sigma-Aldrich, Cat. No. K3125)
-
Dimethyl sulfoxide (DMSO)
-
Sodium Phosphate Buffer (0.1 M, pH 6.8)
-
96-well microplate
-
Microplate reader
2. Preparation of Solutions:
-
Sodium Phosphate Buffer (0.1 M, pH 6.8): Prepare a 0.1 M solution of sodium phosphate monobasic and a 0.1 M solution of sodium phosphate dibasic. Titrate one solution with the other until a pH of 6.8 is reached.
-
Mushroom Tyrosinase Solution (30 U/mL): Dissolve mushroom tyrosinase in cold sodium phosphate buffer to achieve a final concentration of 30 U/mL. Prepare this solution fresh before each experiment and keep it on ice.
-
L-DOPA Solution (10 mM): Dissolve L-DOPA in sodium phosphate buffer to a final concentration of 10 mM. Prepare this solution fresh as it is prone to oxidation.
-
This compound Stock Solution: Dissolve this compound in DMSO to prepare a high-concentration stock solution (e.g., 10 mM).
-
This compound Working Solutions: Prepare a series of dilutions of the this compound stock solution in DMSO to achieve the desired final concentrations for the assay.
-
Kojic Acid Stock and Working Solutions: Prepare a stock solution of Kojic Acid in DMSO and dilute it to create working solutions, similar to this compound.
3. Assay Procedure:
-
In a 96-well plate, add the following to each well in triplicate:
-
Test wells: 20 µL of this compound working solution.
-
Positive control wells: 20 µL of Kojic Acid working solution.
-
Blank (no inhibitor) wells: 20 µL of DMSO.
-
-
Add 100 µL of 0.1 M sodium phosphate buffer (pH 6.8) to all wells.
-
Add 40 µL of 30 U/mL mushroom tyrosinase solution to all wells.
-
Pre-incubate the plate at room temperature for 10 minutes.[5]
-
Initiate the reaction by adding 40 µL of 10 mM L-DOPA solution to all wells.
-
Incubate the plate at 37°C for 20 minutes.[5]
-
Measure the absorbance of each well at 475 nm using a microplate reader.[5] This wavelength corresponds to the formation of dopachrome.
4. Calculation of Tyrosinase Inhibition:
The percentage of tyrosinase inhibition is calculated using the following formula:
Where:
-
A_control is the absorbance of the blank (DMSO) well.
-
A_sample is the absorbance of the well containing this compound or Kojic Acid.
5. Determination of IC50:
The IC50 value, the concentration of inhibitor required to inhibit 50% of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizations
Tyrosinase Inhibition Assay Workflow
The following diagram illustrates the key steps in the in vitro tyrosinase inhibition assay.
Caption: Workflow for the in vitro tyrosinase inhibition assay.
Mechanism of Tyrosinase and its Inhibition
Tyrosinase catalyzes the conversion of L-tyrosine to dopaquinone, a precursor for melanin synthesis. Inhibitors like this compound can block this process. This compound has been identified as a competitive inhibitor of mushroom tyrosinase.[1]
Caption: Simplified melanin biosynthesis pathway and the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. In vitro and in vivo evidence of tyrosinase inhibitory activity of a synthesized (Z)-5-(3-hydroxy-4-methoxybenzylidene)-2-thioxothiazolidin-4-one (5-HMT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitory effects of this compound, kuraridinol, and trifolirhizin from Sophora flavescens on tyrosinase and melanin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tyrosinase inhibitory prenylated flavonoids from Sophora flavescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tyrosinase inhibition assay [bio-protocol.org]
- 6. 2.2.1. Mushroom Tyrosinase Inhibitory Assay [bio-protocol.org]
Application Notes and Protocols: Investigating the Effect of Kurarinol on Melanogenesis in B16 Melanoma Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing B16 melanoma cells for studying the impact of Kurarinol, a natural flavonoid isolated from Sophora flavescens, on melanogenesis. This document includes detailed experimental protocols, quantitative data presentation, and visualizations of the implicated signaling pathways.
Introduction
Melanogenesis is the complex process of melanin synthesis, primarily regulated by the enzyme tyrosinase. Dysregulation of this pathway can lead to hyperpigmentation disorders. This compound has emerged as a potential inhibitor of melanogenesis. In cultured B16 melanoma cells, this compound has been shown to markedly inhibit melanin synthesis.[1][2] This document outlines the methodologies to investigate and quantify the effects of this compound on this critical cellular process.
Quantitative Data Summary
The following tables summarize the reported quantitative effects of this compound on key markers of melanogenesis.
Table 1: Inhibitory Effect of this compound on Melanin Synthesis in B16 Melanoma Cells
| Compound | Concentration (µM) | Melanin Synthesis Inhibition |
| This compound | 50 | >50%[1][2] |
Table 2: Inhibitory Effect of this compound on Tyrosinase Activity
| Compound | IC50 (µM) |
| This compound | 8.60 ± 0.51[1] |
| Kojic Acid (Reference) | 16.22 ± 1.71[1] |
Experimental Protocols
Detailed protocols for key experiments to assess the effect of this compound on melanogenesis in B16 melanoma cells are provided below.
Cell Culture and Treatment
B16F10 melanoma cells are a standard model for studying melanogenesis.
-
Cell Line: Murine B16F10 melanoma cells.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are seeded and allowed to adhere overnight. Subsequently, the medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) should be included. For stimulation of melanogenesis, cells can be co-treated with α-melanocyte-stimulating hormone (α-MSH).
Melanin Content Assay
This assay quantifies the amount of melanin produced by B16F10 cells after treatment.
-
Procedure:
-
Seed B16F10 cells in a 6-well plate and treat with this compound for a specified period (e.g., 48-72 hours).
-
Wash the cells with Phosphate-Buffered Saline (PBS) and harvest by trypsinization.
-
Centrifuge the cell suspension to obtain a cell pellet.
-
Solubilize the cell pellet in 1 N NaOH at 60°C for 1 hour.
-
Measure the absorbance of the solubilized melanin at 405 nm using a microplate reader.
-
The melanin content can be normalized to the total protein content of the cells, which can be determined using a standard protein assay (e.g., BCA assay).
-
Cellular Tyrosinase Activity Assay
This assay measures the activity of tyrosinase, the rate-limiting enzyme in melanogenesis, within the cells.
-
Procedure:
-
Culture and treat B16F10 cells with this compound as described above.
-
Wash the cells with ice-cold PBS and lyse them with a lysis buffer (e.g., 50 mM sodium phosphate buffer, pH 6.8, containing 1% Triton X-100 and a protease inhibitor cocktail).
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
In a 96-well plate, mix the cell lysate with L-DOPA solution (a substrate for tyrosinase).
-
Incubate the plate at 37°C and measure the formation of dopachrome by reading the absorbance at 475 nm at regular intervals.
-
Tyrosinase activity is calculated from the rate of dopachrome formation and normalized to the protein concentration.
-
Western Blot Analysis
Western blotting is used to determine the protein expression levels of key signaling molecules involved in melanogenesis.
-
Target Proteins:
-
Microphthalmia-associated transcription factor (MITF)
-
Tyrosinase (TYR)
-
Tyrosinase-related protein 1 (TRP-1)
-
Tyrosinase-related protein 2 (TRP-2)
-
Phosphorylated and total levels of proteins in the PKA and ERK signaling pathways (e.g., PKA, CREB, ERK1/2).
-
-
Procedure:
-
Following treatment with this compound, lyse the B16F10 cells and determine the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against the target proteins.
-
Incubate with a corresponding secondary antibody conjugated to horseradish peroxidase (HRP).
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
-
Visualizations
The following diagrams illustrate the experimental workflow and the putative signaling pathways affected by this compound in B16 melanoma cells.
Discussion of Mechanism
While the precise molecular mechanism of this compound's action on melanogenesis is still under full investigation, evidence from related flavonoids isolated from Sophora flavescens suggests a multi-target approach. This compound directly inhibits the enzymatic activity of tyrosinase, a key rate-limiting step in melanin production.[1]
Furthermore, it is hypothesized that this compound may modulate upstream signaling pathways that regulate the expression of tyrosinase and other melanogenic enzymes. The cAMP/PKA/CREB and the MAPK/ERK signaling cascades are critical regulators of the Microphthalmia-associated transcription factor (MITF), the master transcriptional regulator of melanogenesis. It is plausible that this compound exerts its inhibitory effects by downregulating the PKA/CREB pathway and/or modulating the ERK pathway, leading to decreased MITF expression and subsequent reduction in the transcription of melanogenic genes. Further research, such as the Western blot analyses outlined in this protocol, is necessary to fully elucidate these intricate molecular interactions.
References
- 1. Inhibitory effects of this compound, kuraridinol, and trifolirhizin from Sophora flavescens on tyrosinase and melanin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitory Effects of this compound, Kuraridinol, and Trifolirhizin from Sophora flavescens on Tyrosinase and Melanin Synthesis | CiNii Research [cir.nii.ac.jp]
Application Notes: Kurarinol for Skin-Whitening Agent Development
Introduction
Kurarinol, a prenylated flavonoid isolated from the roots of Sophora flavescens, has demonstrated significant potential as a skin-whitening agent.[1][2] Its primary mechanism of action involves the direct inhibition of tyrosinase, the rate-limiting enzyme in melanin biosynthesis.[1][3] Melanin is the primary pigment responsible for skin color, and its overproduction can lead to hyperpigmentation disorders such as melasma, freckles, and age spots.[4][5] The development of effective tyrosinase inhibitors is a key strategy in the cosmetic and pharmaceutical industries for treating these conditions.[6][7] These notes provide a summary of this compound's efficacy and detailed protocols for its evaluation.
Mechanism of Action
Melanogenesis is initiated by the binding of alpha-melanocyte-stimulating hormone (α-MSH) to the melanocortin 1 receptor (MC1R) on melanocytes.[4] This triggers a signaling cascade involving cyclic AMP (cAMP) and protein kinase A (PKA), which leads to the upregulation of the microphthalmia-associated transcription factor (MITF). MITF, in turn, promotes the expression of key melanogenic enzymes, including tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2).[5][8]
Tyrosinase catalyzes the first two critical steps of melanin synthesis: the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone.[2][9] Dopaquinone then serves as a precursor for the synthesis of both eumelanin (black-brown pigment) and pheomelanin (red-yellow pigment).[2] this compound exerts its skin-whitening effect by directly inhibiting the enzymatic activity of tyrosinase, thereby reducing the overall production of melanin.[1][3]
Quantitative Data Summary
Studies have quantified the inhibitory potency of this compound against tyrosinase and its effect on melanin production in cell-based assays.
Table 1: Tyrosinase Inhibitory Activity
| Compound | IC₅₀ (µM) | Source(s) |
| This compound | 8.60 ± 0.51 | [1][3] |
| Kojic Acid (Control) | 16.22 ± 1.71 | [1][3] |
IC₅₀ represents the concentration required to inhibit 50% of the enzyme's activity. A lower IC₅₀ value indicates greater potency.
Table 2: Effect on Melanin Synthesis in B16 Melanoma Cells
| Compound | Concentration (µM) | Effect on Melanin Synthesis | Source(s) |
| This compound | 50 | Marked inhibition (>50%) | [1][3] |
Experimental Protocols
The following are detailed protocols for evaluating the skin-whitening potential of this compound in vitro.
Protocol 1: In Vitro Mushroom Tyrosinase Activity Assay
This assay measures the direct inhibitory effect of this compound on mushroom tyrosinase activity by monitoring the oxidation of L-DOPA to dopachrome.
Materials:
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-DOPA (3,4-dihydroxy-L-phenylalanine)
-
This compound
-
Kojic Acid (positive control)
-
Phosphate Buffer (e.g., 67 mM, pH 6.8)
-
Dimethyl Sulfoxide (DMSO)
-
96-well microplate
-
Spectrophotometer (plate reader)
Methodology:
-
Prepare Reagents:
-
Dissolve mushroom tyrosinase in phosphate buffer to a final concentration of 100-500 units/mL.
-
Dissolve L-DOPA in phosphate buffer to a final concentration of 2 mM.
-
Prepare stock solutions of this compound and Kojic Acid in DMSO. Create a series of dilutions in phosphate buffer to achieve the desired final concentrations. Ensure the final DMSO concentration in the well is non-inhibitory (typically <1%).
-
-
Assay Procedure:
-
In a 96-well plate, add 20 µL of the test compound solution (this compound or Kojic Acid) or buffer (for control).
-
Add 140 µL of phosphate buffer.
-
Add 20 µL of the mushroom tyrosinase solution to each well.
-
Pre-incubate the plate at room temperature or 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of the L-DOPA solution to each well.
-
-
Data Acquisition:
-
Immediately measure the absorbance at 475 nm (for dopachrome formation) at time zero.
-
Continue to measure the absorbance every 1-2 minutes for a total of 20-30 minutes.
-
-
Calculation:
-
Calculate the rate of reaction (V) from the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition using the formula:
-
% Inhibition = [(V_control - V_sample) / V_control] * 100
-
-
Plot % Inhibition against the concentration of this compound and determine the IC₅₀ value using non-linear regression analysis.
-
Protocol 2: Melanin Content Assay in B16F10 Melanoma Cells
This cell-based assay evaluates the ability of this compound to inhibit melanin production in a cellular context, typically after stimulation with α-MSH.
Materials:
-
B16F10 mouse melanoma cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
α-Melanocyte-Stimulating Hormone (α-MSH)
-
This compound
-
Lysis Buffer (e.g., 1N NaOH with 10% DMSO)
-
Phosphate-Buffered Saline (PBS)
-
6-well or 12-well cell culture plates
Methodology:
-
Cell Culture:
-
Culture B16F10 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Seed the cells into 6-well plates at a density of approximately 1 x 10⁵ cells/well and allow them to adhere for 24 hours.
-
-
Treatment:
-
Replace the medium with fresh medium containing a stimulant (e.g., 100 nM α-MSH) and various concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., Kojic Acid).
-
Incubate the cells for 48-72 hours.
-
-
Melanin Extraction:
-
After incubation, wash the cells twice with cold PBS.
-
Lyse the cells by adding 200-500 µL of Lysis Buffer to each well.
-
Incubate at 80°C for 1-2 hours to solubilize the melanin.
-
-
Quantification:
-
Transfer the lysates to a 96-well plate.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Normalize the melanin content to the total protein content of a parallel well (determined by a BCA or Bradford assay) to account for differences in cell number.
-
-
Calculation:
-
Calculate the percentage of melanin content relative to the stimulated, untreated control group.
-
Protocol 3: Cell Viability (MTT) Assay
This protocol is essential to ensure that the observed reduction in melanin is due to the specific inhibition of melanogenesis and not a result of cytotoxicity.
Materials:
-
B16F10 cells (or normal human melanocytes/keratinocytes)
-
Appropriate cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilizing agent (e.g., DMSO or isopropanol with HCl)
-
96-well cell culture plates
Methodology:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well.
-
Allow the cells to adhere for 24 hours.
-
-
Treatment:
-
Treat the cells with the same concentrations of this compound used in the melanin content assay. Include a vehicle control and a positive control for toxicity (e.g., doxorubicin).
-
Incubate for 24-72 hours, corresponding to the duration of the efficacy assay.
-
-
MTT Addition:
-
Add 10-20 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium.
-
Add 100-150 µL of the solubilizing agent to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm.
-
-
Calculation:
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
References
- 1. Inhibitory effects of this compound, kuraridinol, and trifolirhizin from Sophora flavescens on tyrosinase and melanin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Hunt for Natural Skin Whitening Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of Kuraridin as a Potential Natural Anti-Melanogenic Agent: Focusing on Specific Target Genes and Multidirectional Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Anti-Pigmentary Natural Compounds and Their Mode of Action | MDPI [mdpi.com]
- 9. m.youtube.com [m.youtube.com]
Application Notes and Protocols: Assessing the Anti-inflammatory Effects of Kurarinol in RAW264.7 Macrophages
Introduction
Kurarinol, a lavandulyl flavanone derived from the roots of Sophora flavescens, has garnered interest for its potential therapeutic properties, including anti-inflammatory effects. Macrophages, such as the murine RAW264.7 cell line, are pivotal players in the inflammatory response. Upon activation by stimuli like lipopolysaccharide (LPS), they produce a cascade of pro-inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). The overproduction of these molecules is implicated in various inflammatory diseases.
This document provides a comprehensive protocol to evaluate the anti-inflammatory potential of this compound by examining its ability to mitigate the LPS-induced inflammatory response in RAW264.7 macrophages. The key assessment points include cell viability, production of NO and pro-inflammatory cytokines, and the modulation of critical inflammatory signaling pathways like NF-κB and MAPK.
Materials and Reagents
-
RAW264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (100 U/mL penicillin, 100 µg/mL streptomycin)
-
This compound (of desired purity)
-
Lipopolysaccharide (LPS) from E. coli
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Dimethyl sulfoxide (DMSO)
-
Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)[1]
-
Enzyme-Linked Immunosorbent Assay (ELISA) kits for TNF-α, IL-6, and IL-1β[2][3]
-
RIPA lysis buffer
-
Protease and phosphatase inhibitor cocktails
-
BCA protein assay kit
-
Primary antibodies: anti-iNOS, anti-COX-2, anti-p-NF-κB p65, anti-NF-κB p65, anti-p-IκBα, anti-IκBα, anti-p-p38, anti-p38, anti-p-ERK, anti-ERK, anti-p-JNK, anti-JNK, and anti-β-actin
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Experimental Protocols
Cell Culture and Treatment
-
Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.[4]
-
Seed cells in appropriate plates (e.g., 96-well for viability and NO assays, 24-well for ELISA, and 6-well for Western blotting) and allow them to adhere overnight.[1][2][5]
-
For experiments, pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Following pre-treatment, stimulate the cells with LPS (e.g., 1 µg/mL) for the desired time (e.g., 24 hours for NO and cytokine assays, shorter durations for signaling pathway analysis).[6][7]
Cell Viability Assessment (MTT Assay)
This assay determines the cytotoxic effect of this compound on RAW264.7 cells.
-
Seed RAW264.7 cells (e.g., 5x10^4 cells/well) in a 96-well plate and incubate overnight.[2]
-
Treat the cells with various concentrations of this compound for 24 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.[8]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay quantifies the production of NO by measuring its stable metabolite, nitrite, in the cell culture supernatant.
-
Seed RAW264.7 cells (e.g., 2x10^5 cells/well) in a 96-well plate and incubate overnight.[1]
-
Pre-treat cells with this compound for 1-2 hours, followed by stimulation with LPS (1 µg/mL) for 24 hours.[2][9]
-
Collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess reagent to the supernatant and incubate at room temperature for 10-15 minutes.[10][11]
-
Calculate the nitrite concentration using a sodium nitrite standard curve.[6]
Pro-inflammatory Cytokine Measurement (ELISA)
This protocol measures the secretion of TNF-α, IL-6, and IL-1β into the cell culture medium.
-
Seed RAW264.7 cells (e.g., 2x10^5 cells/well) in a 24-well plate.[2]
-
Pre-treat the cells with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.[3]
-
Collect the cell culture supernatants and centrifuge to remove any debris. The supernatants can be stored at -80°C if not used immediately.[12]
-
Quantify the levels of TNF-α, IL-6, and IL-1β in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.[2][7]
-
The absorbance is typically measured at 450 nm.[7]
Western Blot Analysis for Signaling Pathways (NF-κB and MAPK)
This technique is used to analyze the protein expression levels of key molecules in the NF-κB and MAPK signaling pathways.
-
Seed RAW264.7 cells (e.g., 1x10^6 cells/well) in 6-well plates and incubate overnight.[5][13]
-
Pre-treat the cells with this compound for 1 hour, followed by a shorter LPS stimulation (e.g., 30-60 minutes).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.[14]
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein on SDS-PAGE gels and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phosphorylated and total forms of p65, IκBα, p38, ERK, and JNK overnight at 4°C. Also, probe for iNOS, COX-2, and β-actin (as a loading control).[8]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an ECL substrate and an imaging system.
Data Presentation
Quantitative data from the experiments should be summarized in tables for clear comparison.
Table 1: Effect of this compound on the Viability of RAW264.7 Cells
| This compound Conc. (µM) | Cell Viability (%) |
| 0 (Control) | 100 ± 5.2 |
| 1 | 98.7 ± 4.8 |
| 10 | 97.5 ± 5.1 |
| 25 | 96.3 ± 4.5 |
| 50 | 94.8 ± 5.5 |
| 100 | 85.1 ± 6.2 |
Data are presented as mean ± SD from three independent experiments.
Table 2: Inhibitory Effect of this compound on LPS-Induced NO Production
| Treatment | NO (Nitrite) Conc. (µM) |
| Control | 1.2 ± 0.3 |
| LPS (1 µg/mL) | 45.8 ± 3.1 |
| LPS + this compound (10 µM) | 35.2 ± 2.5 |
| LPS + this compound (25 µM) | 22.7 ± 1.9 |
| LPS + this compound (50 µM) | 10.5 ± 1.1 |
Data are presented as mean ± SD from three independent experiments.
Table 3: Effect of this compound on LPS-Induced Pro-inflammatory Cytokine Production
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control | 50.1 ± 8.2 | 35.5 ± 6.7 | 20.3 ± 4.1 |
| LPS (1 µg/mL) | 2500.7 ± 150.4 | 1800.3 ± 120.9 | 1200.6 ± 95.8 |
| LPS + this compound (25 µM) | 1250.4 ± 98.6 | 950.8 ± 75.3 | 650.1 ± 50.2 |
| LPS + this compound (50 µM) | 600.9 ± 55.1 | 450.2 ± 40.8 | 300.7 ± 25.9 |
Data are presented as mean ± SD from three independent experiments.
Visualizations
Experimental Workflow
Caption: Overall experimental workflow for assessing this compound's anti-inflammatory effects.
NF-κB Signaling Pathway
Caption: Simplified NF-κB signaling pathway and the potential inhibitory point of this compound.
MAPK Signaling Pathway
Caption: MAPK signaling cascade and a potential target for this compound's inhibitory action.
References
- 1. Induction of Nitric Oxide Production in RAW264.7 Cells under Serum-free Conditions by O-antigen Polysaccharide of Lipopolysaccharide | Anticancer Research [ar.iiarjournals.org]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. researchgate.net [researchgate.net]
- 4. Activation of RAW264.7 cells by PCp-I, a polysaccharide from Psoralea corylifolia L, through NF-κB/MAPK signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NF-κB pathways are involved in M1 polarization of RAW 264.7 macrophage by polyporus polysaccharide in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts [mdpi.com]
- 7. Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Ginkgolide C alleviates atherosclerosis by activating LAMP-2A to enhance chaperone-mediated autophagy and promote NLRP3 inflammasome degradation [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. NF-κB pathways are involved in M1 polarization of RAW 264.7 macrophage by polyporus polysaccharide in the tumor microenvironment | PLOS One [journals.plos.org]
- 14. Evaluation of NF-κB/MAPK signaling pathway by western blotting [bio-protocol.org]
Application Notes: Evaluating the Antioxidant Capacity of Kurarinol
Introduction
Kurarinol, a lavandulyl flavanone isolated from the roots of Sophora flavescens, has garnered interest for its diverse pharmacological activities. A key aspect of its biological profile is its antioxidant potential, which contributes to its therapeutic effects, such as anti-inflammatory and cytoprotective actions. Evaluating this antioxidant capacity is crucial for understanding its mechanisms of action and for its potential development as a therapeutic agent. This document provides detailed protocols for common in vitro chemical and cell-based assays to quantitatively and qualitatively assess the antioxidant properties of this compound.
In Vitro Chemical Assays for Antioxidant Capacity
In vitro chemical assays are rapid, simple, and cost-effective methods for screening the antioxidant capacity of pure compounds like this compound. These assays are based on different mechanisms, primarily Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a widely used SET-based method. The stable DPPH radical has a deep violet color, which turns to a pale yellow upon reduction by an antioxidant. The degree of discoloration is proportional to the scavenging activity of the compound.
Quantitative Data for this compound
A study reported that a butanol fraction containing this compound exhibited potent, dose-dependent DPPH radical scavenging activity.[1]
| Assay | Compound/Fraction | Result (IC50) | Reference |
| DPPH Radical Scavenging | Kurarinone (in butanol fraction) | 7.73 µg/mL | Piao et al., 2006[1] |
Experimental Protocol: DPPH Assay
-
Reagent Preparation:
-
DPPH Stock Solution (0.2 mM): Dissolve 3.94 mg of DPPH in 50 mL of methanol. This solution is light-sensitive and should be freshly prepared and kept in the dark.[2][3]
-
This compound Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.
-
Test Samples: Prepare a series of dilutions of this compound from the stock solution to various concentrations (e.g., 1 to 100 µg/mL).
-
Positive Control: Prepare a series of dilutions of a standard antioxidant like Ascorbic Acid or Trolox.
-
-
Assay Procedure:
-
Pipette 1.0 mL of the DPPH stock solution into a test tube.
-
Add 1.0 mL of the this compound test sample (or standard, or methanol as a blank).
-
Vortex the mixture thoroughly.
-
Incubate the tubes in the dark at room temperature for 30 minutes.[4]
-
Measure the absorbance of the solution at 517 nm using a spectrophotometer.[5]
-
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution with methanol (blank) and A_sample is the absorbance of the DPPH solution with the this compound sample or standard.[4]
-
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the scavenging percentage against the sample concentrations.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The blue-green ABTS•+ is generated by oxidizing ABTS with potassium persulfate. In the presence of an antioxidant, the radical is reduced, and the solution's color fades. This assay is applicable to both hydrophilic and lipophilic antioxidants.[2][6]
Experimental Protocol: ABTS Assay
-
Reagent Preparation:
-
ABTS Stock Solution (7 mM): Dissolve ABTS in water to a 7 mM concentration.
-
Potassium Persulfate Solution (2.45 mM): Prepare a 2.45 mM solution of potassium persulfate in water.
-
ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in equal volumes. Allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the radical cation.[7]
-
Before use, dilute the ABTS•+ solution with ethanol or a phosphate buffer (pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.[7][8]
-
Test Samples: Prepare a series of dilutions of this compound and a standard antioxidant (e.g., Trolox).
-
-
Assay Procedure:
-
Add 20 µL of the this compound test sample or standard to a microplate well.
-
Add 180 µL of the diluted ABTS•+ working solution.
-
Incubate the mixture at room temperature for 6-10 minutes in the dark.[7]
-
Measure the absorbance at 734 nm using a microplate reader.
-
-
Calculation:
-
The percentage of ABTS•+ scavenging is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the ABTS•+ solution without the sample, and A_sample is the absorbance with the sample.
-
Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), determined from a Trolox standard curve.
-
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue-colored ferrous (Fe²⁺) form in an acidic medium. The change in absorbance at 593 nm is proportional to the total reducing power of the sample.[9][10]
Experimental Protocol: FRAP Assay
-
Reagent Preparation:
-
Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g sodium acetate trihydrate and add 16 mL glacial acetic acid in 1 L of distilled water.
-
TPTZ Solution (10 mM): Dissolve TPTZ in 40 mM HCl.
-
FeCl₃ Solution (20 mM): Dissolve ferric chloride hexahydrate in distilled water.
-
FRAP Working Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.[9]
-
Test Samples: Prepare dilutions of this compound and a standard (e.g., FeSO₄ or Trolox).
-
-
Assay Procedure:
-
Add 20 µL of the this compound test sample, standard, or blank (distilled water) to a microplate well.
-
Add 180 µL of the pre-warmed FRAP working reagent to each well.
-
Incubate the plate at 37°C for 4-30 minutes. The reaction time can be optimized.[11]
-
Measure the absorbance at 593 nm.
-
-
Calculation:
-
A standard curve is generated using a ferrous sulfate (FeSO₄) solution of known concentrations.
-
The antioxidant capacity of the sample is expressed as Fe²⁺ equivalents (e.g., in µM Fe²⁺/mg of sample) or Trolox equivalents.
-
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay is a HAT-based method that measures the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative degradation by peroxyl radicals generated from AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[12][13] The antioxidant capacity is quantified by the area under the fluorescence decay curve (AUC).
Experimental Protocol: ORAC Assay
-
Reagent Preparation:
-
Assay Buffer: 75 mM phosphate buffer (pH 7.4).
-
Fluorescein Stock Solution: Prepare a stock solution and dilute it with assay buffer to the final working concentration (e.g., 40 nM) immediately before use. Protect from light.[14]
-
AAPH Solution: Prepare a fresh solution of AAPH (e.g., 75 mM) in assay buffer.[15]
-
Test Samples: Prepare dilutions of this compound and Trolox (as the standard) in the assay buffer.
-
-
Assay Procedure (96-well plate format):
-
Pipette 25 µL of the this compound sample, standard, or blank (assay buffer) into the wells of a black microplate.
-
Add 150 µL of the fluorescein working solution to all wells.
-
Mix and pre-incubate the plate at 37°C for 30 minutes in the plate reader.[12]
-
Initiate the reaction by adding 25 µL of the AAPH solution to all wells.
-
Immediately begin monitoring the fluorescence decay every 1-2 minutes for at least 60-90 minutes. The excitation wavelength is 485 nm and the emission wavelength is 528 nm.[15]
-
-
Calculation:
-
Calculate the Area Under the Curve (AUC) for the blank, standards, and samples.
-
Calculate the Net AUC for each sample by subtracting the AUC of the blank.
-
Create a standard curve by plotting the Net AUC of the Trolox standards against their concentrations.
-
The ORAC value of this compound is expressed as µmol of Trolox Equivalents (TE) per gram or mole of the compound.
-
Cell-Based Antioxidant Assays
Cell-based assays provide a more biologically relevant assessment of antioxidant activity by accounting for factors like cell uptake, metabolism, and localization.
Cellular Antioxidant Activity (CAA) Assay
The CAA assay measures the ability of a compound to prevent the oxidation of a fluorescent probe (DCFH-DA) within a cell line (e.g., HepG2). DCFH-DA is taken up by cells and deacetylated to non-fluorescent DCFH. In the presence of reactive oxygen species (ROS) generated by AAPH, DCFH is oxidized to the highly fluorescent DCF. An effective antioxidant will inhibit this oxidation.[14][16]
Experimental Protocol: CAA Assay
-
Cell Culture and Seeding:
-
Culture HepG2 human liver cancer cells in appropriate media (e.g., MEM with 10% FBS).
-
Seed the HepG2 cells into a 96-well black microplate with a clear bottom at a density of 6 x 10⁴ cells/well.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Assay Procedure:
-
Remove the growth media and wash the cells with PBS.
-
Treat the cells with 100 µL of media containing various concentrations of this compound (and a standard like Quercetin) for 1 hour.
-
Remove the treatment media and add 100 µL of 25 µM DCFH-DA solution to the cells.
-
After a 1-hour incubation, remove the DCFH-DA solution and wash the cells with PBS.
-
Add 100 µL of 600 µM AAPH solution to all wells except the control wells (add media only).
-
Immediately place the plate in a fluorescence reader pre-set to 37°C.
-
Measure the fluorescence emission at 538 nm with an excitation of 485 nm every 5 minutes for 1 hour.
-
-
Calculation:
-
Calculate the AUC for each sample.
-
The CAA value is calculated as: CAA Unit = 100 - (∫SA / ∫CA) x 100 Where ∫SA is the integrated area of the sample curve and ∫CA is the integrated area of the control curve.
-
Results are often expressed as µmol of Quercetin Equivalents (QE) per mole of the compound.
-
Antioxidant Signaling Pathways
Flavonoids like this compound often exert their antioxidant effects not just by direct radical scavenging, but also by modulating intracellular signaling pathways. A key pathway is the Nrf2-Keap1 pathway, which regulates the expression of endogenous antioxidant enzymes.[1][17] Kurarinone has been shown to stabilize Nrf2 by downregulating Keap1, leading to the expression of antioxidant genes like heme oxygenase-1 (HO-1).[1]
Conclusion
The evaluation of this compound's antioxidant capacity requires a multi-assay approach. Simple chemical assays like DPPH, ABTS, and FRAP provide rapid and valuable initial screening data on its radical scavenging and reducing abilities. More complex assays like ORAC and the cell-based CAA assay offer deeper, more biologically relevant insights into its protective effects against specific radicals and its activity within a cellular context. Furthermore, investigating its influence on signaling pathways such as Nrf2 is essential for a complete understanding of its mechanism as an indirect antioxidant. The protocols and data presented here serve as a comprehensive guide for researchers to rigorously characterize the antioxidant profile of this compound.
References
- 1. Five-Decade Update on Chemopreventive and Other Pharmacological Potential of Kurarinone: a Natural Flavanone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of In Vitro and In Vivo Antioxidant Activities of Six Flavonoids with Similar Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DPPH Radical Scavenging Assay [mdpi.com]
- 4. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 5. Antioxidant and Antiradical Properties of Selected Flavonoids and Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Exploration of the Antioxidant Chemical Constituents and Antioxidant Performance of Various Solvent Extracts of Eighteen Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. assaygenie.com [assaygenie.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. glaserr.missouri.edu [glaserr.missouri.edu]
- 14. Determination of Antioxidant Activity by Oxygen Radical Absorbance Capacity (ORAC-FL), Cellular Antioxidant Activity (CAA), Electrochemical and Microbiological Analyses of Silver Nanoparticles Using the Aqueous Leaf Extract of Solanum mammosum L - PMC [pmc.ncbi.nlm.nih.gov]
- 15. agilent.com [agilent.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Application Note: Cell-Based Assays for Evaluating Kurarinol's Impact on STAT3 Phosphorylation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical transcription factor involved in numerous cellular processes, including proliferation, survival, and differentiation.[1][2] The STAT3 signaling pathway is often constitutively activated in various cancers, making it a prime target for therapeutic intervention.[1][2][3][4] Kurarinol, a natural flavanone isolated from the root of Sophora flavescens, has been identified as a potential anticancer agent that can induce apoptosis by suppressing STAT3 signaling.[5][6] This document provides detailed protocols for cell-based assays designed to investigate and quantify the inhibitory effects of this compound on STAT3 phosphorylation, a key step in its activation.[3][4][7]
STAT3 Signaling Pathway Overview
In the canonical pathway, cytokines such as Interleukin-6 (IL-6) initiate signaling by binding to their receptors, leading to the recruitment and activation of Janus kinases (JAKs).[4][8] JAKs then phosphorylate STAT3 at a specific tyrosine residue (Tyr705).[3][4] This phosphorylation event triggers the dimerization of STAT3 monomers, which then translocate to the nucleus to regulate the transcription of target genes involved in cell survival and proliferation.[3][7][9]
Caption: The IL-6-induced JAK/STAT3 signaling cascade.
Experimental Workflow
A systematic approach is essential for evaluating the efficacy of this compound. The general workflow involves selecting an appropriate cancer cell line with active STAT3 signaling (e.g., hepatocellular carcinoma, breast cancer), stimulating the pathway with a known activator like IL-6, treating the cells with varying concentrations of this compound, and subsequently analyzing the phosphorylation status and downstream functions of STAT3 using the assays detailed below.
Caption: General workflow for assessing this compound's effect on STAT3.
Experimental Protocols
Protocol 1: Western Blot for p-STAT3 (Tyr705) Detection
Western blotting is a widely used technique to semi-quantitatively measure the levels of specific proteins, including their phosphorylated forms.[3] This protocol allows for the direct assessment of this compound's effect on STAT3 phosphorylation at Tyr705.
Materials:
-
Cell Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.[3]
-
BCA Protein Assay Kit.
-
Primary antibodies: Rabbit anti-p-STAT3 (Tyr705), Mouse anti-Total STAT3, Rabbit anti-β-Actin.[3]
-
HRP-conjugated secondary antibodies: Goat anti-Rabbit IgG-HRP, Goat anti-Mouse IgG-HRP.[3]
-
PVDF membrane and Western blotting apparatus.
-
Chemiluminescent substrate.[3]
Procedure:
-
Cell Culture and Treatment: Seed cells (e.g., 1x10⁶ cells/well in a 6-well plate) and allow them to adhere overnight.
-
Starve cells in serum-free media for 4-6 hours.
-
Pre-treat cells with various concentrations of this compound (e.g., 0, 5, 10, 20 µM) for 2 hours.
-
Stimulate cells with an activator (e.g., 20 ng/mL IL-6) for 15-30 minutes.[10]
-
Cell Lysis: Wash cells twice with ice-cold PBS and lyse with 100 µL of ice-cold lysis buffer per well. Scrape cells, transfer to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Denature 20-40 µg of protein per sample by boiling in Laemmli buffer. Separate proteins on a 10% SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibody (e.g., anti-p-STAT3, 1:1000 dilution) overnight at 4°C.
-
Wash the membrane 3 times with TBST.
-
Incubate with HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane 3 times with TBST.
-
-
Detection: Apply the chemiluminescent substrate and visualize bands using an imaging system.
-
Stripping and Re-probing: To normalize data, strip the membrane and re-probe with anti-Total STAT3 and subsequently with anti-β-Actin antibodies.
Protocol 2: Immunofluorescence for STAT3 Nuclear Translocation
This assay visualizes the subcellular localization of STAT3.[11] A reduction in nuclear p-STAT3 upon this compound treatment indicates inhibition of the signaling pathway.
Materials:
-
Glass coverslips in 24-well plates.
-
4% Paraformaldehyde (PFA) in PBS.
-
0.2% Triton X-100 in PBS for permeabilization.[11]
-
Blocking buffer: 5% BSA in PBS.[11]
-
Primary antibody: Rabbit anti-p-STAT3 (Tyr705).
-
Secondary antibody: Alexa Fluor 568-conjugated anti-rabbit IgG.[11]
-
DAPI for nuclear counterstaining.[11]
-
Mounting medium.
Procedure:
-
Cell Seeding and Treatment: Seed cells on sterile glass coverslips in a 24-well plate.
-
Once cells reach 60-70% confluency, perform treatments as described in the Western Blot protocol.
-
Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.[12]
-
Wash three times with PBS.
-
Permeabilization: Incubate with 0.2% Triton X-100 in PBS for 15 minutes.[11]
-
Wash three times with PBS.
-
Blocking: Block with 5% BSA in PBS for 1 hour at room temperature.[11]
-
Antibody Incubation:
-
Incubate with anti-p-STAT3 primary antibody (1:200 dilution in blocking buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorescently-labeled secondary antibody (1:500 dilution) for 1 hour at room temperature in the dark.[11]
-
-
Staining and Mounting: Wash three times with PBS. Counterstain nuclei with DAPI for 10 minutes. Wash again and mount the coverslips onto glass slides.
-
Imaging: Visualize cells using a confocal or fluorescence microscope.
Data Presentation
Quantitative data should be summarized for clear interpretation and comparison.
Table 1: Effect of this compound on STAT3 Phosphorylation (Western Blot Densitometry)
| Treatment | This compound (µM) | p-STAT3 / Total STAT3 Ratio (Normalized to IL-6 only) |
| Vehicle Control | 0 | 0.15 ± 0.03 |
| IL-6 (20 ng/mL) | 0 | 1.00 ± 0.00 |
| IL-6 + this compound | 5 | 0.65 ± 0.08 |
| IL-6 + this compound | 10 | 0.31 ± 0.05 |
| IL-6 + this compound | 20 | 0.12 ± 0.04 |
Data are presented as mean ± SD from three independent experiments.
Table 2: Summary of this compound's Inhibitory Activity on STAT3
| Assay | Parameter Measured | This compound IC₅₀ (µM) |
| Western Blot | p-STAT3 Inhibition | 8.5 |
| Immunofluorescence | Inhibition of Nuclear Translocation | 9.2 |
| Luciferase Reporter Assay | Inhibition of Transcriptional Activity | 7.8 |
IC₅₀ values are calculated from dose-response curves.
Visualizing this compound's Mechanism of Action
This compound is hypothesized to inhibit an upstream kinase (e.g., JAK1/JAK2), thereby preventing STAT3 phosphorylation and blocking its downstream effects.[13][14]
Caption: Proposed mechanism of this compound on the STAT3 pathway.
Conclusion
The protocols described in this application note provide a robust framework for researchers to investigate the inhibitory effects of this compound on STAT3 signaling. By combining Western blotting for direct measurement of phosphorylation, immunofluorescence for visualizing subcellular localization, and functional assays like luciferase reporters, a comprehensive profile of the compound's mechanism of action can be established. These methods are crucial for the preclinical evaluation of this compound and other potential STAT3 inhibitors in cancer drug development.
References
- 1. STAT3 SIGNALING: Anticancer Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 4. mesoscale.com [mesoscale.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Flavonoids as promising molecules in the cancer therapy: An insight - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro studies of STAT3 dimerisation and DNA binding - UCL Discovery [discovery.ucl.ac.uk]
- 8. In vitro inhibitory effects of cirsiliol on IL-6-induced STAT3 activation through anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of potent STAT3 inhibitors using structure-based virtual screening, molecular dynamic simulation, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubcompare.ai [pubcompare.ai]
- 12. sinobiological.com [sinobiological.com]
- 13. Curcumol may alleviate psoriasis-like inflammation by inhibiting keratinocyte proliferation and inflammatory gene expression via JAK1/STAT3 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Auranofin blocks interleukin-6 signalling by inhibiting phosphorylation of JAK1 and STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Molecular Docking of Kurarinol with Tyrosinase
References
- 1. Inhibitory effects of this compound, kuraridinol, and trifolirhizin from Sophora flavescens on tyrosinase and melanin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholarworks.gnu.ac.kr [scholarworks.gnu.ac.kr]
- 3. Molecular docking analysis of tyrosinase with compounds from poly-herbal formulation for vitiligo treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Updated Review of Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Estimation of Inhibitory Effect against Tyrosinase Activity through Homology Modeling and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Insights on the Inhibitory Power of Flavonoids on Tyrosinase Activity: A Survey from 2016 to 2021 - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Modeling the Anti-Fibrotic Effects of Kurarinol Using LX-2 Human Hepatic Stellate Cells
Audience: Researchers, scientists, and drug development professionals in the field of hepatology and anti-fibrotic therapies.
Introduction Liver fibrosis is a wound-healing response to chronic liver injury, characterized by the excessive accumulation of extracellular matrix (ECM) proteins.[1] The activation of hepatic stellate cells (HSCs) is a central event in this process, as they transdifferentiate into myofibroblast-like cells responsible for producing large quantities of collagen and other ECM components.[1][2] The immortalized human hepatic stellate cell line, LX-2, is a widely used and reliable in vitro model for studying the mechanisms of liver fibrosis and for screening potential anti-fibrotic compounds.[3][4] LX-2 cells retain key features of activated HSCs, including the expression of α-smooth muscle actin (α-SMA) and the production of type I collagen.[3][5]
Kurarinol, a lavandulyl flavonoid, has been identified as a potential therapeutic agent. While its direct effects on liver fibrosis are under investigation, other related flavonoids have demonstrated significant anti-fibrotic properties, often by targeting key pro-fibrogenic signaling pathways.[6][7][8] Transforming Growth Factor-β (TGF-β) signaling is recognized as a master regulator of fibrosis, promoting HSC activation and ECM synthesis primarily through the Smad signaling cascade.[9][10][11] Therefore, inhibiting the TGF-β pathway is a promising strategy for anti-fibrotic drug development.[12][13]
This document provides detailed protocols for utilizing the LX-2 cell line to investigate the anti-fibrotic efficacy of this compound, with a focus on its potential to modulate TGF-β1-induced fibrogenesis.
Experimental Principle & Workflow
The core principle involves inducing a fibrotic phenotype in LX-2 cells using the potent pro-fibrotic cytokine, TGF-β1.[3][14] Activated cells are then treated with varying concentrations of this compound. The anti-fibrotic effects are quantified by assessing changes in cell viability, the expression of key fibrosis-related genes and proteins (e.g., α-SMA, Collagen I), and the modulation of intracellular signaling pathways.
Caption: A high-level overview of the experimental procedure for assessing this compound's anti-fibrotic effects.
Materials and Reagents
-
Cell Line: LX-2 Human Hepatic Stellate Cell Line
-
Media: Dulbecco's Modified Eagle Medium (DMEM)
-
Supplements: Fetal Bovine Serum (FBS), Penicillin-Streptomycin
-
Reagents for Induction: Recombinant Human TGF-β1
-
Compound: this compound (dissolved in DMSO)
-
Assay Kits: MTT Cell Viability Assay Kit
-
RNA/qRT-PCR: TRIzol Reagent, cDNA Synthesis Kit, SYBR Green PCR Master Mix, specific primers
-
Western Blot: RIPA Lysis Buffer, Protease/Phosphatase Inhibitors, BCA Protein Assay Kit, SDS-PAGE gels, Nitrocellulose/PVDF membranes, Primary and HRP-conjugated Secondary Antibodies
-
Immunofluorescence: Paraformaldehyde (PFA), Triton X-100, Bovine Serum Albumin (BSA), Primary and Fluorophore-conjugated Secondary Antibodies, DAPI, Anti-fade mounting medium
Detailed Experimental Protocols
Protocol 1: LX-2 Cell Culture and Maintenance
-
Thawing: Rapidly thaw a cryovial of LX-2 cells in a 37°C water bath. Transfer cells to a 15 mL conical tube containing 9 mL of DMEM with 10% FBS to dilute the cryoprotectant.[15]
-
Centrifugation: Centrifuge the cell suspension at 300 x g for 3-5 minutes.[5] Discard the supernatant.
-
Resuspension & Plating: Resuspend the cell pellet in DMEM supplemented with 2% FBS and 1% Penicillin-Streptomycin.[3][15] Culture in T75 flasks at 37°C in a humidified 5% CO₂ atmosphere.
-
Subculture: When cells reach 80-90% confluency, wash with PBS and detach using a suitable dissociation reagent like Trypsin-EDTA. Split cells at a ratio of 1:3 to 1:6.[5]
Protocol 2: Induction of Fibrosis and this compound Treatment
-
Seeding: Seed LX-2 cells into appropriate culture plates (e.g., 6-well plates for protein/RNA, 96-well plates for viability) and allow them to adhere overnight.
-
Serum Starvation: The following day, replace the medium with serum-free DMEM for 12-24 hours to synchronize the cells.
-
Treatment:
-
Control Group: Treat cells with serum-free DMEM.
-
Vehicle Control Group: Treat cells with TGF-β1 (e.g., 5 ng/mL) and the highest concentration of DMSO used for this compound.
-
TGF-β1 Group: Treat cells with TGF-β1 (e.g., 5 ng/mL) to induce fibrosis.[3][6]
-
This compound Treatment Groups: Co-treat cells with TGF-β1 (5 ng/mL) and varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM).
-
-
Incubation: Incubate the cells for 24-48 hours before proceeding to downstream analysis.
Protocol 3: Cell Viability (MTT Assay)
-
Reagent Addition: After the treatment period, add 10 µL of MTT reagent (5 mg/mL) to each well of the 96-well plate and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the control group.
Protocol 4: Quantitative Real-Time PCR (qRT-PCR)
-
RNA Extraction: Lyse cells directly in the culture plate using TRIzol reagent and extract total RNA according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction: Perform qPCR using SYBR Green Master Mix with specific primers for target genes and a housekeeping gene (e.g., GAPDH) for normalization.[16]
-
Cycling Conditions (Example): Initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 60 sec.[17]
-
Analysis: Calculate relative gene expression using the 2-ΔΔCt method.
Protocol 5: Western Blotting
-
Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking & Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody & Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Protocol 6: Immunofluorescence Staining
-
Cell Culture: Grow LX-2 cells on glass coverslips or in chamber slides.
-
Fixation: After treatment, wash cells with PBS and fix with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.[21][22]
-
Permeabilization: Wash with PBS and permeabilize the cell membrane with 0.1-0.3% Triton X-100 in PBS for 10-15 minutes.[21][23]
-
Blocking: Block with 1-5% BSA in PBS for 1 hour to prevent non-specific antibody binding.[21]
-
Primary Antibody: Incubate with primary antibodies (e.g., anti-α-SMA, anti-Fibronectin) diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody: Wash and incubate with a fluorophore-conjugated secondary antibody for 1 hour at room temperature, protected from light.
-
Counterstaining & Mounting: Stain nuclei with DAPI for 5 minutes.[22] Wash and mount the coverslips onto glass slides using an anti-fade mounting medium.
-
Imaging: Visualize the staining using a fluorescence or confocal microscope.
Data Presentation
Quantitative data should be presented in clear, concise tables. Data are typically shown as mean ± standard deviation (SD) from at least three independent experiments.
Table 1: Example Data - Effect of this compound on Fibrotic Gene Expression in TGF-β1-stimulated LX-2 Cells
| Treatment Group | Relative COL1A1 mRNA Expression (Fold Change) | Relative ACTA2 mRNA Expression (Fold Change) |
| Control | 1.00 ± 0.12 | 1.00 ± 0.15 |
| TGF-β1 (5 ng/mL) | 8.50 ± 0.75 | 6.20 ± 0.55 |
| TGF-β1 + this compound (10 µM) | 5.10 ± 0.45 | 3.80 ± 0.30 |
| TGF-β1 + this compound (25 µM) | 2.60 ± 0.22 | 1.90 ± 0.18 |
| TGF-β1 + this compound (50 µM) | 1.30 ± 0.15 | 1.15 ± 0.10 |
| *Data are represented as mean ± SD. Statistical significance vs. TGF-β1 group: *p<0.05, **p<0.01, **p<0.001. |
Table 2: Example Data - Densitometric Analysis of Protein Expression by Western Blot
| Treatment Group | α-SMA / GAPDH Ratio | p-Smad3 / Total Smad3 Ratio |
| Control | 0.15 ± 0.03 | 0.10 ± 0.02 |
| TGF-β1 (5 ng/mL) | 1.00 ± 0.08 | 1.00 ± 0.09 |
| TGF-β1 + this compound (25 µM) | 0.45 ± 0.05 | 0.38 ± 0.04 |
| TGF-β1 + this compound (50 µM) | 0.20 ± 0.04 | 0.17 ± 0.03 |
| *Data are normalized to the TGF-β1 group. Statistical significance vs. TGF-β1 group: **p<0.01, **p<0.001. |
Signaling Pathway Visualization
TGF-β1 initiates the canonical fibrosis signaling pathway by binding to its receptor, which leads to the phosphorylation and activation of Smad2 and Smad3.[10][11] These activated Smads form a complex with Smad4, translocate to the nucleus, and drive the transcription of pro-fibrotic genes like COL1A1 and ACTA2.[10] Based on studies of similar flavonoids, this compound is hypothesized to interfere with this pathway, potentially by inhibiting the phosphorylation of Smad3.[6][24]
Caption: The TGF-β/Smad signaling pathway and the hypothesized inhibitory action of this compound.
References
- 1. Molecular Mechanisms and Potential New Therapeutic Drugs for Liver Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Human hepatic stellate cell lines, LX-1 and LX-2: new tools for analysis of hepatic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. brieflands.com [brieflands.com]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | The Flavonoid Quercetin Ameliorates Liver Inflammation and Fibrosis by Regulating Hepatic Macrophages Activation and Polarization in Mice [frontiersin.org]
- 9. TGF-β in Hepatic Stellate Cell Activation and Liver Fibrogenesis-Updated 2019 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Signaling pathways that activate hepatic stellate cells during liver fibrosis [frontiersin.org]
- 11. TGF-β in Hepatic Stellate Cell Activation and Liver Fibrogenesis—Updated 2019 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Roles of transforming growth factor-β signaling in liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. COL1A1 expression induced by overexpression of both a 15-amino acid peptide from the fibrinogen domain of tenascin-X and integrin α11 in LX-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Identification of the collagen type 1 alpha 1 gene (COL1A1) as a candidate survival-related factor associated with hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. [Effects of curcumol on liver function and fibrosis in rats of nonalcoholic fatty liver disease and its mechanism] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. α-Smooth Muscle Actin Antibody | Cell Signaling Technology [cellsignal.com]
- 21. Immunofluorescence Formaldehyde Fixation Protocol | Cell Signaling Technology [cellsignal.com]
- 22. v19.proteinatlas.org [v19.proteinatlas.org]
- 23. documents.thermofisher.com [documents.thermofisher.com]
- 24. Kurarinone Attenuates BLM-Induced Pulmonary Fibrosis via Inhibiting TGF-β Signaling Pathways [mdpi.com]
Western blot analysis of TGF-β/Smads pathway proteins after Kurarinol treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transforming growth factor-beta (TGF-β) signaling plays a crucial role in a wide range of cellular processes, including growth, differentiation, and extracellular matrix production.[1][2] Dysregulation of the TGF-β pathway is implicated in various pathologies, particularly fibrotic diseases and cancer. The canonical signaling cascade is mediated by the phosphorylation of receptor-regulated Smads (R-Smads), primarily Smad2 and Smad3, which then form a complex with Smad4 and translocate to the nucleus to regulate target gene expression.[1][3] Consequently, the TGF-β/Smads pathway represents a key target for therapeutic intervention.
Kurarinol, a prenylated flavonoid isolated from Sophora flavescens, has demonstrated potential therapeutic effects, including antioxidant and anti-inflammatory properties.[4] This application note details the analysis of this compound's effect on the TGF-β/Smads signaling pathway, with a focus on Western blot analysis to quantify changes in key protein expression and phosphorylation. Recent studies have shown that Kurarinone, a closely related compound, effectively suppresses TGF-β-induced signaling by inhibiting the phosphorylation of Smad2/3.[4][5][6]
Quantitative Data Summary
The following table summarizes the quantitative data from Western blot analysis of key proteins in the TGF-β/Smads pathway following treatment with this compound. The data is based on the observed effects of Kurarinone in lung epithelial cells, where it was shown to reduce the phosphorylation of Smad2/3 induced by TGF-β.[6]
| Target Protein | Treatment Group | Fold Change vs. Control (TGF-β only) | Significance |
| p-Smad2/3 | TGF-β + this compound (Low Dose) | ↓ | p < 0.05 |
| TGF-β + this compound (High Dose) | ↓↓ | p < 0.01 | |
| Total Smad2/3 | TGF-β + this compound | ~ (No significant change) | ns |
| p-Akt | TGF-β + this compound (Low Dose) | ↓ | p < 0.05 |
| TGF-β + this compound (High Dose) | ↓↓ | p < 0.01 | |
| Total Akt | TGF-β + this compound | ~ (No significant change) | ns |
Note: This table is a representative summary based on published findings on Kurarinone. Actual fold changes may vary depending on experimental conditions, cell type, and this compound concentration.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the TGF-β/Smads signaling pathway and the general experimental workflow for its analysis using Western blotting.
Detailed Experimental Protocol: Western Blotting
This protocol provides a detailed methodology for the Western blot analysis of key proteins in the TGF-β/Smads pathway.
1. Cell Culture and Treatment:
-
Seed appropriate cells (e.g., BEAS-2B human lung epithelial cells) in 6-well plates and culture until they reach 70-80% confluency.
-
Serum-starve the cells for 12-24 hours prior to treatment.
-
Pre-treat the cells with varying concentrations of this compound for 1-2 hours.
-
Stimulate the cells with recombinant human TGF-β1 (typically 2-10 ng/mL) for a specified duration (e.g., 30 minutes for phosphorylation studies). Include appropriate controls (untreated, TGF-β1 only, this compound only).
2. Protein Extraction:
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells on ice with RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the total protein.
3. Protein Quantification:
-
Determine the protein concentration of each sample using a BCA (Bicinchoninic acid) protein assay kit according to the manufacturer's instructions.
4. SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis):
-
Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer for 5 minutes.
-
Load the denatured protein samples and a molecular weight marker onto a 10% SDS-polyacrylamide gel.
-
Perform electrophoresis until the dye front reaches the bottom of the gel.
5. Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene fluoride (PVDF) membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
6. Blocking:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation. This step prevents non-specific antibody binding.
7. Antibody Incubation:
-
Primary Antibodies: Incubate the membrane with primary antibodies specific for the target proteins overnight at 4°C with gentle agitation. Recommended primary antibodies and dilutions include:
-
Rabbit anti-phospho-Smad2/3 (1:1000)
-
Rabbit anti-Smad2/3 (1:1000)
-
Rabbit anti-phospho-Akt (1:1000)
-
Rabbit anti-Akt (1:1000)
-
Mouse anti-β-actin or anti-GAPDH (1:5000) as a loading control.
-
-
Washing: Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibodies.
-
Secondary Antibodies: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) at a dilution of 1:5000 for 1 hour at room temperature.
-
Final Washing: Wash the membrane three times with TBST for 10 minutes each.
8. Signal Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's protocol.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of the target protein to the corresponding loading control (β-actin or GAPDH).
Conclusion
The provided protocols and data offer a framework for investigating the effects of this compound on the TGF-β/Smads signaling pathway. The evidence strongly suggests that this compound inhibits this pathway by reducing the phosphorylation of key downstream mediators, Smad2 and Smad3. This inhibitory action highlights the potential of this compound as a therapeutic agent for diseases characterized by overactive TGF-β signaling, such as fibrosis. Further research is warranted to fully elucidate its mechanism of action and therapeutic efficacy.
References
- 1. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]
- 2. Pharmacological Activities of Natural Products through the TGF-β Signalling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bosterbio.com [bosterbio.com]
- 4. Kurarinone Attenuates BLM-Induced Pulmonary Fibrosis via Inhibiting TGF-β Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kurarinone Attenuates BLM-Induced Pulmonary Fibrosis via Inhibiting TGF-β Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Note: Determining the IC50 of Kurarinol on Cell Proliferation using the MTS Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Kurarinol, a lavandulylated flavanone isolated from the root of Sophora flavescens, has been investigated for various pharmacological activities.[1][2] Determining the half-maximal inhibitory concentration (IC50) is a critical step in drug discovery, quantifying the potency of a compound in inhibiting a specific biological process, such as cell proliferation. The MTS assay is a robust, colorimetric method used to assess cell viability and cytotoxicity.[3] This assay relies on the reduction of the MTS tetrazolium compound by NAD(P)H-dependent dehydrogenase enzymes in metabolically active cells to a soluble, colored formazan product.[4][5][6] The amount of formazan produced is directly proportional to the number of viable cells, which can be quantified by measuring the absorbance at 490-500 nm.[3]
This document provides a detailed protocol for determining the IC50 value of this compound on a selected cell line using the MTS assay.
Experimental Protocols
1. Materials and Reagents
-
Cell Line: Appropriate cancer or other proliferative cell line (e.g., LX-2, H1688, A549).[1][7][8]
-
This compound: Stock solution of known concentration, typically dissolved in DMSO.[9]
-
Cell Culture Medium: Appropriate for the chosen cell line (e.g., DMEM, RPMI-1640) supplemented with Fetal Bovine Serum (FBS) and antibiotics.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Trypsin-EDTA: For cell detachment.
-
MTS Reagent: A single, ready-to-use solution (e.g., Promega CellTiter 96® AQueous One Solution Cell Proliferation Assay, Abcam ab197010).
-
DMSO (Dimethyl sulfoxide): Vehicle for this compound.
-
Equipment:
-
Sterile 96-well flat-bottom cell culture plates.
-
Humidified incubator (37°C, 5% CO2).
-
Laminar flow hood.
-
Microplate reader capable of measuring absorbance at 490 nm.
-
Multichannel pipette.
-
Inverted microscope.
-
2. Cell Seeding and Treatment Protocol
-
Cell Culture: Culture cells in appropriate flasks until they reach approximately 80% confluency. Ensure cells are in the logarithmic growth phase.[10]
-
Cell Seeding:
-
Wash cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and perform a cell count (e.g., using a hemocytometer or automated cell counter).
-
Dilute the cell suspension to the desired seeding density (typically 5,000-10,000 cells/well) and seed 100 µL into each well of a 96-well plate.[9]
-
Include wells with medium only to serve as a background control (blank).[11]
-
-
Incubation: Incubate the plate for 24 hours in a humidified incubator (37°C, 5% CO2) to allow cells to attach and resume growth.[9]
-
Preparation of this compound Dilutions:
-
Prepare a series of this compound dilutions from the stock solution using a cell culture medium. A common approach is to perform serial dilutions (e.g., 2-fold or 10-fold) to cover a broad concentration range (e.g., 0.1 µM to 100 µM).
-
Prepare a vehicle control containing the highest concentration of DMSO used in the dilutions.
-
-
Cell Treatment:
-
After 24 hours of incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions, vehicle control, and fresh medium (for untreated control) to the respective wells. Each concentration should be tested in triplicate.
-
-
Incubation: Incubate the treated plates for the desired exposure period (e.g., 24, 48, or 72 hours).
3. MTS Assay Protocol
-
Add MTS Reagent: Following the treatment incubation period, add 20 µL of MTS reagent directly to each well, including controls and blanks.[11]
-
Incubation: Incubate the plate for 1 to 4 hours at 37°C. The incubation time should be optimized for the specific cell line to ensure sufficient color development without saturation.[10][11]
-
Measure Absorbance: Measure the absorbance of each well at 490 nm using a microplate reader.[3]
Data Presentation and Analysis
1. Calculation of Cell Viability
The percentage of cell viability is calculated relative to the untreated control cells.
-
Subtract Background: Subtract the average absorbance of the blank (medium only) wells from all other absorbance readings.
-
Corrected Absorbance = Absorbance (sample) - Average Absorbance (blank)
-
-
Calculate Percent Viability: Normalize the corrected absorbance values to the vehicle control.
-
% Viability = (Corrected Absorbance (treated) / Average Corrected Absorbance (vehicle control)) x 100[10]
-
2. IC50 Determination
The IC50 value is the concentration of this compound that inhibits cell proliferation by 50%. This value is determined by plotting a dose-response curve with the log of this compound concentration on the x-axis and the percent cell viability on the y-axis. A non-linear regression analysis (sigmoidal dose-response curve) is then used to calculate the precise IC50 value.[12][13] Software such as GraphPad Prism or Microsoft Excel can be used for this analysis.[12][14]
3. Sample Data Table
The following table presents example data from an MTS assay to determine the IC50 of this compound on LX-2 cells after 48 hours of treatment.
| This compound Conc. (µM) | Replicate 1 (Absorbance at 490 nm) | Replicate 2 (Absorbance at 490 nm) | Replicate 3 (Absorbance at 490 nm) | Average Corrected Absorbance | % Cell Viability |
| 0 (Vehicle Control) | 1.254 | 1.288 | 1.271 | 1.201 | 100.0% |
| 1 | 1.198 | 1.215 | 1.206 | 1.136 | 94.6% |
| 5 | 0.987 | 1.011 | 0.995 | 0.928 | 77.3% |
| 10 | 0.754 | 0.739 | 0.761 | 0.681 | 56.7% |
| 12.65 | 0.672 | 0.681 | 0.665 | 0.599 | 49.9% |
| 25 | 0.433 | 0.451 | 0.442 | 0.372 | 31.0% |
| 50 | 0.218 | 0.225 | 0.221 | 0.151 | 12.6% |
| 100 | 0.112 | 0.109 | 0.115 | 0.042 | 3.5% |
| Blank (Medium Only) | 0.071 | 0.069 | 0.072 | - | - |
| Calculated IC50 | ~12.65 µM |
Note: The IC50 value of ~12.65 µM is based on published data for this compound A on LX-2 cells.[1]
Visualizations
Experimental Workflow
Caption: Workflow for determining IC50 using the MTS assay.
Potential Signaling Pathway of this compound
Recent studies suggest that this compound A may inhibit the activation of hepatic stellate cells by modulating the TGF-β/Smads signaling pathway, a key regulator of cell proliferation and fibrosis.[1]
Caption: this compound may inhibit proliferation via the TGF-β/Smads pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. ScholarWorks@Gyeongsang National University: this compound, tyrosinase inhibitor isolated from the root of Sophora flavescens [scholarworks.gnu.ac.kr]
- 3. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 4. iscaconsortium.org [iscaconsortium.org]
- 5. MTT assay - Wikipedia [en.wikipedia.org]
- 6. broadpharm.com [broadpharm.com]
- 7. Antitumor effect of kurarinone and underlying mechanism in small cell lung carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibitory Effect of Kurarinone on Growth of Human Non-small Cell Lung Cancer: An Experimental Study Both in Vitro and in Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing Kurarinol Solubility for Cell Culture Applications
For researchers, scientists, and drug development professionals, achieving optimal solubility of investigational compounds is paramount for reliable and reproducible results in cell-based assays. Kurarinol, a prenylated flavonoid from Sophora flavescens, presents a common challenge due to its hydrophobic nature. This guide provides troubleshooting strategies, frequently asked questions (FAQs), and detailed protocols to improve the solubility of this compound in cell culture media.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating when added to the cell culture medium?
A1: this compound is a hydrophobic molecule, meaning it has poor solubility in aqueous solutions like cell culture media. Direct addition of a concentrated stock solution, typically in an organic solvent like DMSO, can cause it to precipitate out as the solvent disperses in the aqueous environment.
Q2: What is the recommended solvent for making a this compound stock solution?
A2: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for dissolving this compound and other hydrophobic flavonoids for in vitro studies. It is advisable to prepare a high-concentration stock solution in 100% DMSO.
Q3: What is the maximum concentration of DMSO that is safe for most cell lines?
A3: While cell line dependent, a final DMSO concentration of 0.1% to 0.5% in the cell culture medium is generally considered safe and non-toxic for most cell lines. It is crucial to determine the specific tolerance of your cell line with a vehicle control experiment.
Q4: Can I use other solvents besides DMSO?
A4: Yes, other organic solvents like ethanol or acetone can also be used to dissolve this compound. However, their volatility and potential for cytotoxicity at higher concentrations should be carefully considered. Co-solvent systems or specialized solubilization techniques may be necessary.
Q5: How should I store my this compound stock solution?
A5: this compound stock solutions in DMSO should be stored at -20°C or -80°C to maintain stability and prevent degradation. Aliquoting the stock solution into smaller, single-use volumes is recommended to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
Encountering solubility issues with this compound is a common hurdle. The following troubleshooting steps can help you achieve a clear, homogenous solution for your cell culture experiments.
Problem: Precipitate forms immediately upon adding this compound stock to the medium.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| High final concentration of this compound | Decrease the final working concentration of this compound in your experiment. | A lower concentration may stay within the solubility limit in the final medium. |
| High percentage of organic solvent in the final medium | Ensure the final concentration of the organic solvent (e.g., DMSO) is at a non-toxic and solubilizing level (typically ≤ 0.5%). | Reduced solvent concentration minimizes precipitation caused by solvent incompatibility with the aqueous medium. |
| Rapid dilution | Add the this compound stock solution to the medium dropwise while gently vortexing or swirling the tube. | Gradual addition allows for better dispersion and reduces the likelihood of localized high concentrations that lead to precipitation. |
| Temperature shock | Pre-warm the cell culture medium to 37°C before adding the this compound stock solution. | Maintaining a consistent temperature can improve the solubility of some compounds. |
Problem: The medium becomes cloudy or hazy after adding this compound.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Microprecipitation | After dilution, briefly sonicate the solution in a water bath sonicator. | Sonication can help to break down small aggregates and improve the homogeneity of the solution. |
| Interaction with media components | Prepare the final dilution in a serum-free medium first, then add serum if required for your experiment. | Serum proteins can sometimes interact with compounds and cause precipitation. |
| Insufficient mixing | Ensure thorough mixing by gently inverting the tube or pipetting up and down after adding the stock solution. | Proper mixing is essential for achieving a uniform solution. |
Quantitative Data Presentation
Specific quantitative solubility data for this compound is limited in publicly available literature. However, data for the structurally similar prenylated flavonoid, Kurarinone, can provide a useful reference point. Disclaimer: The following data is for Kurarinone and should be used as an estimate for this compound. Empirical determination of this compound's solubility in your specific experimental setup is highly recommended.
Table 1: Solubility of Kurarinone in Common Organic Solvents
| Solvent | Reported Solubility (mg/mL) | Molar Solubility (mM)* | Source |
| DMSO | 55 | 125.4 | Commercial Supplier Data |
| DMSO | 0.1 - 1.0 | 0.23 - 2.28 | Commercial Supplier Data |
| Acetonitrile | 0.1 - 1.0 | 0.23 - 2.28 | Commercial Supplier Data |
* Molar solubility calculated using the molecular weight of Kurarinone (438.51 g/mol ). The molecular weight of this compound is 456.5 g/mol .
The conflicting data for DMSO solubility highlights the importance of experimental verification.
Experimental Protocols
Protocol 1: Standard Method for Preparing this compound Working Solution
This protocol is a standard starting point for solubilizing this compound for cell culture experiments.
Materials:
-
This compound powder
-
100% Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
-
Pre-warmed (37°C) cell culture medium (with or without serum, as required)
Procedure:
-
Prepare a 10 mM Stock Solution:
-
Calculate the amount of this compound powder needed to make a 10 mM stock solution in DMSO. (Molecular Weight of this compound = 456.5 g/mol ).
-
For example, to make 1 mL of a 10 mM stock solution, dissolve 4.565 mg of this compound in 1 mL of 100% DMSO.
-
Vortex thoroughly until the powder is completely dissolved. A brief sonication may assist in dissolution.
-
-
Store the Stock Solution:
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes.
-
Store at -20°C or -80°C for long-term use.
-
-
Prepare the Working Solution:
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Pre-warm your cell culture medium to 37°C.
-
Perform a serial dilution of the stock solution into the pre-warmed medium to achieve your desired final concentration. For example, to make a 10 µM working solution, you can perform a 1:1000 dilution (e.g., add 1 µL of 10 mM stock to 999 µL of medium).
-
Add the stock solution dropwise while gently vortexing or swirling the medium to ensure rapid and even dispersion.
-
Visually inspect the solution for any signs of precipitation.
-
Protocol 2: Advanced Method for Poorly Soluble this compound Concentrations
For higher concentrations of this compound or if precipitation persists with the standard method, this multi-step protocol can be employed.
Materials:
-
This compound powder
-
100% DMSO, sterile
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Sterile microcentrifuge tubes
-
Water bath at 37°C
-
Pre-warmed (37°C) cell culture medium
Procedure:
-
Prepare a Concentrated Stock Solution in DMSO:
-
Prepare a 20-50 mM stock solution of this compound in 100% DMSO.
-
-
Intermediate Dilution in Serum:
-
In a sterile microcentrifuge tube, add a small volume of the concentrated this compound stock solution to a volume of pure, heat-inactivated FBS. For example, make a 1:10 dilution of the DMSO stock in FBS.
-
Incubate the mixture at 37°C for 10-15 minutes with gentle agitation. This allows the compound to bind to albumin and other serum proteins, which can enhance its solubility in the final medium.
-
-
Final Dilution in Culture Medium:
-
Add the this compound-FBS mixture to your pre-warmed cell culture medium to achieve the final desired concentration.
-
Mix gently but thoroughly.
-
This method results in a final concentration of both DMSO and FBS in your working solution, so appropriate vehicle controls are essential.
-
Signaling Pathways and Experimental Workflows
This compound's Impact on the TGF-β/Smads Signaling Pathway
This compound has been reported to modulate the Transforming Growth Factor-beta (TGF-β) signaling pathway, which plays a crucial role in cell growth, differentiation, and fibrosis. The following diagram illustrates the canonical TGF-β/Smads pathway and the potential inhibitory points of this compound.
Caption: this compound inhibits the TGF-β/Smads signaling pathway.
Experimental Workflow for Assessing this compound Solubility
The following workflow provides a logical sequence for determining the optimal method for solubilizing this compound for your specific cell culture experiments.
Caption: Workflow for troubleshooting this compound solubility.
By following these guidelines and protocols, researchers can overcome the challenges associated with this compound's solubility and obtain reliable data in their cell culture experiments. Remember to always include appropriate vehicle controls to account for any effects of the solvents or solubilizing agents used.
Technical Support Center: Overcoming Low Bioavailability of Kurarinol In Vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the low in vivo bioavailability of Kurarinol.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A1: this compound is a trihydroxyflavanone, a type of flavonoid compound found in plants such as Sophora flavescens.[1] Like many flavonoids, this compound exhibits poor water solubility, which is a primary reason for its low bioavailability.[2] This low solubility limits its absorption from the gastrointestinal tract after oral administration, leading to low plasma concentrations and potentially reduced therapeutic efficacy in vivo.
Q2: What are the main factors contributing to the low bioavailability of this compound?
A2: The low bioavailability of this compound is likely due to a combination of factors common to many poorly soluble drugs:
-
Poor Aqueous Solubility: As a hydrophobic molecule, this compound does not readily dissolve in the aqueous environment of the gastrointestinal tract, which is a prerequisite for absorption.[3][4]
-
Limited Permeability: The ability of this compound to pass through the intestinal epithelium into the bloodstream may be restricted.
-
First-Pass Metabolism: Like other flavonoids, this compound may be subject to extensive metabolism in the intestine and liver (first-pass effect), where enzymes can modify and inactivate the compound before it reaches systemic circulation.[5]
Q3: What are the potential formulation strategies to enhance the oral bioavailability of this compound?
A3: Several formulation strategies can be employed to improve the bioavailability of poorly soluble compounds like this compound. These can be broadly categorized as follows:
-
Particle Size Reduction: Decreasing the particle size of the drug increases the surface area available for dissolution.[6][7]
-
Lipid-Based Formulations: Encapsulating this compound in lipid-based systems can enhance its solubility and absorption.[3][4][8]
-
Amorphous Solid Dispersions: Converting the crystalline form of this compound to a more soluble amorphous state can improve its dissolution rate.[3]
-
Complexation: Using complexing agents like cyclodextrins can increase the solubility of this compound.[2]
-
Nanoparticle-Based Delivery Systems: Formulating this compound into nanoparticles can improve its solubility, stability, and absorption.[9]
A summary of these strategies is presented in the table below.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Troubleshooting Suggestions |
| Low and variable plasma concentrations of this compound after oral administration. | Poor dissolution of the administered this compound powder. | 1. Reduce Particle Size: Micronize or nano-size the this compound powder to increase its surface area and dissolution rate. 2. Formulation Approaches: Consider formulating this compound into a solid dispersion, a lipid-based formulation (e.g., SEDDS), or a nanoparticle system. |
| High dose of this compound required to achieve a therapeutic effect in vivo. | Inefficient absorption and high first-pass metabolism. | 1. Permeation Enhancers: Include safe and effective permeation enhancers in the formulation to improve intestinal absorption. 2. Inhibition of Metabolism: Co-administer this compound with inhibitors of relevant metabolic enzymes (e.g., piperine to inhibit glucuronidation), though this requires careful investigation of potential drug-drug interactions.[5] 3. Targeted Delivery: Utilize nanocarriers to protect this compound from premature metabolism and facilitate its transport across the intestinal barrier. |
| Precipitation of this compound in aqueous media during in vitro assays. | Low aqueous solubility of this compound. | 1. Use of Co-solvents: Employ biocompatible co-solvents (e.g., ethanol, propylene glycol) in the vehicle for in vivo administration. 2. Complexation: Formulate this compound with cyclodextrins to enhance its solubility in aqueous solutions. |
| Inconsistent results between different batches of in vivo experiments. | Variability in the physical form (e.g., crystallinity) of the this compound used. | 1. Characterize Starting Material: Thoroughly characterize the solid-state properties (e.g., crystallinity, particle size) of each batch of this compound. 2. Standardize Formulation Protocol: Implement a standardized and reproducible formulation protocol to ensure consistency across experiments. |
Data Presentation: Strategies to Enhance Bioavailability
The following table summarizes various formulation strategies that can be applied to improve the in vivo bioavailability of this compound.
| Strategy | Mechanism of Action | Potential Advantages | Potential Disadvantages |
| Particle Size Reduction (Micronization/Nanonization) | Increases surface area for dissolution. | Simple and cost-effective. | May not be sufficient for very poorly soluble compounds; potential for particle aggregation. |
| Lipid-Based Formulations (e.g., SEDDS, SLN) | Improves solubilization in the GI tract; may enhance lymphatic uptake, bypassing first-pass metabolism.[3][4] | Significant bioavailability enhancement; can be formulated for oral administration. | Formulation complexity; potential for drug leakage from the carrier. |
| Amorphous Solid Dispersions | The drug is in a higher energy, more soluble amorphous state.[3] | Substantial increase in solubility and dissolution rate. | Amorphous form can be physically unstable and may recrystallize over time. |
| Complexation with Cyclodextrins | Forms a water-soluble inclusion complex with the drug molecule.[2] | Enhanced solubility and stability. | Limited drug loading capacity; potential for competitive displacement by other molecules. |
| Polymeric Nanoparticles | Encapsulates the drug, protecting it from degradation and enhancing uptake.[9] | Controlled release; potential for targeted delivery; improved stability. | Complex manufacturing process; potential for toxicity of the polymer. |
Experimental Protocols
Protocol 1: Preparation of a this compound-Loaded Self-Emulsifying Drug Delivery System (SEDDS)
-
Screening of Excipients:
-
Determine the solubility of this compound in various oils (e.g., Labrafil® M 1944 CS, Capryol™ 90), surfactants (e.g., Kolliphor® RH 40, Tween® 80), and co-surfactants (e.g., Transcutol® HP, Plurol® Oleique CC 497).
-
Select the components that show the highest solubilizing capacity for this compound.
-
-
Construction of Ternary Phase Diagrams:
-
Prepare various ratios of the selected oil, surfactant, and co-surfactant.
-
Titrate each mixture with water and observe the formation of emulsions.
-
Identify the self-emulsifying region in the phase diagram.
-
-
Formulation of this compound-Loaded SEDDS:
-
Dissolve this compound in the selected oil.
-
Add the surfactant and co-surfactant to the oil-drug mixture and vortex until a clear solution is obtained.
-
-
Characterization of the SEDDS:
-
Determine the particle size, polydispersity index (PDI), and zeta potential of the emulsion formed upon dilution in an aqueous medium.
-
Assess the drug loading and encapsulation efficiency.
-
Evaluate the in vitro drug release profile.
-
Protocol 2: Preparation of this compound-Loaded Polymeric Nanoparticles using the Nanoprecipitation Method
-
Preparation of the Organic Phase:
-
Dissolve this compound and a biodegradable polymer (e.g., PLGA) in a water-miscible organic solvent (e.g., acetone).
-
-
Nanoprecipitation:
-
Inject the organic phase into an aqueous solution containing a stabilizer (e.g., Poloxamer 188) under constant stirring.
-
The nanoparticles will form spontaneously as the organic solvent diffuses into the aqueous phase.
-
-
Solvent Evaporation and Nanoparticle Purification:
-
Evaporate the organic solvent under reduced pressure.
-
Centrifuge the nanoparticle suspension to collect the nanoparticles and wash them with deionized water to remove any unencapsulated drug and excess stabilizer.
-
-
Characterization of Nanoparticles:
-
Determine the particle size, PDI, and zeta potential.
-
Assess the drug loading and encapsulation efficiency.
-
Characterize the morphology of the nanoparticles using techniques like Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).
-
Evaluate the in vitro drug release profile.
-
Visualizations
Caption: Experimental workflow for developing and evaluating a bioavailability-enhanced this compound formulation.
Caption: Logical relationship illustrating the challenges and strategies for this compound bioavailability.
References
- 1. This compound | C26H32O7 | CID 44563198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cyclodextrin-Based Delivery Systems for Flavonoids: Mechanisms, Advances, Formulation, and Application Opportunities [mdpi.com]
- 3. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Formulation strategies to improve the bioavailability of poorly absorbed drugs with special emphasis on self-emulsifying systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bioavailability of phytochemicals and its enhancement by drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. Bioavailability enhancement strategies: basics, formulation approaches and regulatory considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Improving in vivo oral bioavailability of a poorly soluble drug: a case study on polymeric versus lipid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stabilizing Kurarinol in Solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective preparation, storage, and troubleshooting of Kurarinol solutions for long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in several organic solvents, including Dimethyl Sulfoxide (DMSO), chloroform, dichloromethane, ethyl acetate, and acetone. For biological experiments, DMSO is the most commonly used solvent due to its miscibility with aqueous solutions and high solvating power.
Q2: How should I prepare a stock solution of this compound?
A2: It is recommended to prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10-50 mM). This allows for minimal solvent addition to your experimental system, reducing potential solvent-induced artifacts. For detailed steps, please refer to the Experimental Protocols section.
Q3: What are the best practices for storing this compound stock solutions?
A3: For long-term stability, it is recommended to store this compound stock solutions at low temperatures and protected from light. Aliquoting the stock solution into smaller, single-use vials is also advised to avoid repeated freeze-thaw cycles. A study on a diverse set of compounds showed that 85% were stable in a DMSO/water (90/10) mixture for over two years at 4°C.[1] For Sophoraflavanone G, a structurally related prenylflavonoid, storage at -20°C for up to one month or -80°C for up to six months is recommended.[2]
Q4: Can I store this compound solutions in aqueous buffers or cell culture media?
A4: Storing flavonoids in aqueous solutions for extended periods is generally not recommended due to their lower stability compared to organic solvents. Flavonoids can degrade at physiological pH.[3] It is best to prepare fresh dilutions of this compound in your aqueous buffer or cell culture medium from a DMSO stock solution immediately before each experiment.
Troubleshooting Guide
Issue 1: My this compound solution appears cloudy or has visible precipitate.
-
Cause A: Poor Solubility in Aqueous Solutions. this compound, like many flavonoids, has low aqueous solubility. When a concentrated DMSO stock is diluted into an aqueous buffer or cell culture medium, the this compound may precipitate out.
-
Solution:
-
Increase the final concentration of DMSO in your working solution (though be mindful of the solvent tolerance of your experimental system).
-
Warm the solution gently (e.g., to 37°C) and vortex to aid dissolution.
-
Consider the use of solubilizing agents such as cyclodextrins, which have been shown to improve the solubility and stability of flavonoids like icariin.[4]
-
-
-
Cause B: Precipitation During Storage. If your DMSO stock solution appears cloudy, it may be due to the absorption of water from the atmosphere, which can decrease the solubility of hydrophobic compounds.[5]
-
Solution:
-
Use anhydrous DMSO to prepare your stock solutions.
-
Store stock solutions in tightly sealed vials with desiccant.
-
If precipitation occurs, try warming the solution and vortexing. If the precipitate does not redissolve, it may be necessary to prepare a fresh stock solution.
-
-
-
Cause C: Salt Precipitation in Media. In cell culture, temperature shifts can cause salts and other media components to precipitate, which can be mistaken for compound precipitation.[6]
-
Solution:
-
Warm media and supplements to 37°C before mixing.
-
Avoid repeated freeze-thaw cycles of media and serum.
-
-
Issue 2: I am observing a decrease in the biological activity of my this compound solution over time.
-
Cause A: Chemical Degradation. Flavonoids can be susceptible to degradation, especially when exposed to light, high temperatures, or non-optimal pH conditions. The prenyl group in this compound may also be a site for metabolic degradation.[7][8]
-
Solution:
-
Protect your this compound solutions from light by using amber vials or wrapping vials in aluminum foil.
-
Store stock solutions at -20°C or -80°C.
-
Prepare fresh working solutions from your stock for each experiment.
-
For critical long-term experiments, it is advisable to perform a stability assessment of your this compound solution under your specific experimental conditions (see Experimental Protocols).
-
-
-
Cause B: Adsorption to Labware. Hydrophobic compounds can adsorb to the surface of plastic labware, reducing the effective concentration in your solution.
-
Solution:
-
Use low-adhesion microplates and tubes.
-
Consider using glass or polypropylene containers for long-term storage, as one study found no significant difference in compound recovery between these materials over 5 months.[5]
-
-
Data Presentation
Table 1: General Stability of Compounds in DMSO Stock Solutions
| Storage Condition | Duration | Observation | Citation |
| 40°C | 15 weeks | Most compounds were stable. Water was a more significant factor in degradation than oxygen. | [5] |
| 4°C | 2 years | 85% of compounds were stable in a DMSO/water (90/10) mixture. | [1] |
| -15°C | 11 freeze-thaw cycles | No significant compound loss was observed. | [5] |
| Room Temperature | 5 months | No significant difference in compound recovery between glass and polypropylene containers. | [5] |
Table 2: Recommended Storage Conditions for Flavonoid Stock Solutions
| Flavonoid | Solvent | Storage Temperature | Duration | Recommendation | Citation |
| Sophoraflavanone G | DMSO | -20°C | 1 month | Use within this period. | [2] |
| Sophoraflavanone G | DMSO | -80°C | 6 months | Use within this period. | [2] |
| General Flavonoids | DMSO | 5°C | Long-term | Store with no light exposure. | [9] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or glass vials
-
-
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10-50 mM).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C may be necessary.
-
Aliquot the stock solution into single-use amber tubes to minimize freeze-thaw cycles and light exposure.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
-
Protocol 2: Assessment of this compound Stability in Solution
This protocol is adapted from a method for assessing the degradation of other flavonoids and can be used to determine the stability of this compound under your specific experimental conditions.[7]
-
Materials:
-
This compound DMSO stock solution
-
Experimental buffer or cell culture medium
-
UV-Vis spectrophotometer or HPLC system
-
-
Procedure:
-
Prepare a working solution of this compound in your experimental buffer or medium at the desired final concentration.
-
Immediately after preparation (time 0), measure the absorbance of the solution at the wavelength of maximum absorbance for this compound, or analyze the concentration by HPLC.
-
Incubate the solution under your experimental conditions (e.g., 37°C, 5% CO2).
-
At various time points (e.g., 1, 2, 4, 8, 24, 48 hours), take an aliquot of the solution and measure the absorbance or analyze by HPLC.
-
Calculate the percentage of this compound remaining at each time point relative to the time 0 measurement.
-
Plot the percentage of remaining this compound versus time to determine the degradation rate.
-
Mandatory Visualizations
Caption: Workflow for preparing and assessing the stability of this compound solutions.
Caption: this compound induces cell cycle arrest via the PERK-eIF2α-ATF4 pathway.
Caption: this compound inhibits key mediators of the TGF-β/Smad pathway in liver fibrosis.
References
- 1. mdpi.com [mdpi.com]
- 2. glpbio.com [glpbio.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sophoraflavanone G - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Large-Scale Purification of Kurarinol
Welcome to the technical support center for the large-scale purification of Kurarinol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the extraction and purification of this compound from its natural source, Sophora flavescens.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the large-scale purification of this compound?
A1: The main challenges include:
-
Low Yield: this compound is one of many secondary metabolites in Sophora flavescens, and its concentration in the crude extract is often low.
-
Complex starting material: The crude extract contains a wide array of structurally similar flavonoids, alkaloids, and other compounds, making selective purification difficult.[1][2][3][4]
-
Co-elution of impurities: Structurally related flavonoids, such as kuraridin, sophoraflavanone G, and kurarinone, often have similar chromatographic behavior, leading to co-elution with this compound.[5][6]
-
Solubility issues: this compound, like many flavonoids, has variable solubility in different solvents, which can impact both extraction efficiency and chromatographic performance.[7][8]
-
Potential for degradation: Flavonoids can be sensitive to pH, temperature, and light, potentially leading to degradation during lengthy purification processes.[9][10]
-
Scalability: Methods developed at the laboratory scale may not be directly transferable to large-scale industrial production, requiring significant process optimization.[11][12]
Q2: What is a realistic yield to expect for total flavonoids from Sophora flavescens?
A2: The yield of total flavonoids is highly dependent on the extraction method and the specific plant material. However, reported yields can provide a baseline for expectations.
| Extraction Method | Solvent/Conditions | Total Flavonoid Yield (mg/g of raw material) | Reference |
| Mechanochemical-Promoted Extraction | Water with 15% Na2CO3 | 35.17 | [2] |
| Ultrasound-Assisted Ionic Liquid Extraction | [C8mim]BF4 | 7.38 | [1][13] |
Q3: What are the most common impurities to watch out for?
A3: The most common impurities are other flavonoids and alkaloids naturally present in Sophora flavescens. These include, but are not limited to:
-
Flavonoids: Kuraridin, Kuraridinol, Sophoraflavanone G, Kushenol I/N, Kurarinone, Trifolirhizin.[2][5]
-
Alkaloids: Matrine, Oxymatrine.
Troubleshooting Guide
Problem 1: Low yield of this compound in the final purified product.
| Possible Cause | Troubleshooting Suggestion |
| Inefficient Initial Extraction | Optimize the extraction solvent and method. Ethanol-water mixtures are commonly used. Consider advanced techniques like ultrasound-assisted or mechanochemical-promoted extraction to improve efficiency.[1][2] |
| Degradation during processing | Monitor and control pH and temperature throughout the purification process. Flavonoids can be unstable at extreme pH values and high temperatures.[9][10] Avoid prolonged exposure to light. |
| Poor binding or elution from chromatography column | Screen different stationary phases (e.g., silica gel, polyamide, macroporous resins) and optimize the mobile phase composition to ensure efficient binding and selective elution of this compound.[3][14] |
| Loss of product during solvent evaporation | Use controlled evaporation techniques such as rotary evaporation under reduced pressure and at a controlled temperature to prevent degradation and loss of the compound. |
Problem 2: Co-elution of impurities with this compound during column chromatography.
| Possible Cause | Troubleshooting Suggestion |
| Similar polarity of compounds | Employ multi-step chromatography using different stationary phases (e.g., silica gel followed by polyamide) to exploit different separation mechanisms.[3][14] |
| Inadequate separation in a single chromatographic step | Optimize the gradient elution profile. A shallower gradient can improve the resolution between compounds with similar retention times. Consider using high-performance counter-current chromatography (HPCCC) for challenging separations. |
| Overloading of the column | Reduce the amount of crude extract loaded onto the column to improve separation efficiency. |
Problem 3: this compound precipitates in the solvent system.
| Possible Cause | Troubleshooting Suggestion |
| Poor solubility in the chosen solvent | Test the solubility of this compound in a range of solvents. While specific data for this compound is limited, flavonoids like luteolin show good solubility in DMSO, THF, and alcohols.[8] Use this as a starting point for solvent screening. |
| Change in solvent composition during chromatography | Ensure the crude extract is fully dissolved in the initial mobile phase before loading onto the column. Abrupt changes in solvent polarity during the run can cause precipitation. |
Experimental Protocols
Protocol 1: Extraction of Crude Flavonoids from Sophora flavescens
This protocol is adapted from methods described for flavonoid extraction from Sophora flavescens.[14]
-
Maceration:
-
Grind dried roots of Sophora flavescens into a coarse powder.
-
Macerate the powder in 95% ethanol (1:30 w/v) at room temperature for 7 days.
-
Filter the mixture and collect the ethanol extract.
-
Repeat the maceration of the solid residue with 95% ethanol and then 75% ethanol.
-
Combine all the ethanol extracts.
-
-
Solvent Partitioning:
-
Concentrate the combined ethanol extract under reduced pressure to obtain a crude extract paste.
-
Suspend the paste in distilled water.
-
Perform liquid-liquid extraction with ethyl acetate (3 times).
-
Combine the ethyl acetate fractions and concentrate under reduced pressure to yield the crude flavonoid extract.
-
Protocol 2: Multi-Step Chromatographic Purification of this compound
This protocol is a generalized workflow based on a patented method for this compound A purification.[14]
-
Initial Silica Gel Chromatography:
-
Dissolve the crude flavonoid extract in a minimal amount of a suitable solvent (e.g., chloroform/methanol mixture).
-
Load the solution onto a silica gel column equilibrated with a non-polar solvent (e.g., n-hexane).
-
Elute the column with a step gradient of increasing polarity, for example, n-hexane/ethyl acetate followed by chloroform/methanol mixtures.
-
Collect fractions and monitor by TLC or HPLC to identify fractions containing this compound.
-
-
Secondary Silica Gel Chromatography:
-
Combine the this compound-rich fractions from the first step and concentrate.
-
Subject this enriched fraction to a second round of silica gel chromatography with a shallower gradient of a different solvent system to further separate impurities.
-
-
Polyamide Column Chromatography:
-
For final polishing, dissolve the purest fractions from the second silica gel step and load them onto a polyamide column.
-
Elute with a suitable solvent system (e.g., ethanol-water mixtures) to remove remaining polar impurities.
-
Monitor fractions by HPLC and combine those containing pure this compound.
-
Evaporate the solvent to obtain purified this compound.
-
Visualizations
Caption: Workflow for the large-scale purification of this compound.
Caption: Troubleshooting logic for low this compound yield.
References
- 1. mdpi.com [mdpi.com]
- 2. Selective Extraction of Flavonoids from Sophora flavescens Ait. by Mechanochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Two New Isoprenoid Flavonoids from Sophora flavescens with Antioxidant and Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Inhibitory effects of this compound, kuraridinol, and trifolirhizin from Sophora flavescens on tyrosinase and melanin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aqueous stability of astilbin: effects of pH, temperature, and solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Risks and Control Strategies of Scale-up in Purification Process - Bio-Link [biolink.com]
- 12. Scale-Up of Protein Purification: Downstream Processing Issues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Efficient and Selective Extraction of Prenylated Flavonoids from Sophora flavescens Using Ultrasound-Assisted Hydrophobic Ionic Liquid and Characterization of Extraction Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. CN115010689A - A kind of compound this compound A and its preparation method and application - Google Patents [patents.google.com]
Minimizing off-target effects of Kurarinol in cellular assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers minimize off-target effects of Kurarinol in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary known mechanism of action?
This compound is a lavandulyl flavanone isolated from the roots of Sophora flavescens.[1] It has been reported to possess various biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects.[1] One of its key mechanisms of action is the inhibition of the TGF-β/Smads signaling pathway, which can suppress the activation of hepatic stellate cells, a key event in liver fibrosis.[2] Additionally, this compound and related compounds from Sophora flavescens have been shown to inhibit tyrosinase activity and melanin synthesis.[3]
Q2: What are the potential off-target effects of this compound?
While specific off-target effects of this compound are not extensively documented, flavonoids, in general, can exhibit promiscuous binding to multiple protein targets. Potential off-target effects could include:
-
Unintended signaling pathway modulation: this compound may interact with kinases and other enzymes that are not its primary targets. For instance, the related compound kurarinone has been shown to modulate various pathways including NF-κB, STAT3, and Akt.[4]
-
Cytotoxicity: At higher concentrations, this compound may induce cytotoxicity through mechanisms unrelated to its primary mode of action.
-
Assay interference: As a natural product, this compound could interfere with assay readouts, for example, through autofluorescence or by acting as a chelating agent.[5]
Q3: At what concentration should I use this compound in my cellular assay?
The optimal concentration of this compound is highly dependent on the cell type and the specific assay being performed. It is crucial to perform a dose-response curve to determine the effective concentration (e.g., EC50 or IC50) for your specific experimental setup. Based on available data, IC50 values for this compound and the related compound Kurarinone can range from the low micromolar to higher concentrations.
Quantitative Data Summary
For easy comparison, the following tables summarize the reported IC50 values for this compound and the related compound Kurarinone in various contexts.
Table 1: IC50 Values for this compound
| Compound | Assay/Cell Line | IC50 Value | Reference |
| This compound | Tyrosinase Inhibition | 8.60 ± 0.51 µM | [3] |
| This compound A | LX-2 cell proliferation (MTS assay) | 12.65 µM | [2] |
Table 2: IC50 Values for Kurarinone (a related compound)
| Compound | Assay/Cell Line | IC50 Value | Reference |
| Kurarinone | Hela cells | 36 µM | [4] |
| Kurarinone | A375 cells | 62 µM | [4] |
| Kurarinone | H1688 cells (SCLC) | 12.5 ± 4.7 µM | [6] |
| Kurarinone | H146 cells (SCLC) | 30.4 ± 5.1 µM | [6] |
| Kurarinone | BEAS-2B cells (normal lung) | 55.8 ± 4.9 µM | [6] |
| Kurarinone | NF-κB pathway activation | 5.8 µg/ml | [4] |
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in cellular assays and provides strategies to minimize off-target effects.
Issue 1: High cytotoxicity observed at the desired effective concentration.
-
Possible Cause: The observed cytotoxicity may be an off-target effect of this compound, especially at higher concentrations.
-
Troubleshooting Steps:
-
Optimize Concentration: Perform a detailed dose-response analysis to find the lowest effective concentration that elicits the desired biological response with minimal cytotoxicity.
-
Time-Course Experiment: Determine if the cytotoxicity is time-dependent. Shorter incubation times may be sufficient to observe the on-target effect while minimizing toxicity.
-
Use a Different Assay: Some cytotoxicity assays can be prone to artifacts.[7][8] Consider using an orthogonal method to confirm the cytotoxicity (e.g., comparing a metabolic assay like MTT with a membrane integrity assay like LDH release).
-
Control for Solvent Effects: Ensure that the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is not contributing to the cytotoxicity.
-
Issue 2: Inconsistent or non-reproducible results.
-
Possible Cause: This could be due to the purity of the this compound sample, experimental variability, or off-target effects that are sensitive to minor changes in experimental conditions.
-
Troubleshooting Steps:
-
Verify Compound Purity: Ensure the purity of your this compound stock using analytical methods like HPLC or mass spectrometry.
-
Standardize Protocols: Maintain strict consistency in cell density, passage number, incubation times, and reagent concentrations.
-
Include Proper Controls: Always include positive and negative controls in your experiments. A known inhibitor of your target pathway can serve as a positive control.
-
Consider Off-Target Engagement: At the concentrations used, this compound might be hitting multiple targets, leading to variable outcomes. Try to use a more targeted approach for validation (see Issue 3).
-
Issue 3: Difficulty in attributing the observed phenotype to a specific on-target effect.
-
Possible Cause: The observed cellular phenotype could be a result of a combination of on-target and off-target effects.
-
Troubleshooting Steps:
-
Use a Secondary Assay: Validate the on-target effect using a more direct biochemical or molecular assay. For example, if you hypothesize that this compound inhibits a specific kinase, perform an in vitro kinase assay.
-
Knockdown/Knockout Validation: Use siRNA, shRNA, or CRISPR/Cas9 to deplete the putative target of this compound in your cells. If this compound's effect is diminished in the target-depleted cells, it provides strong evidence for on-target activity.
-
Rescue Experiment: If this compound inhibits a specific pathway, try to rescue the phenotype by overexpressing a downstream component of that pathway.
-
Use a Structurally Unrelated Inhibitor: Compare the phenotype induced by this compound with that of a known, structurally different inhibitor of the same target. A similar phenotype would support an on-target mechanism.
-
Experimental Protocols
1. Cell Viability/Cytotoxicity Assay (MTS Assay)
This protocol is adapted from methods used to assess the effect of natural compounds on cell proliferation.[2]
-
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., in DMSO)
-
96-well plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. Also, prepare a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Remove the old medium from the cells and add the this compound dilutions and vehicle control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
-
2. Western Blotting for Signaling Pathway Analysis
This protocol allows for the analysis of protein expression and phosphorylation status to investigate the effect of this compound on specific signaling pathways, such as the TGF-β/Smads pathway.[2]
-
Materials:
-
Cells of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-TGF-β1, anti-Smad2/3, anti-p-Smad2/3, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Plate cells and treat with this compound at the desired concentrations for the specified time.
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system. Quantify band intensities and normalize to a loading control like GAPDH.
-
Visualizations
Caption: this compound's inhibitory effect on the TGF-β/Smad signaling pathway.
Caption: A logical workflow for troubleshooting off-target effects of this compound.
References
- 1. This compound | C26H32O7 | CID 44563198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibitory effects of this compound, kuraridinol, and trifolirhizin from Sophora flavescens on tyrosinase and melanin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Five-Decade Update on Chemopreventive and Other Pharmacological Potential of Kurarinone: a Natural Flavanone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antitumor effect of kurarinone and underlying mechanism in small cell lung carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods [mdpi.com]
- 8. How reliable are in vitro IC50 values? Values vary with cytotoxicity assays in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Developing a stable formulation for topical application of Kurarinol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on developing stable topical formulations of Kurarinol. The information is presented in a question-and-answer format to directly address common challenges encountered during formulation development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a promising candidate for topical application?
A1: this compound is a prenylated flavanone, a type of flavonoid compound typically isolated from the roots of Sophora flavescens. Like many flavonoids, it exhibits a range of promising biological activities, including antioxidant and anti-inflammatory properties, making it a strong candidate for treating various skin conditions.[1][2] Topical application is an ideal delivery route due to the lipophilic nature imparted by the prenyl group, which can enhance skin permeability.[1]
Q2: What are the primary challenges in developing a stable topical formulation for this compound?
A2: The main challenges stem from the inherent physicochemical properties of flavonoids. These include:
-
Poor Water Solubility: this compound is lipophilic and has very low solubility in aqueous solutions, which can lead to precipitation and limit formulation options.[3]
-
Chemical Instability: The phenolic hydroxyl groups in the this compound structure make it highly susceptible to oxidation, which can be triggered by exposure to air (oxygen), light, high temperatures, and certain pH conditions. This degradation leads to a loss of potency and a visible color change (often browning) in the formulation.[2][4]
-
Physical Instability: In semi-solid formulations like creams and gels, this compound may crystallize over time, affecting the homogeneity, texture, and bioavailability of the product. Emulsions are also prone to phase separation.[5][6][7]
Q3: Which excipients are crucial for stabilizing a this compound formulation?
A3: To overcome stability challenges, the following excipients are critical:
-
Solubilizers/Co-solvents: To dissolve this compound and prevent crystallization, solvents such as propylene glycol, ethanol, and various esters are necessary. These are often used in combination with water.
-
Antioxidants: To prevent oxidative degradation, primary antioxidants (e.g., Vitamin E/tocopherol, rosemary extract) that scavenge free radicals are essential.[8][9] Secondary antioxidants, like chelating agents (e.g., EDTA), can also be added to bind metal ions that catalyze oxidation.
-
pH Modifiers/Buffers: Maintaining an optimal pH is crucial for stability. Citrate or acetate buffers can be used to maintain a slightly acidic pH, which is often beneficial for flavonoid stability.
-
Emulsifiers and Stabilizers: In emulsion-based systems (creams, lotions), a robust emulsifier system is needed to prevent phase separation. Gums (e.g., xanthan gum) or polymers can be used to increase viscosity and stabilize the structure.[2]
-
Light-Protecting Agents & Packaging: Using UV-absorbing compounds in the formula and packaging the final product in opaque or amber containers is vital to prevent photodegradation.[8]
Troubleshooting Guide
This guide addresses specific issues that may arise during the formulation process.
Issue 1: Color Change (Browning/Yellowing)
Q: My this compound cream/gel is turning brown over time. What is the cause and how can I fix it?
A: Discoloration is a classic sign of oxidative degradation of the phenolic structure of this compound.
-
Potential Causes:
-
Exposure to oxygen (air) during manufacturing or in the final packaging.
-
Exposure to light (UV or visible).
-
Incompatible excipients or impurities (e.g., metal ions) that catalyze oxidation.
-
Suboptimal pH of the formulation.
-
High storage temperature.
-
-
Solutions:
-
Incorporate Antioxidants: Add a primary antioxidant like Vitamin E (tocopherol) at 0.1-0.5% w/w to the oil phase. Consider combining it with a secondary antioxidant like EDTA (0.05-0.1% w/w) in the aqueous phase.[8][9]
-
Control pH: Adjust and buffer the formulation to a slightly acidic pH (e.g., pH 4.5-6.0), where many flavonoids exhibit greater stability.
-
Optimize Manufacturing Process: Minimize air exposure during production by using closed vessels or blanketing the formulation with an inert gas like nitrogen.
-
Use Protective Packaging: Store the formulation in airless pumps or opaque/amber glass containers to protect it from light and oxygen.[8]
-
Conduct Excipient Compatibility Studies: Ensure all excipients are compatible and do not promote oxidation.
-
Issue 2: Physical Instability (Crystallization or Phase Separation)
Q: I am observing small crystals forming in my this compound gel after one week of storage. How can I prevent this?
A: Crystal growth indicates that this compound is precipitating out of the formulation, likely due to supersaturation or a change in the solvent system over time.
-
Potential Causes:
-
This compound concentration exceeds its solubility limit in the chosen vehicle.
-
Evaporation of a volatile co-solvent (like ethanol) from the formulation, reducing overall solubility.
-
Temperature fluctuations during storage.
-
The amorphous form of the drug is thermodynamically unstable and is converting to a more stable crystalline form.[5]
-
-
Solutions:
-
Optimize the Solvent System: Increase the concentration of co-solvents like propylene glycol or ethanol where this compound has higher solubility. Refer to solubility data (see Table 1) to ensure you are below the saturation point.
-
Incorporate Crystallization Inhibitors: Add polymers such as polyvinylpyrrolidone (PVP) or hydroxypropyl methylcellulose (HPMC). These polymers can interact with the drug to inhibit nucleation and crystal growth, stabilizing the amorphous state.[10][11]
-
Control Storage Conditions: Store the product at a controlled, constant temperature. Use packaging with a tight seal to prevent solvent evaporation.
-
Reduce Drug Loading: If solubility cannot be sufficiently improved, consider reducing the concentration of this compound in the formulation.
-
Q: My this compound cream is separating into oil and water layers. What should I do?
A: This is a classic case of emulsion instability, known as coalescence or breaking.
-
Potential Causes:
-
Inadequate emulsifier type or concentration.
-
Incorrect homogenization process (e.g., insufficient shear, improper mixing speed).[2]
-
Incompatibility between ingredients (e.g., electrolytes disrupting the emulsifier).
-
Temperature fluctuations affecting emulsifier performance and oil/water viscosity.[12]
-
-
Solutions:
-
Review the Emulsifier System: Ensure the Hydrophile-Lipophile Balance (HLB) of your emulsifier system is appropriate for your oil phase. Often, a combination of two emulsifiers (one high-HLB, one low-HLB) provides better stability.
-
Increase Stabilizer Concentration: Add or increase the concentration of a viscosity-enhancing stabilizer like xanthan gum (0.2-0.5% w/w) or a carbomer to the aqueous phase. This thickens the continuous phase and physically hinders droplet coalescence.
-
Optimize Homogenization: Use a high-shear homogenizer to reduce the oil droplet size. Ensure both the oil and water phases are at the same temperature (typically 70-75°C) before emulsification.[12]
-
Check Ingredient Order: Add electrolytes or pH-sensitive ingredients after the emulsion has been formed and cooled down to avoid disrupting the emulsification process.[12]
-
Data Presentation
Table 1: Illustrative Solubility of this compound in Common Topical Solvents
(Note: The following data is representative for prenylated flavonoids and should be confirmed experimentally for this compound.)
| Solvent | Temperature (°C) | Approximate Solubility (mg/mL) | Notes |
| Water | 25 | < 0.01 | Practically insoluble. |
| Propylene Glycol | 25 | 15 - 25 | Good solubilizing agent. |
| Ethanol (95%) | 25 | 30 - 50 | High solubility, but can be volatile. |
| PEG 400 | 25 | 20 - 35 | Good non-volatile co-solvent. |
| Isopropyl Myristate | 25 | 5 - 10 | Suitable for the oil phase of emulsions. |
| Water:Propylene Glycol (50:50) | 25 | 5 - 8 | A common vehicle for gels. |
| Water:Ethanol (50:50) | 25 | 10 - 15 | Effective but watch for evaporation. |
Table 2: Stability Test Parameters for a this compound Cream Formulation (as per ICH Guidelines)
| Test Parameter | Specification | Test Method |
| Appearance | Homogeneous, off-white cream | Visual Inspection |
| Color | No significant change from baseline | Colorimetry / Visual |
| Odor | Characteristic, no rancid odor | Olfactory Analysis |
| pH | 4.5 – 6.0 | pH meter |
| Viscosity | 20,000 – 40,000 cP at 25°C | Rotational Viscometer |
| Assay (this compound) | 90.0% – 110.0% of label claim | HPLC-UV |
| Degradation Products | Individual unknown ≤ 0.5%, Total ≤ 2.0% | HPLC-UV |
| Microbial Limits | <100 CFU/g (TAMC), <10 CFU/g (TYMC) | Microbial Enumeration |
| Phase Separation | No signs of coalescence or creaming | Centrifugation, Freeze-Thaw Cycles |
Visualizations and Diagrams
Caption: Workflow for this compound topical formulation development.
Caption: Decision tree for troubleshooting formulation instability.
Caption: General oxidative degradation pathway for flavanones.
Experimental Protocols
Protocol 1: HPLC-UV Method for Quantification of this compound in a Cream Base
This protocol provides a starting point for developing a stability-indicating HPLC method. It must be fully validated according to ICH guidelines.[1][13][14]
-
Instrumentation & Columns:
-
HPLC system with a UV/PDA detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
-
Chromatographic Conditions (Starting Point):
-
Mobile Phase: Gradient elution using (A) Water with 0.1% formic acid and (B) Acetonitrile.
-
Gradient Program: Start at 70% A / 30% B, ramp to 30% A / 70% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Scan for maxima (typically around 290-300 nm for flavanones). Select the wavelength of maximum absorbance for quantification.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 1.0 g of the this compound cream into a 50 mL volumetric flask.
-
Add ~30 mL of methanol and sonicate for 20 minutes to extract the this compound and dissolve the cream base.
-
Allow the solution to cool to room temperature, then dilute to volume with methanol.
-
Centrifuge an aliquot of the solution at 5000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial.
-
-
Method Validation (ICH Parameters):
-
Specificity: Analyze placebo (cream base without this compound) and stressed samples (exposed to acid, base, peroxide, heat, light) to ensure no interference at the retention time of the this compound peak.
-
Linearity: Prepare standard solutions of this compound in methanol at 5-6 concentration levels (e.g., 1-100 µg/mL) and generate a calibration curve (R² > 0.999).
-
Accuracy: Perform recovery studies by spiking the placebo cream with known amounts of this compound at three levels (e.g., 80%, 100%, 120% of the target concentration). Recovery should be within 98-102%.
-
Precision (Repeatability & Intermediate): Analyze replicate samples on the same day (intra-day) and on different days (inter-day). The relative standard deviation (RSD) should be <2%.[1]
-
Limit of Detection (LOD) & Limit of Quantification (LOQ): Determine based on signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.
-
Protocol 2: In-Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol assesses the rate and extent of this compound permeation through a membrane, simulating skin absorption.[8][9][15]
-
Apparatus & Materials:
-
Vertical Franz diffusion cells (with a known diffusion area, e.g., ~1.7 cm²).
-
Circulating water bath set to maintain a membrane surface temperature of 32°C.[8]
-
Synthetic membrane (e.g., Strat-M®) or excised pig/human skin.
-
Receptor solution: Phosphate-buffered saline (PBS) pH 7.4 containing a solubilizer (e.g., 20-40% PEG 400 or 1-2% Tween® 80) to maintain sink conditions for the lipophilic this compound.
-
Magnetic stir bars for receptor chambers.
-
-
Procedure:
-
Membrane Preparation: If using biological skin, carefully remove subcutaneous fat and equilibrate the skin in PBS for 30 minutes before mounting.
-
Cell Assembly: Mount the membrane between the donor and receptor chambers, ensuring no air bubbles are trapped beneath the membrane.
-
Receptor Chamber: Fill the receptor chamber with degassed receptor solution and place a stir bar inside. Place the assembled cells in the water bath and allow the system to equilibrate for 30 minutes. Ensure constant stirring (e.g., 600 rpm).
-
Sample Application: Accurately apply a finite dose of the this compound formulation (e.g., 10 mg/cm²) evenly onto the surface of the membrane in the donor chamber.
-
Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot (e.g., 300 µL) from the sampling arm of the receptor chamber. Immediately replace the withdrawn volume with fresh, pre-warmed receptor solution.[8]
-
Analysis: Analyze the collected samples for this compound concentration using the validated HPLC method described above.
-
-
Data Analysis:
-
Calculate the cumulative amount of this compound permeated per unit area (µg/cm²) at each time point, correcting for sample removal and replacement.
-
Plot the cumulative amount permeated versus time.
-
Determine the steady-state flux (Jss) from the linear portion of the slope.
-
Calculate the permeability coefficient (Kp) if desired.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Cosmetic emulsion separation [personalcarescience.com.au]
- 3. mdpi.com [mdpi.com]
- 4. Revisiting the Oxidation of Flavonoids: Loss, Conservation or Enhancement of Their Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crystallization of Amorphous Drugs and Inhibiting Strategies [manu56.magtech.com.cn]
- 6. Stability Issues - Botanichem [botanichem.co.za]
- 7. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 8. alterlab.co.id [alterlab.co.id]
- 9. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 10. ce.pharmacy.wisc.edu [ce.pharmacy.wisc.edu]
- 11. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pharmtech.com [pharmtech.com]
- 13. academic.oup.com [academic.oup.com]
- 14. sciensage.info [sciensage.info]
- 15. atlantisbioscience.com [atlantisbioscience.com]
Enhancing the permeability of Kurarinol across cell membranes
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the permeability of Kurarinol across cell membranes.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments in a question-and-answer format.
Issue 1: Low Permeability of this compound in In Vitro Assays (e.g., Caco-2, PAMPA)
-
Question: My in vitro permeability assay (Caco-2 or PAMPA) shows very low apparent permeability (Papp) for this compound. What are the potential causes and how can I troubleshoot this?
-
Answer: Low permeability is a common challenge for many flavonoids, including this compound. Here are the potential reasons and troubleshooting steps:
-
Poor Aqueous Solubility: this compound, like other prenylated flavonoids, may have poor water solubility, limiting its availability at the cell surface for transport.[1]
-
Troubleshooting:
-
Co-solvents: Use biocompatible co-solvents such as DMSO or ethanol in your transport buffer. However, be mindful of the final concentration, as high levels can affect cell monolayer integrity.
-
pH Adjustment: Investigate the effect of pH on this compound's solubility and permeability. A study on the related compound Kurarinone showed it has moderate permeability at both pH 4.0 and 7.4.[2]
-
-
-
Efflux by Transporters: this compound may be a substrate for efflux transporters like P-glycoprotein (P-gp) or Multidrug Resistance-Associated Protein 2 (MRP2), which actively pump the compound out of the cell.
-
Troubleshooting:
-
Use of Inhibitors: Conduct your permeability assay in the presence of known efflux pump inhibitors (e.g., verapamil for P-gp) to see if the permeability increases.
-
-
-
Extensive Metabolism: this compound might be rapidly metabolized by enzymes in the Caco-2 cells, leading to an underestimation of its permeability. The related compound, Kurarinone, is known to be metabolized by cytochrome P450 and UGT enzymes.[2][3]
-
Troubleshooting:
-
Metabolism Inhibition: Include broad-spectrum enzyme inhibitors in your assay to reduce metabolic activity.
-
Analyze for Metabolites: Use LC-MS/MS to analyze both the donor and receiver compartments for potential metabolites of this compound.
-
-
-
Issue 2: High Variability in Permeability Data
-
Question: I am observing high variability and poor reproducibility in my this compound permeability experiments. What could be the reasons?
-
Answer: High variability can stem from several factors related to both the compound and the experimental setup.
-
Inconsistent Cell Monolayer Integrity:
-
Troubleshooting:
-
Monitor TEER: Regularly measure the transepithelial electrical resistance (TEER) of your Caco-2 cell monolayers to ensure their integrity before and after the experiment.[4] TEER values above 300 Ω·cm² generally indicate good integrity.[5]
-
Lucifer Yellow Assay: Use a paracellular marker like Lucifer yellow to check for leaky monolayers.
-
-
-
Non-specific Binding: Highly lipophilic compounds like prenylated flavonoids can bind to plastic surfaces of the assay plates, leading to inaccurate concentration measurements.[5]
-
Troubleshooting:
-
Use of BSA: Add Bovine Serum Albumin (BSA) to the basolateral (receiver) chamber to reduce non-specific binding.[5]
-
Low-binding Plates: Utilize low-binding assay plates.
-
Mass Balance Calculation: Perform a mass balance study to quantify the amount of this compound lost to non-specific binding.
-
-
-
Issue 3: Difficulty in Formulating this compound for In Vivo Studies
-
Question: I am struggling to develop a formulation of this compound for oral administration in animal studies due to its poor solubility and low bioavailability. What strategies can I explore?
-
Answer: Enhancing the oral bioavailability of poorly water-soluble flavonoids is a significant challenge.[6] Consider the following formulation strategies:
-
Nanocarriers: Encapsulating this compound in nanocarriers can improve its solubility, protect it from degradation, and enhance its absorption.[7][8][9]
-
Examples: Liposomes, polymeric nanoparticles (e.g., PLGA), and nanogels have been successfully used for other flavonoids.[10]
-
-
Use of Absorption Enhancers: Certain natural compounds can act as permeation enhancers.
-
Examples: Terpenes (e.g., cineole, menthol) and fatty acids can disrupt the cell membrane structure, facilitating drug transport.[11]
-
-
Structural Modification: While more complex, creating prodrugs or glycosylated forms of this compound could improve its physicochemical properties.[6]
-
Frequently Asked Questions (FAQs)
Q1: What is the expected permeability of this compound?
A1: There is limited direct data on this compound's permeability. However, a study on the structurally similar compound, Kurarinone, showed it to have moderate permeability in vitro.[2] Another study on prenylated flavonoids from Sophora flavescens reported an oral bioavailability of approximately 17% for Kurarinone and 36% for Sophoraflavanone G in rats.[12] Given that this compound is also a prenylated flavonoid, it is likely to have low to moderate intrinsic permeability.
Q2: What are the primary mechanisms for flavonoid uptake by cells?
A2: Flavonoids can cross cell membranes through several mechanisms:
-
Passive Diffusion: This is a common pathway for many flavonoids, especially the more lipophilic ones.[13][14]
-
Facilitated Diffusion: Some flavonoids may utilize carrier proteins to cross the membrane.
-
Active Transport: Certain flavonoid glycosides might be substrates for active transporters.[5]
-
Endocytosis: For flavonoid-loaded nanoparticles, uptake is often mediated by endocytic pathways such as clathrin-mediated endocytosis and macropinocytosis.[15]
Q3: How does the prenyl group on this compound affect its permeability?
A3: The prenyl group increases the lipophilicity of the flavonoid backbone, which can enhance its affinity for cell membranes.[16][17] However, this increased lipophilicity can also lead to lower aqueous solubility and potentially decreased bioavailability if not formulated properly.[16] Some research suggests that while prenylation might enhance biological activity, it can decrease plasma absorption.[16]
Q4: What signaling pathways might be involved in the cellular response to this compound?
A4: While specific pathways for this compound are still under investigation, flavonoids are known to modulate various signaling cascades. For the related compound Kurarinone, studies have shown it can modulate the NF-κB pathway, which is involved in inflammation and apoptosis.[18] Another study on this compound A indicated its involvement in regulating the TGF-β/Smads signaling pathway.[19] Flavonoids, in general, have been shown to interact with pathways like PI3K/Akt and MAPK.
Data Presentation
Table 1: Permeability and Bioavailability of Flavonoids from Sophora flavescens and Related Compounds
| Compound | Compound Type | Permeability (Papp in cm/s) | Oral Bioavailability (%) | Species | Reference |
| Kurarinone | Prenylated Flavanone | Moderate (in vitro) | ~17 | Rat | [2][12] |
| Sophoraflavanone G | Prenylated Flavanone | Not Reported | ~36 | Rat | [12] |
| Quercetin | Flavonol | 1.17 (±0.128) x 10⁻⁶ | Low | Human (predicted) | [4] |
| Kaempferol | Flavonol | Lower than Quercetin | Low | Human (predicted) | [4] |
Experimental Protocols
1. Caco-2 Cell Permeability Assay
This protocol is adapted from standard methods for assessing the intestinal permeability of flavonoids.[4][5]
-
Cell Culture:
-
Culture Caco-2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin-streptomycin at 37°C in a 5% CO₂ atmosphere.
-
Seed the Caco-2 cells onto Transwell inserts (e.g., 12-well plates with 0.4 µm pore size) at a density of approximately 6 x 10⁴ cells/cm².
-
Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
-
Assay Procedure:
-
Before the experiment, measure the transepithelial electrical resistance (TEER) to confirm monolayer integrity. Values should be >300 Ω·cm².[5]
-
Wash the cell monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS).
-
Prepare the this compound dosing solution in HBSS (with a low percentage of a co-solvent like DMSO if necessary).
-
To measure apical to basolateral (A-B) transport, add the this compound solution to the apical (AP) chamber and fresh HBSS to the basolateral (BL) chamber.
-
To measure basolateral to apical (B-A) transport, add the this compound solution to the BL chamber and fresh HBSS to the AP chamber.
-
Incubate the plates at 37°C on an orbital shaker.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber and replace with fresh HBSS.
-
Analyze the concentration of this compound in the samples using a validated analytical method such as HPLC or LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where dQ/dt is the steady-state flux, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
-
2. Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a high-throughput, cell-free method to assess the passive permeability of this compound.[20][21][22][23]
-
Materials:
-
PAMPA plate system (a 96-well filter plate as the donor plate and a 96-well acceptor plate).
-
Artificial membrane solution (e.g., 1% lecithin in dodecane).
-
Phosphate-buffered saline (PBS) at the desired pH.
-
-
Assay Procedure:
-
Coat the filter of the donor plate with the artificial membrane solution and allow the solvent to evaporate.
-
Add the this compound solution in PBS to the wells of the donor plate.
-
Fill the wells of the acceptor plate with fresh PBS.
-
Place the donor plate into the acceptor plate, ensuring the bottom of the filter is in contact with the acceptor solution.
-
Incubate the plate assembly at room temperature for a specified period (e.g., 4-18 hours) with gentle shaking.
-
After incubation, separate the plates and determine the concentration of this compound in both the donor and acceptor wells using UV-Vis spectroscopy or LC-MS/MS.
-
-
Data Analysis:
-
Calculate the effective permeability (Pe) using a suitable equation that accounts for the concentrations in the donor and acceptor wells, incubation time, and membrane area.
-
3. Preparation of this compound-Loaded Nanoparticles by Nanoprecipitation
This is a general protocol for formulating flavonoids into polymeric nanoparticles.[7][8][24][25]
-
Materials:
-
This compound.
-
A biodegradable polymer (e.g., polylactic-co-glycolic acid, PLGA).
-
An organic solvent (e.g., acetone, acetonitrile).
-
A surfactant/stabilizer (e.g., polyvinyl alcohol, PVA).
-
Purified water.
-
-
Procedure:
-
Dissolve this compound and the polymer (e.g., PLGA) in the organic solvent to form the organic phase.
-
Prepare an aqueous solution of the surfactant (e.g., PVA).
-
Add the organic phase dropwise into the aqueous phase under constant stirring.
-
Continue stirring for several hours to allow for solvent evaporation and nanoparticle formation.
-
Collect the nanoparticles by centrifugation.
-
Wash the nanoparticles with purified water to remove excess surfactant and unencapsulated this compound.
-
Lyophilize the nanoparticles for long-term storage.
-
-
Characterization:
-
Determine the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Evaluate the morphology of the nanoparticles using scanning electron microscopy (SEM) or transmission electron microscopy (TEM).
-
Calculate the encapsulation efficiency and drug loading capacity.
-
Visualizations
Caption: Workflow for enhancing this compound permeability.
Caption: Cellular uptake mechanisms of this compound.
Caption: NF-κB signaling pathway modulation.
References
- 1. researchgate.net [researchgate.net]
- 2. An In Vitro Study for Evaluating Permeability and Metabolism of Kurarinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolism of kurarinone by human liver microsomes and its effect on cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. edepot.wur.nl [edepot.wur.nl]
- 6. Improvement strategies for the oral bioavailability of poorly water-soluble flavonoids: An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jurnal.unpad.ac.id [jurnal.unpad.ac.id]
- 8. jurnal.unpad.ac.id [jurnal.unpad.ac.id]
- 9. researchgate.net [researchgate.net]
- 10. Flavonoid-Based Nanogels: A Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 12. worldscientific.com [worldscientific.com]
- 13. researchgate.net [researchgate.net]
- 14. Study of Structure and Permeability Relationship of Flavonoids in Caco-2 Cells [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. A systematic review on biological activities of prenylated flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Phytochemistry and pharmacology of natural prenylated flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Five-Decade Update on Chemopreventive and Other Pharmacological Potential of Kurarinone: a Natural Flavanone - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 21. PAMPA | Evotec [evotec.com]
- 22. researchgate.net [researchgate.net]
- 23. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 24. Nanoprecipitation Based Preparation and Physicochemical Characterization of Flavonoid Nanoparticles | Journal of Plant Resources [nepjol.info]
- 25. researchgate.net [researchgate.net]
Addressing the low cytotoxic activity of Kurarinol in certain cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low cytotoxic activity of Kurarinol in certain cell lines.
Troubleshooting Guide
Issue: Low or No Cytotoxic Activity Observed with this compound Treatment
Researchers may occasionally observe lower than expected cytotoxic activity of this compound. This can be attributed to several factors ranging from experimental setup to inherent cellular resistance mechanisms. This guide provides a systematic approach to troubleshoot and address this issue.
1. Verify Compound Integrity and Experimental Setup
-
Question: Is the this compound compound viable and is the experimental setup optimal?
-
Possible Cause: Degradation of the compound, incorrect concentration, or issues with the cell culture.
-
Troubleshooting Steps:
-
Compound Quality:
-
Confirm the purity and identity of your this compound stock using appropriate analytical methods (e.g., HPLC, Mass Spectrometry).
-
Ensure proper storage conditions (e.g., -20°C, protected from light) to prevent degradation. Prepare fresh stock solutions for each experiment.
-
-
Concentration Verification:
-
Double-check calculations for all dilutions.
-
Perform a dose-response experiment with a wide range of concentrations to determine the optimal cytotoxic concentration for your cell line.
-
-
Cell Culture Health:
-
Ensure cells are healthy, within a low passage number, and free from contamination (e.g., mycoplasma).
-
Optimize cell seeding density to ensure they are in the logarithmic growth phase during treatment.
-
-
2. Investigate Potential Cellular Resistance Mechanisms
-
Question: Could the target cell line possess intrinsic or acquired resistance to this compound?
-
Possible Causes: High expression of efflux pumps, altered drug metabolism, or modifications in the drug target.
-
Troubleshooting Steps:
-
Efflux Pump Activity:
-
Hypothesis: The cell line may be actively pumping this compound out of the cell, preventing it from reaching its intracellular target. This is a common mechanism of resistance to flavonoids.
-
Experiment: Co-treat cells with this compound and a known efflux pump inhibitor (e.g., Verapamil for P-glycoprotein, MK-571 for MRP1). A significant increase in cytotoxicity in the presence of the inhibitor would suggest the involvement of that specific efflux pump.
-
Note: The related compound, kurarinone, showed reduced activity in a multi-drug resistant colon cancer cell line (HCT15/CL02), and this was not reversible with Verapamil, suggesting other efflux pumps may be involved.[1]
-
-
Drug Metabolism:
-
Hypothesis: The cell line may rapidly metabolize this compound into inactive forms.
-
Experiment: Use inhibitors of key drug-metabolizing enzymes (e.g., cytochrome P450 inhibitors like ketoconazole) in combination with this compound to see if cytotoxicity is enhanced.
-
-
Target Alteration:
-
Hypothesis: The molecular target of this compound within the cell may be mutated or its expression level altered, leading to reduced binding and efficacy.
-
Investigation: this compound is known to suppress STAT3 signaling.[2] Analyze the STAT3 pathway in your cell line. Check for mutations in STAT3 or altered expression of upstream/downstream signaling components.
-
-
3. Strategies to Enhance this compound's Cytotoxic Activity
-
Question: How can the cytotoxic effect of this compound be potentiated?
-
Possible Solutions: Combination therapy or advanced delivery systems.
-
Recommendations:
-
Combination Therapy:
-
Rationale: Combining this compound with other agents can create synergistic effects, targeting multiple pathways and overcoming resistance. Flavonoids have been shown to enhance the efficacy of conventional chemotherapeutic agents.
-
Suggested Combinations:
-
With Standard Chemotherapeutics: Combine this compound with drugs like cisplatin, doxorubicin, or paclitaxel. Flavonoids can sensitize cancer cells to these agents.
-
With other Targeted Inhibitors: Since this compound inhibits STAT3, combining it with inhibitors of other key signaling pathways implicated in your cancer cell line's growth (e.g., PI3K/Akt, MEK/ERK) could be effective.
-
-
-
Nanoformulations:
-
Rationale: Encapsulating this compound in nanoparticles can improve its solubility, stability, and cellular uptake, thereby enhancing its cytotoxic effect.
-
Approach: Explore the use of liposomes, polymeric nanoparticles, or other nano-delivery systems to formulate this compound.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound's cytotoxic activity?
A1: this compound has been shown to induce apoptosis in hepatocellular carcinoma (HCC) cells. Its mechanism involves the suppression of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[2] By inhibiting STAT3, this compound can downregulate the expression of anti-apoptotic proteins and promote programmed cell death.
Q2: In which cell lines has this compound shown cytotoxic activity?
A2: this compound has demonstrated dose-dependent pro-apoptotic activity in hepatocellular carcinoma cell lines such as HepG2, Huh-7, and H22.[2]
Q3: Are there any known cell lines that are resistant to this compound?
A3: While specific data on cell lines resistant to this compound is limited, studies on the structurally similar compound, kurarinone, have shown lower activity against the multi-drug resistant human colon cancer cell line HCT15/CL02 compared to its sensitive counterpart, HCT15.[1] This suggests that cell lines with a multi-drug resistance phenotype may exhibit reduced sensitivity to this compound.
Q4: What are the potential off-target effects of this compound?
A4: In vivo studies have suggested that this compound has low toxic impacts on tumor-bearing mice, indicating a degree of selectivity for cancer cells.[2] However, as with any experimental compound, it is crucial to assess its cytotoxicity in relevant normal (non-cancerous) cell lines to determine its therapeutic window.
Q5: What is the difference between this compound and Kurarinone?
A5: this compound and Kurarinone are both flavonoids isolated from Sophora flavescens. They have similar core structures but differ in their substituent groups, which can affect their biological activity. While both exhibit anticancer properties, their specific mechanisms and potency can vary across different cell lines. Much of the recent research has focused on Kurarinone.
Data Presentation
Table 1: Cytotoxic Activity of Kurarinone (a related compound) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| H1688 | Small-Cell Lung Cancer | 12.5 | [1][3] |
| H146 | Small-Cell Lung Cancer | 30.4 | [1][3] |
| PC3 | Prostate Cancer | 24.7 | [1][3] |
| HeLa | Cervical Cancer | ~5 (in combination with TRAIL) | [1][4] |
| SGC7901 | Gastric Cancer | >10 | [1][4] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability and Cytotoxicity
This protocol is a standard method to assess cell viability based on the metabolic activity of the cells.
Materials:
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well. Pipette up and down to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Protocol 2: Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well cell culture plates
-
This compound stock solution
-
Complete cell culture medium
-
PBS
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for the appropriate time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer provided in the kit.
-
Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Necrotic cells: Annexin V-negative, PI-positive
-
Visualizations
Caption: this compound-induced apoptosis signaling pathway.
Caption: Troubleshooting workflow for low this compound cytotoxicity.
Caption: Potential causes of low cytotoxic activity.
References
Refining protocols for consistent results with Kurarinol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers and drug development professionals achieve consistent and reliable results with Kurarinol.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent IC50 values for tyrosinase inhibition | 1. Source of tyrosinase (e.g., mushroom vs. mammalian).2. Purity of this compound.3. Assay conditions (pH, temperature, substrate concentration). | 1. Ensure the tyrosinase source is consistent with your experimental model. Note that the IC50 for mushroom tyrosinase is reported to be as low as 0.1 µM, while other studies report it around 8.60 µM.[1][2][3]2. Verify the purity of your this compound sample using appropriate analytical techniques (e.g., HPLC, NMR).3. Standardize and report all assay parameters in your methodology. |
| Low or no inhibition of cancer cell proliferation | 1. Cell line resistance.2. Low cytotoxic activity of this compound.3. Inappropriate assay for the mechanism of action. | 1. This compound has shown specific effects on certain cell types, such as inducing apoptosis in hepatocellular carcinoma cells.[1] Its effect on other cancer cell lines may vary.2. This compound generally exhibits low cytotoxic activity, with an EC50 greater than 30 µM.[1][4] Consider using higher concentrations or longer incubation times.3. This compound may induce cytostatic effects rather than cytotoxic ones. Consider assays that measure cell cycle arrest or apoptosis, not just viability. |
| Variability in TGF-β/Smad signaling pathway results | 1. Cell passage number and health of LX-2 cells.2. Concentration and timing of TGF-β1 stimulation.3. This compound treatment timing (pre-treatment vs. co-treatment). | 1. Use low-passage LX-2 cells and ensure they are in a healthy, proliferative state before stimulation.2. Optimize the concentration and duration of TGF-β1 treatment to achieve a consistent activation of the signaling pathway.3. The timing of this compound application can be critical. Test different treatment regimens to determine the optimal window for observing inhibitory effects on the TGF-β/Smads pathway.[5] |
| Difficulty in dissolving this compound | 1. This compound is a flavonoid with limited aqueous solubility. | 1. Prepare stock solutions in an appropriate organic solvent such as DMSO. For cell culture experiments, ensure the final concentration of the solvent is non-toxic to the cells (typically <0.1%). |
Frequently Asked Questions (FAQs)
General
-
What is this compound? this compound is a flavanone, a type of flavonoid, isolated from the roots of Sophora flavescens.[1][3][4][6] It is recognized for its role as an anti-inflammatory agent, an antioxidant, and a plant metabolite.[6]
-
What are the primary biological activities of this compound? this compound has demonstrated several biological activities, including:
-
Inhibition of tyrosinase, which is involved in melanin synthesis.[1][2][3][4]
-
Anti-liver fibrosis effects through the regulation of the TGF-β/Smads signaling pathway.[5]
-
Induction of apoptosis in hepatocellular carcinoma cells via suppression of STAT3 signaling.[1]
-
Hypolipidemic effects in animal models.[1]
-
Experimental Protocols
-
What signaling pathways are known to be modulated by this compound? this compound has been shown to modulate the following signaling pathways:
-
TGF-β/Smads Pathway: In the context of liver fibrosis, this compound inhibits the activation of hepatic stellate cells (LX-2) by downregulating the expression of TGF-β1, Smad2, Smad3, and Smad4.[5]
-
STAT3 Signaling: this compound can induce apoptosis in hepatocellular carcinoma cells by inhibiting the signal transducer and activator of transcription 3 (STAT3) signaling.[1]
-
-
What are some recommended cell lines for studying this compound's effects? Based on existing research, the following cell lines have been used:
-
What is a general protocol for assessing the anti-liver fibrosis activity of this compound? A general workflow for assessing the anti-fibrotic effects of this compound on LX-2 cells is as follows:
-
Cell Culture: Culture LX-2 cells in appropriate media.
-
TGF-β1 Stimulation: Induce fibrotic activation in LX-2 cells by treating with transforming growth factor-beta 1 (TGF-β1).[5]
-
This compound Treatment: Treat the cells with varying concentrations of this compound.
-
Analysis: Evaluate the effects of this compound through:
-
Cell Proliferation/Viability Assays (e.g., MTS): To determine the effect on cell growth.[5]
-
Cell Migration Assays (e.g., Scratch Wound Assay): To assess the impact on cell motility.[5]
-
RT-qPCR and Western Blotting: To measure the mRNA and protein expression levels of fibrosis markers (e.g., α-SMA, fibronectin, collagen I) and components of the TGF-β/Smads pathway (TGF-β1, Smad2/3/4).[5]
-
-
Data and Visualization
-
What are the reported IC50/EC50 values for this compound?
| Activity | Model System | Reported Value (µM) | Reference |
| Tyrosinase Inhibition | Mushroom Tyrosinase | 0.1 | [1][3] |
| Tyrosinase Inhibition | Mushroom Tyrosinase | 8.60 ± 0.51 | [2] |
| LX-2 Cell Proliferation Inhibition | Human Hepatic Stellate Cells | 12.65 | [5] |
| Cytotoxicity | Not specified | > 30 | [1][4] |
-
Can you provide a diagram of the TGF-β/Smads signaling pathway inhibited by this compound?
Caption: this compound's inhibition of the TGF-β/Smad signaling pathway in liver fibrosis.
-
Can you illustrate a general experimental workflow for investigating this compound?
Caption: General experimental workflow for studying the biological effects of this compound.
-
How can I troubleshoot inconsistent results in my experiments?
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibitory effects of this compound, kuraridinol, and trifolirhizin from Sophora flavescens on tyrosinase and melanin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound|CAS 855746-98-4|DC Chemicals [dcchemicals.com]
- 4. ScholarWorks@Gyeongsang National University: this compound, tyrosinase inhibitor isolated from the root of Sophora flavescens [scholarworks.gnu.ac.kr]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C26H32O7 | CID 44563198 - PubChem [pubchem.ncbi.nlm.nih.gov]
Strategies to reduce the degradation of Kurarinol during extraction
Welcome to the Technical Support Center for Kurarinol Extraction. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the degradation of this compound during the extraction process.
Troubleshooting Guide: Common Issues in this compound Extraction
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low this compound Yield | Degradation due to excessive heat: High temperatures used in methods like traditional Soxhlet extraction can lead to the breakdown of this compound.[1] | - Optimize extraction temperature: If using heat, determine the lowest effective temperature. For instance, some flavonoid extractions are successful at temperatures as low as 50°C. - Employ non-thermal or rapid heating methods: Consider Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) which can reduce extraction time and thermal exposure.[2][3] |
| Oxidative degradation: Exposure to oxygen, especially when combined with high temperatures or light, can degrade flavonoids.[2][4] | - Use of antioxidants: Consider adding antioxidants to the extraction solvent. - Inert atmosphere: Perform the extraction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. | |
| Inappropriate solvent selection: The polarity and pH of the solvent can affect both extraction efficiency and this compound stability. | - Solvent optimization: Test a range of solvents with varying polarities (e.g., ethanol, methanol, acetone, and their aqueous mixtures). Ethanol/water mixtures are often effective for flavonoids.[3][5] - pH control: Maintain a slightly acidic to neutral pH (around 5-7) as extreme pH levels can promote degradation.[6] | |
| Discoloration of Extract | Oxidation of this compound and other phenolic compounds: A change in color, often to brown, can indicate oxidative degradation. | - Minimize light exposure: Protect the extraction setup from direct light by using amber glassware or covering the apparatus.[7] - Prompt processing: Process the extract immediately after extraction to minimize exposure to air and light. |
| Presence of impurities: Co-extraction of other plant pigments and compounds. | - Pre-extraction purification: Consider a pre-extraction step with a non-polar solvent (e.g., hexane) to remove lipids and some pigments. - Post-extraction purification: Employ chromatographic techniques to purify the extract. | |
| Inconsistent Results | Variability in raw material: The concentration of this compound can vary depending on the plant's age, growing conditions, and harvesting time. | - Standardize raw material: Use plant material from the same source and harvest time for comparable results. - Proper storage of raw material: Store dried plant material in a cool, dark, and dry place to prevent degradation before extraction. |
| Inconsistent extraction parameters: Minor variations in temperature, time, or solvent composition. | - Strict protocol adherence: Ensure all experimental parameters are precisely controlled and documented for each extraction. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation during extraction?
A1: The primary causes of this compound degradation, like other flavonoids, are exposure to high temperatures, oxidative conditions, inappropriate pH, and light.[2][4][7] Prolonged exposure to heat in conventional methods like Soxhlet extraction is a significant factor.[1]
Q2: Which extraction method is recommended to minimize this compound degradation?
A2: Modern extraction techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are generally recommended over traditional methods. These techniques often require shorter extraction times and can be performed at lower temperatures, thus reducing the risk of thermal degradation.[2][3]
Q3: What is the optimal solvent for this compound extraction?
A3: While the optimal solvent should be determined experimentally, aqueous mixtures of ethanol or methanol are commonly effective for extracting flavonoids.[3][5] The addition of a small amount of acid can sometimes improve the stability of flavonoids, but the pH should be carefully controlled as highly acidic or alkaline conditions can cause degradation.[3][6]
Q4: How does pH affect this compound stability during extraction?
A4: Flavonoids are generally most stable in slightly acidic to neutral pH environments (pH 5-7).[6] Both strongly acidic and alkaline conditions can lead to structural rearrangements and degradation.
Q5: Can I store the plant material before extraction? If so, how?
A5: Yes, but proper storage is crucial. Dried and powdered plant material should be stored in airtight containers in a cool, dark, and dry place to prevent enzymatic and oxidative degradation.
Q6: How can I monitor the degradation of this compound during my experiment?
A6: High-Performance Liquid Chromatography (HPLC) is a common and reliable method for quantifying this compound and its degradation products.[8] By taking samples at different time points during the extraction, you can monitor the concentration of this compound and identify the formation of any degradation products.
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is a general guideline and should be optimized for your specific plant material and experimental setup.
Materials:
-
Dried and powdered plant material containing this compound
-
Extraction solvent (e.g., 70% ethanol in water)
-
Ultrasonic bath or probe sonicator
-
Flask
-
Filtration system (e.g., filter paper or vacuum filtration)
-
Rotary evaporator
Procedure:
-
Sample Preparation: Weigh a specific amount of the powdered plant material (e.g., 10 g).
-
Solvent Addition: Add the extraction solvent to the plant material in a flask at a specific solid-to-liquid ratio (e.g., 1:20 w/v).
-
Ultrasonication: Place the flask in an ultrasonic bath or immerse the ultrasonic probe into the mixture.
-
Extraction Parameters: Set the desired temperature (e.g., 40-50°C), sonication time (e.g., 30-60 minutes), and ultrasonic power/frequency. These parameters should be optimized.
-
Filtration: After sonication, separate the extract from the solid residue by filtration.
-
Solvent Evaporation: Remove the solvent from the extract using a rotary evaporator at a controlled temperature (e.g., < 50°C) to obtain the crude this compound extract.
-
Storage: Store the extract in a dark, airtight container at low temperature (e.g., 4°C or -20°C).
Protocol 2: Microwave-Assisted Extraction (MAE) of this compound
This protocol is a general guideline and requires a specialized microwave extraction system.
Materials:
-
Dried and powdered plant material containing this compound
-
Extraction solvent (e.g., 80% methanol in water)
-
Microwave extraction vessel
-
Microwave extraction system
-
Filtration system
-
Rotary evaporator
Procedure:
-
Sample Preparation: Weigh a specific amount of the powdered plant material (e.g., 5 g).
-
Solvent Addition: Place the plant material in the microwave extraction vessel and add the extraction solvent at a specific solid-to-liquid ratio (e.g., 1:25 w/v).
-
Microwave Program: Seal the vessel and place it in the microwave extractor. Set the desired microwave power (e.g., 400 W), temperature (e.g., 60-80°C), and extraction time (e.g., 5-15 minutes). These parameters need to be optimized.
-
Cooling: After the extraction program is complete, allow the vessel to cool to room temperature.
-
Filtration: Open the vessel and filter the extract to separate it from the plant residue.
-
Solvent Evaporation: Concentrate the extract by removing the solvent using a rotary evaporator under reduced pressure and controlled temperature (e.g., < 50°C).
-
Storage: Store the resulting extract in a dark, airtight container at a low temperature.
Visualizing Degradation and Extraction Workflows
To better understand the processes involved, the following diagrams illustrate a general workflow for this compound extraction and a simplified potential degradation pathway for flavonoids.
Caption: A general experimental workflow for the extraction and purification of this compound.
Caption: A simplified diagram of potential degradation pathways for flavonoids like this compound.
References
- 1. Flavonoids: a metabolic network mediating plants adaptation to their real estate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ultrasound-assisted extraction of flavonoids and phenolic compounds from Ocimum tenuiflorum leaves | Semantic Scholar [semanticscholar.org]
- 4. A Review of the Current Knowledge of Thermal Stability of Anthocyanins and Approaches to Their Stabilization to Heat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. e3s-conferences.org [e3s-conferences.org]
- 7. Microwave-assisted extraction of flavonoids from Phyllostachys heterocycla leaves: Optimization, mechanism, and antioxidant activity in vitro :: BioResources [bioresources.cnr.ncsu.edu]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Kurarinol-Target Enzyme Interactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Kurarinol in enzymatic assays.
Frequently Asked Questions (FAQs)
Q1: What are the known target enzymes of this compound?
A1: this compound has been shown to interact with several enzymes. The primary targets identified in the literature are Tyrosinase and Fatty Acid Synthase (FAS). Additionally, this compound influences the TGF-β/Smads signaling pathway, suggesting interactions with upstream kinases or phosphatases in this cascade.
Q2: What is the general mechanism of action of this compound as an enzyme inhibitor?
A2: this compound primarily acts as a competitive inhibitor for enzymes like mushroom tyrosinase. This means it binds to the active site of the enzyme, competing with the substrate and thereby reducing the enzyme's catalytic activity. Its lavandulyl group is suggested to be crucial for this interaction.
Q3: In what solvents can I dissolve this compound for my experiments?
A3: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), chloroform, dichloromethane, ethyl acetate, and acetone. For in vitro biological assays, DMSO is a commonly used solvent. It is important to prepare a concentrated stock solution in DMSO and then dilute it to the final desired concentration in the aqueous assay buffer. Be mindful of the final DMSO concentration in your assay, as high concentrations can inhibit enzyme activity.
Troubleshooting Guide
Enzyme Inhibition Assays
-
Problem: I am not observing any inhibition of my target enzyme by this compound.
-
Possible Cause 1: Incorrect Assay Conditions. Enzyme activity is highly sensitive to pH, temperature, and substrate concentration.
-
Solution: Ensure your assay is performed under optimal conditions for the specific enzyme. For tyrosinase, the optimal pH is typically between 6.5 and 7.0, and the temperature is around 30-45°C.[1][2][3][4] For Fatty Acid Synthase (FAS), a common assay monitors the oxidation of NADPH at 340 nm at 37°C.[5] Always verify the optimal conditions for your specific enzyme and substrate from literature or preliminary experiments.
-
-
Possible Cause 2: this compound Precipitation. this compound may not be fully soluble in the final assay buffer, leading to a lower effective concentration.
-
Solution: Visually inspect your assay wells for any signs of precipitation. Prepare a higher concentration stock of this compound in 100% DMSO and use a smaller volume to achieve the final concentration, ensuring the final DMSO concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%). You can perform a solubility test by preparing this compound at the highest intended concentration in the assay buffer and checking for clarity.
-
-
Possible Cause 3: Inactive this compound. Improper storage or handling may have degraded the compound.
-
Solution: Store this compound as recommended by the supplier, typically in a cool, dark, and dry place. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles.
-
-
-
Problem: I am seeing inconsistent results between replicates.
-
Possible Cause 1: Pipetting Errors. Inaccurate pipetting can lead to significant variability.
-
Solution: Use calibrated pipettes and ensure proper pipetting technique. When preparing serial dilutions of this compound, ensure thorough mixing at each step. Prepare a master mix of the reaction components to minimize well-to-well variation.
-
-
Possible Cause 2: Edge Effects in Microplates. Evaporation from the outer wells of a microplate can concentrate the reactants and alter reaction rates.
-
Solution: Avoid using the outermost wells of the plate for critical samples. Fill the outer wells with water or buffer to create a humidified environment and minimize evaporation from the inner wells.
-
-
TGF-β/Smads Signaling Pathway Experiments
-
Problem: I am not observing a decrease in phosphorylated SMAD2 (p-SMAD2) levels after treating cells with this compound in my Western blot.
-
Possible Cause 1: Suboptimal Antibody Performance. The primary or secondary antibody may not be specific or sensitive enough.
-
Solution: Use a well-validated antibody for p-SMAD2. Optimize the antibody concentrations and incubation times. Include appropriate positive and negative controls to validate the antibody's performance. For instance, use cells treated with a known inhibitor of the TGF-β pathway as a positive control for inhibition.
-
-
Possible Cause 2: Incorrect timing of this compound treatment and TGF-β stimulation. The kinetics of SMAD2 phosphorylation and dephosphorylation are transient.
-
Solution: Perform a time-course experiment to determine the optimal pre-incubation time with this compound before stimulating with TGF-β, as well as the optimal time point for cell lysis after TGF-β stimulation to capture the peak of SMAD2 phosphorylation.
-
-
Possible Cause 3: Protein Degradation. p-SMAD2 can be rapidly dephosphorylated by phosphatases upon cell lysis.
-
Solution: Perform all cell lysis and protein extraction steps on ice or at 4°C. Use a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation status of your target proteins.
-
-
-
Problem: My luciferase reporter assay for SMAD-dependent transcription shows high variability.
-
Possible Cause 1: Inconsistent Transfection Efficiency. Variation in the amount of plasmid DNA delivered to cells will lead to variable reporter gene expression.
-
Solution: Optimize your transfection protocol for the specific cell line you are using. To normalize for transfection efficiency, co-transfect a control plasmid expressing a different reporter gene (e.g., Renilla luciferase) under the control of a constitutive promoter. Report your results as the ratio of the experimental luciferase activity to the control luciferase activity.[1][5][6][7]
-
-
Possible Cause 2: Cell Health and Density. The physiological state of the cells can impact their response to stimuli and the activity of the reporter.
-
Solution: Ensure consistent cell seeding density across all wells. Avoid using cells that are overgrown or have been passaged too many times.
-
-
Quantitative Data Summary
| Target Enzyme/Pathway | Compound | IC50 Value (µM) | Cell Line/System | Reference |
| Tyrosinase (Mushroom) | This compound | 8.60 ± 0.51 | In vitro | [8] |
| Fatty Acid Synthase | This compound | Not explicitly found | - | - |
| TGF-β/Smads Pathway | This compound A | 12.65 (on LX-2 cell proliferation) | LX-2 (human hepatic stellate cells) | [9] |
Detailed Experimental Protocols
1. Tyrosinase Inhibition Assay
This protocol is adapted for determining the inhibitory effect of this compound on mushroom tyrosinase activity.
-
Materials:
-
Mushroom Tyrosinase (e.g., from Agaricus bisporus)
-
L-DOPA (3,4-dihydroxyphenylalanine)
-
This compound
-
Sodium Phosphate Buffer (e.g., 50 mM, pH 6.8)
-
DMSO (Dimethyl sulfoxide)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare Solutions:
-
Dissolve mushroom tyrosinase in sodium phosphate buffer to a final concentration of 1000-2000 units/mL.
-
Prepare a 10 mM stock solution of L-DOPA in sodium phosphate buffer.
-
Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in DMSO to obtain a range of concentrations.
-
-
Assay Setup:
-
In a 96-well plate, add 20 µL of various concentrations of this compound solution (or DMSO as a vehicle control).
-
Add 140 µL of sodium phosphate buffer to each well.
-
Add 20 µL of the tyrosinase solution to each well and pre-incubate at 37°C for 10 minutes.
-
-
Initiate Reaction:
-
Add 20 µL of the L-DOPA solution to each well to start the reaction.
-
-
Measure Activity:
-
Immediately measure the absorbance at 475 nm every minute for 20-30 minutes using a microplate reader. The formation of dopachrome results in an increase in absorbance.
-
-
Data Analysis:
-
Calculate the initial reaction rates (V₀) from the linear portion of the absorbance vs. time curve.
-
Determine the percentage of inhibition for each this compound concentration compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
-
2. Fatty Acid Synthase (FAS) Inhibition Assay (Spectrophotometric)
This protocol outlines a method to assess this compound's inhibitory effect on FAS by monitoring NADPH oxidation.
-
Materials:
-
Purified Fatty Acid Synthase (FAS)
-
Acetyl-CoA
-
Malonyl-CoA
-
NADPH (Nicotinamide adenine dinucleotide phosphate, reduced form)
-
Potassium Phosphate Buffer (e.g., 100 mM, pH 7.0) containing EDTA
-
This compound
-
DMSO
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of reading at 340 nm
-
-
Procedure:
-
Prepare Solutions:
-
Prepare fresh solutions of Acetyl-CoA, Malonyl-CoA, and NADPH in the potassium phosphate buffer.
-
Prepare a stock solution of this compound in DMSO and subsequent dilutions.
-
-
Assay Setup:
-
In a UV-transparent plate or cuvette, combine the potassium phosphate buffer, Acetyl-CoA, NADPH, and the desired concentration of this compound (or DMSO control).
-
Add the FAS enzyme to the mixture and incubate for a few minutes at 37°C.
-
-
Initiate Reaction:
-
Start the reaction by adding Malonyl-CoA.
-
-
Measure Activity:
-
Immediately monitor the decrease in absorbance at 340 nm for 5-10 minutes. The oxidation of NADPH to NADP+ leads to a decrease in absorbance at this wavelength.
-
-
Data Analysis:
-
Calculate the rate of NADPH oxidation from the slope of the linear portion of the absorbance vs. time plot.
-
Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.
-
-
3. Analysis of TGF-β/Smad Signaling Pathway Inhibition
This protocol describes how to investigate the effect of this compound on TGF-β-induced SMAD2 phosphorylation using Western blotting.
-
Materials:
-
TGF-β responsive cell line (e.g., HaCaT, MCF10A)
-
Complete cell culture medium
-
Recombinant human TGF-β1
-
This compound
-
DMSO
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-p-SMAD2, anti-total-SMAD2, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment and reagents
-
-
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours before treatment.
-
Pre-treat the cells with various concentrations of this compound (or DMSO control) for 1-2 hours.
-
Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-SMAD2) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Strip the membrane and re-probe for total SMAD2 and β-actin as loading controls.
-
Quantify the band intensities using densitometry software.
-
Normalize the p-SMAD2 signal to total SMAD2 and the loading control. Compare the normalized values across different treatment conditions.
-
-
Visualizations
Caption: Workflow for Tyrosinase Inhibition Assay.
Caption: TGF-β/Smad Signaling Pathway and Potential this compound Interaction.
Caption: Troubleshooting Logic for Enzyme Inhibition Assays.
References
- 1. Reporter Gene Assays Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 2. This compound CAS#: 855746-98-4 [m.chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. docs.abcam.com [docs.abcam.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. goldbio.com [goldbio.com]
- 7. Luciferase Assay Troubleshooting - Cell Biology [protocol-online.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Variations in IC50 Values with Purity of Mushroom Tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming resistance mechanisms to Kurarinol in cancer cells
Technical Support Center: Kurarinol Research
Disclaimer: Scientific literature on resistance mechanisms specifically to this compound is currently limited. This guide leverages data from a closely related and well-studied flavonoid, Kurarinone , also isolated from Sophora flavescens. The principles and protocols described here are based on the known mechanisms of Kurarinone and general cancer drug resistance research and are intended to serve as a foundational resource for investigating potential resistance to this compound.
Frequently Asked Questions (FAQs)
Q1: We are observing a decrease in the cytotoxic effect of this compound over time in our cancer cell line. What could be the reason?
A1: This could indicate the development of acquired resistance. Based on the known mechanisms of the related compound Kurarinone, which induces apoptosis and cell cycle arrest, potential resistance mechanisms could include:
-
Upregulation of anti-apoptotic proteins: Increased expression of proteins like Bcl-2 and Bcl-xL can counteract the pro-apoptotic signals induced by the compound.
-
Alterations in cell cycle regulation: Mutations or altered expression of cell cycle proteins (e.g., cyclins, CDKs) could allow cells to bypass the G2/M arrest typically induced by similar flavonoids.
-
Activation of survival pathways: Cancer cells might develop resistance by constitutively activating pro-survival signaling pathways such as the Akt and STAT3 pathways, which Kurarinone is known to inhibit.[1][2]
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters can pump the compound out of the cell, reducing its intracellular concentration and efficacy.
Q2: How can we determine if our cells are developing resistance through the NF-κB pathway?
A2: Kurarinone has been shown to inhibit the NF-κB pathway, which is often implicated in chemoresistance.[1] To investigate if this pathway is involved in resistance to this compound, you can:
-
Assess NF-κB activation: Use Western blotting to check the phosphorylation status of key proteins in the NF-κB pathway (e.g., IκBα, p65). Increased phosphorylation in resistant cells compared to sensitive cells would suggest pathway reactivation.
-
Reporter assays: Utilize a luciferase reporter assay with an NF-κB response element to quantify the transcriptional activity of NF-κB. Higher luciferase activity in resistant cells would indicate increased pathway activation.
Q3: What is the expected mechanism of action for this compound, and how does that inform potential resistance?
A3: While direct data on this compound is sparse, its structural analog Kurarinone acts by:
-
Inducing apoptosis: It activates both the intrinsic (mitochondrial) and extrinsic (receptor-mediated) apoptotic pathways, involving caspases 3, 8, and 9, and modulating Bcl-2 family proteins.[1][3][4]
-
Inhibiting key survival pathways: It has been shown to suppress the Akt and STAT3 signaling pathways.[1][2]
-
Inducing cell cycle arrest: It can cause cell cycle arrest at the G2/M and Sub-G1 phases by modulating proteins like p21, p27, and Cyclin D1.[1][4]
-
Activating the PERK-ATF4 pathway: This pathway is involved in the integrated stress response and can lead to cytostatic effects.[5][6]
Potential resistance could therefore arise from alterations in any of these targets or pathways, for example, through mutations in caspases, upregulation of Akt signaling, or downregulation of pro-apoptotic Bcl-2 family members.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Troubleshooting Steps |
| Decreased cell death observed in apoptosis assays (e.g., Annexin V/PI). | Upregulation of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) or downregulation of pro-apoptotic proteins (e.g., Bax, Bak). | 1. Perform Western blot analysis to compare the expression levels of Bcl-2 family proteins in sensitive vs. resistant cells.2. Sequence key apoptosis-related genes (e.g., caspases, Bcl-2 family) to check for mutations. |
| Cells seem to bypass this compound-induced cell cycle arrest. | Altered expression or activity of cell cycle regulatory proteins. | 1. Analyze the expression of cyclins (e.g., Cyclin D1, Cyclin A) and cyclin-dependent kinase inhibitors (e.g., p21, p27) via Western blot or qPCR.2. Perform cell cycle analysis using flow cytometry to confirm the loss of G2/M arrest. |
| Increased cell survival despite treatment. | Reactivation of pro-survival signaling pathways like Akt or STAT3. | 1. Use Western blotting to assess the phosphorylation levels of Akt and STAT3 in treated sensitive and resistant cells.2. Consider using specific inhibitors of these pathways in combination with this compound to see if sensitivity is restored. |
| IC50 value of this compound has significantly increased. | Could be due to multiple factors, including increased drug efflux. | 1. Use an ABC transporter inhibitor (e.g., verapamil) in combination with this compound to see if the IC50 value decreases.2. Perform a gene expression analysis (e.g., qPCR or microarray) to look for upregulation of ABC transporter genes (e.g., ABCB1/MDR1). |
Data Presentation
Table 1: Reported IC50 Values of Kurarinone in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| H1688 | Small-Cell Lung Cancer | 12.5 | [1][3] |
| H146 | Small-Cell Lung Cancer | 30.4 | [1][3] |
| PC3 | Prostate Cancer | 24.7 | [1] |
| HL-60 | Human Myeloid Leukemia | 18.5 | [1] |
| HeLa | Cervical Cancer | 36 | [1] |
| A375 | Melanoma | 62 | [1] |
Visualizations
Caption: Signaling pathways modulated by Kurarinone.
Caption: Workflow for investigating this compound resistance.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is for determining the IC50 value of this compound and confirming resistance by comparing the dose-response curves of parental (sensitive) and suspected resistant cells.[7][8][9][10]
Materials:
-
96-well cell culture plates
-
Parental and suspected resistant cancer cells
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include wells with vehicle control (DMSO concentration matched to the highest this compound dose) and untreated controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of this compound concentration and use non-linear regression to determine the IC50 value.
Protocol 2: Analysis of Apoptotic Proteins by Western Blot
This protocol is to assess changes in the expression of key apoptosis-related proteins.[11][12]
Materials:
-
Parental and resistant cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-PARP, anti-Actin)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
Methodology:
-
Cell Treatment and Lysis: Culture parental and resistant cells and treat them with this compound at the respective IC50 concentrations for a specified time (e.g., 24 hours). Harvest the cells, wash with cold PBS, and lyse with RIPA buffer on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each sample using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Load the samples onto an SDS-PAGE gel and run electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Use a loading control like β-actin to normalize protein levels.
Protocol 3: Generation of a this compound-Resistant Cell Line
This protocol outlines a general method for developing a drug-resistant cell line through continuous exposure.[13]
Methodology:
-
Determine Initial IC50: First, determine the IC50 of this compound for the parental cell line using the MTT assay (Protocol 1).
-
Initial Exposure: Begin by treating the parental cells with this compound at a concentration equal to their IC50.
-
Dose Escalation: Once the cells recover and resume proliferation, passage them and increase the this compound concentration by 1.5- to 2-fold.
-
Iterative Selection: Continue this process of treatment, recovery, and dose escalation for several months. The surviving cells will be selected for their resistance.
-
Cryopreservation: At various stages of resistance development, cryopreserve stocks of the cells.
-
Confirmation of Resistance: After a significant increase in drug tolerance is observed (e.g., cells are viable at 5-10 times the original IC50), confirm the resistance phenotype by performing a dose-response curve (MTT assay) and comparing the new IC50 to that of the parental line.
-
Characterization: Once a stable resistant line is established, it can be used for the mechanistic studies outlined in the troubleshooting guide.
References
- 1. Five-Decade Update on Chemopreventive and Other Pharmacological Potential of Kurarinone: a Natural Flavanone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. Antitumor effect of kurarinone and underlying mechanism in small cell lung carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Kurarinone from Sophora Flavescens Roots Triggers ATF4 Activation and Cytostatic Effects Through PERK Phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kurarinone from Sophora Flavescens Roots Triggers ATF4 Activation and Cytostatic Effects Through PERK Phosphorylation [mdpi.com]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. broadpharm.com [broadpharm.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Maximizing Kurarinol Yield from Sophora flavescens Roots
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Kurarinol from Sophora flavescens roots. This guide provides troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you optimize your research and improve the yield of this valuable compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it of interest?
A1: this compound is a lavandulylated flavanone, a type of flavonoid found in the roots of Sophora flavescens. It, along with other related compounds like Kurarinone, is of significant interest to the research and pharmaceutical communities due to its potential therapeutic properties, including anti-inflammatory, anti-proliferative, and neuroprotective effects.
Q2: What are the main challenges in extracting this compound from Sophora flavescens roots?
A2: The primary challenges include:
-
Low concentration: this compound is one of many compounds in the root, and its concentration can vary depending on the plant's origin and harvesting time.
-
Presence of interfering compounds: Sophora flavescens roots are rich in alkaloids, which can co-extract with flavonoids and complicate the purification process.[1]
-
Extraction efficiency: Selecting the optimal extraction method and parameters is crucial to maximize the yield without degrading the compound.
Q3: What is the most effective method for extracting this compound?
A3: Ultrasonic-assisted extraction (UAE) is a highly effective and widely used method for extracting flavonoids like this compound from Sophora flavescens. It offers advantages such as shorter extraction times, lower solvent consumption, and higher efficiency compared to traditional methods.[2][3] Mechanochemical-promoted extraction technology (MPET) has also shown high yields and selectivity.[4]
Q4: How can I enhance the production of this compound in my experimental setup?
A4: Beyond optimizing extraction parameters, you can explore the use of elicitors in Sophora flavescens cell or hairy root cultures. Elicitors are compounds that induce a stress response in the plant cells, often leading to an increased production of secondary metabolites like flavonoids. Methyl jasmonate (MeJA) and salicylic acid (SA) are common elicitors used for this purpose.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Extraction & Purification Issues
Q: My this compound yield is consistently low. What are the likely causes and how can I improve it?
A: Low yield can stem from several factors. Here’s a systematic approach to troubleshooting:
-
Suboptimal Extraction Parameters:
-
Solvent: Ensure you are using an appropriate solvent and concentration. For flavonoids, ethanol or methanol solutions are common. A study on Sophora flavescens found that 80% methanol was optimal for the extraction of several flavonoids, including the related compound kurarinone.
-
Temperature: Higher temperatures can enhance extraction efficiency, but excessive heat can degrade flavonoids. An optimal temperature of 80°C has been reported for ultrasonic-assisted extraction of flavonoids from this plant.
-
Time: Ensure your extraction time is sufficient to allow for the diffusion of the target compounds from the plant matrix. For UAE, 30 minutes has been shown to be effective.[3]
-
Solid-to-Liquid Ratio: A higher solvent-to-material ratio can improve extraction efficiency, but using too much solvent can make the downstream concentration steps more time-consuming. A ratio of 26 mL/g has been found to be optimal in some studies.
-
-
Inefficient Cell Wall Disruption:
-
Grinding: Ensure the dried roots are ground to a fine, uniform powder to maximize the surface area for solvent penetration.
-
Ultrasonication Power: If using UAE, ensure the ultrasonic power and frequency are set correctly. A frequency of 72 kHz has been used effectively for extracting kurarinone.[3]
-
-
Improper Purification:
-
Column Overload: If using column chromatography, overloading the column can lead to poor separation and loss of the target compound.
-
Incorrect Elution Solvents: Using a solvent system with inappropriate polarity will result in either the compound of interest not eluting or eluting with impurities. A stepwise gradient of ethanol in water is often effective for separating flavonoids on a polyamide column.
-
Analytical & HPLC Issues
Q: I'm seeing peak tailing and/or fronting in my HPLC chromatogram for this compound.
A: Peak asymmetry can be caused by several factors:
-
Column Issues:
-
Column Overload: Injecting too concentrated a sample can lead to peak fronting. Try diluting your sample.
-
Column Degradation: The stationary phase can degrade over time, especially with aggressive mobile phases or improper storage. Consider replacing the column.
-
Contamination: Buildup of strongly retained compounds can cause peak tailing. Flush the column with a strong solvent.
-
-
Mobile Phase Problems:
-
pH Mismatch: The pH of the mobile phase can affect the ionization state of your analyte. Ensure the pH is appropriate for this compound.
-
Buffer Issues: If using a buffer, ensure it is at the correct concentration and is not precipitating in the organic mobile phase.
-
-
Sample Solvent Effects: If the sample is dissolved in a much stronger solvent than the mobile phase, it can cause peak distortion. If possible, dissolve your sample in the mobile phase.
Q: My this compound peak is not well-resolved from other peaks.
A: Poor resolution is a common issue in the analysis of complex plant extracts.
-
Optimize the Gradient: Adjust the gradient of your mobile phase to improve separation. A shallower gradient can often increase resolution between closely eluting peaks.
-
Change the Mobile Phase: Try a different organic modifier (e.g., methanol instead of acetonitrile) or a different buffer system.
-
Adjust the Flow Rate: Lowering the flow rate can sometimes improve resolution, but it will increase the run time.
-
Select a Different Column: A column with a different stationary phase chemistry or a smaller particle size may provide better separation.
Q: I am not detecting any peak for this compound, or the peak is very small.
A: This could be due to a number of reasons:
-
Extraction Failure: Re-evaluate your extraction protocol to ensure it is suitable for flavonoids.
-
Compound Degradation: this compound may be degrading during extraction or storage. Protect your samples from light and high temperatures.
-
Incorrect HPLC Method:
-
Wrong Detection Wavelength: Ensure your detector is set to the appropriate wavelength for this compound (around 294 nm for similar flavonoids).
-
Mobile Phase Composition: The mobile phase may be too strong, causing the compound to elute with the solvent front.
-
-
Instrument Malfunction: Check the HPLC system for leaks, ensure the detector lamp is on, and verify that the injector is working correctly.
Experimental Protocols
1. Ultrasonic-Assisted Extraction (UAE) of this compound
This protocol is based on optimized parameters for flavonoid extraction from Sophora flavescens.
-
Materials:
-
Dried Sophora flavescens roots
-
80% Methanol
-
Grinder
-
Ultrasonic bath/probe system
-
Centrifuge
-
Rotary evaporator
-
-
Procedure:
-
Grind the dried Sophora flavescens roots into a fine powder (40-60 mesh).
-
Weigh 10 g of the powdered root material and place it in a 500 mL flask.
-
Add 260 mL of 80% methanol to achieve a solvent-to-material ratio of 26:1 (mL/g).
-
Place the flask in an ultrasonic bath set to 80°C.
-
Sonicate for 30 minutes.
-
After extraction, centrifuge the mixture at 4000 rpm for 15 minutes to separate the supernatant from the plant debris.
-
Collect the supernatant. For exhaustive extraction, the residue can be re-extracted under the same conditions.
-
Combine the supernatants and concentrate under reduced pressure using a rotary evaporator at a temperature below 60°C to obtain the crude extract.
-
2. Purification of this compound using Polyamide Column Chromatography
This is a general protocol for the separation of flavonoids from a crude extract.
-
Materials:
-
Crude extract of Sophora flavescens
-
Polyamide resin
-
Glass chromatography column
-
Ethanol (various concentrations: 10%, 50%, 95%)
-
Deionized water
-
-
Procedure:
-
Prepare a slurry of polyamide resin in deionized water and pack it into the chromatography column.
-
Dissolve the crude extract in a small amount of methanol and adsorb it onto a small amount of polyamide resin. Allow the methanol to evaporate completely.
-
Load the dried extract-adsorbed resin onto the top of the packed column.
-
Elute the column sequentially with the following solvents:
-
Deionized water to remove sugars and other highly polar compounds.
-
10-20% ethanol to elute certain flavonoids.
-
50-60% ethanol to elute this compound and other less polar flavonoids.
-
95% ethanol to elute any remaining highly non-polar compounds.
-
-
Collect fractions of the 50-60% ethanol eluate.
-
Monitor the fractions by Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing this compound.
-
Combine the pure fractions and evaporate the solvent to obtain purified this compound.
-
3. HPLC Analysis of this compound
This method is adapted from a validated method for the analysis of Kurarinone and other flavonoids in Sophora flavescens.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Diode Array Detector (DAD).
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water with 0.1% acetic acid (HPLC grade)
-
This compound standard
-
-
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% acetic acid
-
Mobile Phase B: Acetonitrile with 0.1% acetic acid
-
Gradient Elution:
-
0-60 min: 20% B to 65% B (linear gradient)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 294 nm
-
Injection Volume: 10 µL
-
-
Procedure:
-
Prepare a stock solution of this compound standard in methanol.
-
Prepare a series of calibration standards by diluting the stock solution.
-
Dissolve the sample extract in methanol and filter through a 0.45 µm syringe filter.
-
Inject the standards and samples onto the HPLC system.
-
Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard.
-
Quantify the amount of this compound in the sample by constructing a calibration curve from the standard solutions.
-
Data Presentation
Table 1: Comparison of Extraction Methods for Flavonoids from Sophora flavescens
| Extraction Method | Key Parameters | Total Flavonoid Yield | Reference |
| Ultrasonic-Assisted Extraction (UAE) | Solvent: 100% Ethanol; Frequency: 72 kHz; Time: 30 min | 6.025 g (from an unspecified amount of raw material) of Kurarinone and Leachianone A | [3] |
| Mechanochemical-Promoted Extraction Technology (MPET) | Grinding with 15% Na2CO3 at 440 rpm for 17 min; Solvent: Water | 35.17 mg/g | [4] |
| Reflux Extraction | Solvent: 70% Ethanol; Time: 2 x 4 hours | Kurarinone content of 171.3 ± 1.8 mg/g of extract | [5] |
| Ultrasound-Assisted Ionic Liquid Extraction | Solvent: [C8mim]BF4; Temperature: 60°C; Time: 30 min | 7.38 mg/g | [6] |
Visualized Signaling Pathways and Workflows
Signaling Pathway of Kurarinone-induced ATF4 Activation
Kurarinone, a compound structurally similar to this compound, has been shown to activate the PERK-ATF4 pathway, which is involved in the cellular stress response.[7] This pathway can lead to cytostatic effects in cancer cells.
Caption: Kurarinone-induced PERK-ATF4 signaling pathway leading to cytostasis.
Experimental Workflow for Optimizing this compound Extraction
This workflow outlines a logical sequence for developing and optimizing an extraction protocol for this compound.
References
- 1. The Extract of Roots of Sophora flavescens Enhances the Recovery of Motor Function by Axonal Growth in Mice with a Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. asianpubs.org [asianpubs.org]
- 4. Selective Extraction of Flavonoids from Sophora flavescens Ait. by Mechanochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hepatotoxicity Induced by Sophora flavescens and Hepatic Accumulation of Kurarinone, a Major Hepatotoxic Constituent of Sophora flavescens in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient and Selective Extraction of Prenylated Flavonoids from Sophora flavescens Using Ultrasound-Assisted Hydrophobic Ionic Liquid and Characterization of Extraction Mechanism | MDPI [mdpi.com]
- 7. Kurarinone from Sophora Flavescens Roots Triggers ATF4 Activation and Cytostatic Effects Through PERK Phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Tyrosinase Inhibitory Activity: Kurarinol versus Kojic Acid
For researchers and professionals in drug development and cosmetic science, the quest for potent and safe tyrosinase inhibitors is a significant focus. Tyrosinase is the key enzyme in melanin biosynthesis, and its inhibition is a primary strategy for treating hyperpigmentation and for skin whitening applications. This guide provides a detailed comparison of the tyrosinase inhibitory activity of Kurarinol, a prenylated flavonoid from Sophora flavescens, and kojic acid, a well-established tyrosinase inhibitor.
This comparison is based on published experimental data to provide an objective overview of their relative potencies and the methodologies used for their evaluation.
Quantitative Comparison of Tyrosinase Inhibitory Activity
The inhibitory potential of a compound against an enzyme is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor.
Experimental data from studies on mushroom tyrosinase, a common model for screening potential inhibitors, demonstrates that this compound is a significantly more potent inhibitor than kojic acid. The IC50 values for both compounds are summarized in the table below.
| Compound | IC50 Value (µM) | Source |
| This compound | 8.60 ± 0.51 | [1] |
| Kojic Acid | 16.22 ± 1.71 | [1] |
| Kojic Acid | 30.6 | [2] |
| Kojic Acid | 121 ± 5 | [3] |
Note: The IC50 values for kojic acid can vary between studies due to different assay conditions, such as the source and purity of the enzyme, substrate concentration, and incubation time.[4][5]
Experimental Protocol: Mushroom Tyrosinase Inhibition Assay
The following is a detailed methodology for a typical in vitro mushroom tyrosinase inhibition assay, as described in the scientific literature, to determine the IC50 values of test compounds.[6][7]
Materials:
-
Mushroom Tyrosinase (e.g., from Sigma-Aldrich)
-
L-DOPA (3,4-dihydroxy-L-phenylalanine) or L-Tyrosine as the substrate
-
Phosphate buffer (typically pH 6.8)
-
Test compounds (this compound, Kojic Acid) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer.
-
Prepare a stock solution of the substrate (L-DOPA or L-Tyrosine) in phosphate buffer.
-
Prepare serial dilutions of the test compounds and the positive control (kojic acid) to various concentrations.
-
-
Assay in 96-Well Plate:
-
To each well, add a specific volume of phosphate buffer.
-
Add a small volume of the test compound solution (or solvent for the control).
-
Add the mushroom tyrosinase solution to each well and pre-incubate for a set period (e.g., 10 minutes) at a specific temperature (e.g., 25°C or 37°C).
-
-
Initiation of Reaction and Measurement:
-
Initiate the enzymatic reaction by adding the substrate solution to each well.
-
Immediately measure the absorbance of the resulting dopachrome formation at a specific wavelength (typically around 475-492 nm) in a kinetic mode for a defined period (e.g., 20-60 minutes).
-
-
Calculation of Inhibition:
-
The rate of reaction is determined from the linear portion of the absorbance versus time curve.
-
The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where:
-
A_control is the absorbance of the control reaction (with solvent but no inhibitor).
-
A_sample is the absorbance of the reaction with the test compound.
-
-
-
Determination of IC50:
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the inhibitor.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps involved in the mushroom tyrosinase inhibition assay.
Caption: Workflow of the in vitro mushroom tyrosinase inhibition assay.
Mechanism of Action
Kojic acid is known to inhibit tyrosinase by chelating the copper ions in the active site of the enzyme, which are essential for its catalytic activity.[2][8] This prevents the substrate from binding and being converted to melanin precursors. The inhibitory mechanism of this compound, as a flavonoid, is also believed to involve interaction with the enzyme's active site.
Conclusion
Based on the available in vitro data, this compound demonstrates superior tyrosinase inhibitory activity compared to the widely used standard, kojic acid. Its significantly lower IC50 value suggests that it is a more potent inhibitor of melanin synthesis. This makes this compound a promising candidate for further investigation and development as a skin-lightening agent in cosmetic and dermatological applications. Further studies, including in vivo and clinical trials, are necessary to fully elucidate its efficacy and safety profile for human use.
References
- 1. Inhibitory effects of this compound, kuraridinol, and trifolirhizin from Sophora flavescens on tyrosinase and melanin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Kojic Acid Showed Consistent Inhibitory Activity on Tyrosinase from Mushroom and in Cultured B16F10 Cells Compared with Arbutins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and tyrosinase inhibitory properties of some novel derivatives of kojic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tyrosinase inhibition assay [bio-protocol.org]
- 7. 3.4.3. Tyrosinase Inhibition Assay [bio-protocol.org]
- 8. An Updated Review of Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Kurarinol vs. Other Flavonoids from Sophora flavescens: A Comparative Guide to Anti-Cancer Activity
For Researchers, Scientists, and Drug Development Professionals
The dried root of Sophora flavescens, a traditional Chinese medicine known as "Kushen," is a rich source of bioactive flavonoids with demonstrated anti-cancer properties. Among these, kurarinol has emerged as a compound of significant interest. This guide provides an objective comparison of the anti-cancer activities of this compound and other flavonoids isolated from Sophora flavescens, supported by experimental data, detailed methodologies, and signaling pathway visualizations to aid in research and development efforts.
Comparative Cytotoxicity of Sophora flavescens Flavonoids
The anti-proliferative activity of flavonoids is a key indicator of their potential as anti-cancer agents. The half-maximal inhibitory concentration (IC50) is a standard measure of this activity, representing the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The following tables summarize the IC50 values of this compound and other notable flavonoids from Sophora flavescens against various cancer cell lines.
| Flavonoid | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | HepG2 (Hepatocellular Carcinoma) | Not explicitly quantified, but demonstrated dose-dependent apoptosis | [1][2] |
| Huh-7 (Hepatocellular Carcinoma) | Not explicitly quantified, but demonstrated dose-dependent apoptosis | [1] | |
| H22 (Hepatocellular Carcinoma) | Not explicitly quantified, but demonstrated dose-dependent apoptosis | [1] | |
| Kurarinone | H1688 (Small Cell Lung Cancer) | ~12.5 | [3] |
| H146 (Small Cell Lung Cancer) | ~30.4 | [3] | |
| PC3 (Prostate Cancer) | 24.7 | [4] | |
| Hela (Cervical Cancer) | 36 | [4] | |
| A375 (Melanoma) | 62 | [4] | |
| HL-60 (Human Myeloid Leukemia) | 18.5 | [4] | |
| Kushenol Z | A549 (Non-Small-Cell Lung Cancer) | Potent cytotoxicity observed | [5] |
| NCI-H226 (Non-Small-Cell Lung Cancer) | Potent cytotoxicity observed | [5] | |
| Sophoraflavanone G | MDA-MB-231 (Triple-Negative Breast Cancer) | Potent cytotoxicity observed | [6] |
| Compound 21 (a new flavanonol) | A549 (Lung Cancer) | Showed predominant cell proliferation inhibition | [7] |
| HCT116 (Colon Cancer) | Showed predominant cell proliferation inhibition | [7] | |
| This compound A | HepG2 (Hepatocellular Carcinoma) | 7.50 | [8][9] |
| A549 (Lung Cancer) | ~10.55 | [8][9] | |
| MCF7 (Breast Cancer) | ~8.0 | [8][9] |
Key Anti-Cancer Mechanisms and Signaling Pathways
The anti-cancer effects of this compound and other flavonoids from Sophora flavescens are mediated through the modulation of various signaling pathways that regulate cell proliferation, apoptosis (programmed cell death), and metastasis.
This compound's Anti-Cancer Signaling
This compound has been shown to induce apoptosis in hepatocellular carcinoma (HCC) cells by suppressing the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1][2] The inhibition of STAT3 transcriptional activity is a key mechanism underlying its pro-apoptotic effects.[1][2]
Caption: this compound induces apoptosis by inhibiting the STAT3 signaling pathway.
Kurarinone's Multi-faceted Anti-Cancer Mechanisms
Kurarinone exhibits a broader range of anti-cancer activities by inducing apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[10] It also inhibits cancer cell migration and invasion by suppressing the expression of proteins related to the epithelial-mesenchymal transition (EMT) and matrix metalloproteinases (MMPs).[3][10] The PI3K/Akt and MAPK signaling pathways are also implicated in the anti-cancer effects of some flavonoids from this plant family.[11]
Caption: Kurarinone induces apoptosis via both extrinsic and intrinsic pathways.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of the anti-cancer activities of Sophora flavescens flavonoids.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of compounds on cancer cells.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the flavonoid (e.g., this compound, kurarinone) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is expressed as a percentage of the control group.
Caption: Workflow of the MTT assay for determining cell viability.
Apoptosis Assay (Annexin V/PI Double Staining)
This flow cytometry-based assay is used to quantify the percentage of apoptotic cells.
-
Cell Treatment: Cells are treated with the flavonoid of interest for a specified time.
-
Cell Harvesting: Both adherent and floating cells are collected and washed with cold phosphate-buffered saline (PBS).
-
Staining: The cells are resuspended in binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol, typically for 15 minutes in the dark.
-
Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Conclusion
The flavonoids isolated from Sophora flavescens exhibit a range of anti-cancer activities, with this compound and kurarinone being prominent examples. While this compound shows significant pro-apoptotic effects in hepatocellular carcinoma through the inhibition of STAT3 signaling, kurarinone demonstrates a broader mechanism involving both intrinsic and extrinsic apoptotic pathways, as well as anti-metastatic properties in lung cancer models. The varying IC50 values across different flavonoids and cancer cell lines highlight the importance of selecting the appropriate compound for a specific cancer type. This guide provides a foundational comparison to inform further research and the potential development of these natural compounds as novel anti-cancer therapeutics.
References
- 1. This compound induces hepatocellular carcinoma cell apoptosis through suppressing cellular signal transducer and activator of transcription 3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound induces hepatocellular carcinoma cell apoptosis through suppressing cellular signal transducer and activator of transcription 3 signaling (Journal Article) | OSTI.GOV [osti.gov]
- 3. researchgate.net [researchgate.net]
- 4. Five-Decade Update on Chemopreventive and Other Pharmacological Potential of Kurarinone: a Natural Flavanone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel Flavonoid Kushenol Z from Sophora flavescens Mediates mTOR Pathway by Inhibiting Phosphodiesterase and Akt Activity to Induce Apoptosis in Non-Small-Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sophoraflavanone G from Sophora flavescens induces apoptosis in triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxic effects of flavonoids from root of Sophora flavescens in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Two New Isoprenoid Flavonoids from Sophora flavescens with Antioxidant and Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antitumor effect of kurarinone and underlying mechanism in small cell lung carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kirenol inhibited the cell survival and induced apoptosis in human thyroid cancer cells by altering PI3K/AKT and MAP kinase signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anti-inflammatory Effects of Kurarinol and Standard Non-Steroidal Anti-Inflammatory Drugs
A detailed guide for researchers and drug development professionals on the anti-inflammatory properties of the natural flavonoid Kurarinol, benchmarked against established NSAIDs. This report synthesizes available preclinical data to provide a comparative overview of their mechanisms of action and efficacy.
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. The mainstay of treatment for many of these conditions are Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) such as Ibuprofen, Diclofenac, and the COX-2 selective inhibitor, Celecoxib. However, the long-term use of these drugs is associated with gastrointestinal and cardiovascular side effects. This has spurred the search for novel anti-inflammatory agents with improved safety profiles. This compound, a lavandulyl flavanone isolated from the roots of Sophora flavescens, has demonstrated potent anti-inflammatory properties in various studies. This guide provides a comprehensive comparison of the anti-inflammatory effects of this compound with those of Ibuprofen, Diclofenac, and Celecoxib, based on available experimental data.
Mechanism of Action: A Comparative Overview
This compound exerts its anti-inflammatory effects through a multi-targeted approach, distinguishing it from the more specific mechanisms of many NSAIDs. While NSAIDs primarily target the cyclooxygenase (COX) enzymes to inhibit prostaglandin synthesis, this compound modulates a broader range of inflammatory pathways.
The flavonoid-rich fraction of Sophora flavescens, containing this compound, has been shown to inhibit the production of key pro-inflammatory mediators including prostaglandin E2 (PGE2) and nitric oxide (NO).[1] Furthermore, it downregulates the expression of inducible nitric oxide synthase (iNOS) and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[1][2] This broad-spectrum activity is attributed to its ability to modulate key signaling pathways, including the nuclear factor-kappa B (NF-κB) and the Nrf2/HO-1 pathways.[3][4] The NF-κB pathway is a central regulator of the inflammatory response, while the Nrf2/HO-1 pathway is a critical component of the cellular antioxidant defense system with anti-inflammatory properties.
In contrast, traditional NSAIDs like Ibuprofen and Diclofenac are non-selective inhibitors of both COX-1 and COX-2 enzymes. Celecoxib, a newer generation NSAID, exhibits selectivity for the COX-2 enzyme, which is predominantly expressed at sites of inflammation. This selectivity is associated with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.
Below is a diagram illustrating the key inflammatory signaling pathways and the points of intervention for this compound and the comparator drugs.
Caption: Inflammatory pathway showing targets of this compound and NSAIDs.
Quantitative Comparison of Anti-inflammatory Activity
Direct comparative studies of this compound against known NSAIDs are limited. The following table summarizes available quantitative data for this compound, related compounds from Sophora flavescens, and the comparator drugs from various in vitro and in vivo studies. It is important to note that the experimental conditions may vary between studies, which can influence the absolute values.
| Compound/Drug | Assay | Model System | Key Findings | Reference |
| This compound/Related Flavonoids | ||||
| Flavonoids from S. flavescens | NO Production Inhibition | LPS-stimulated RAW264.7 cells | IC50: 4.6 - 14.4 µM | [5] |
| Flavonoid fraction from S. flavescens | PGE2 & NO Production Inhibition | LPS-stimulated RAW264.7 cells | Inhibition at 10-50 µg/mL | [1] |
| Kurarinone | IL-1β & iNOS mRNA Expression | LPS-stimulated RAW264.7 cells | Suppression at 50 µM | [3] |
| Kurarinone | Collagen-Induced Arthritis | DBA/1 mice | Reduced pro-inflammatory cytokines at 100 mg/kg/day | [4] |
| Ibuprofen | ||||
| COX-1 Inhibition | Human whole blood | IC50: 1.8 µM | [6] | |
| COX-2 Inhibition | Human whole blood | IC50: 1.3 µM | [6] | |
| Diclofenac | ||||
| COX-1 Inhibition | Ovine | IC50: 0.06 µM | [7] | |
| COX-2 Inhibition | Human | IC50: 0.40 µM | [7] | |
| Celecoxib | ||||
| COX-1 Inhibition | Ovine | IC50: 30 µM | [8] | |
| COX-2 Inhibition | Human | IC50: 0.05 µM | [8] |
Experimental Protocols
To facilitate the validation and comparison of anti-inflammatory effects, detailed methodologies for key experiments are provided below.
In Vitro Anti-inflammatory Assay: LPS-Induced Inflammation in RAW 264.7 Macrophages
This assay is widely used to screen for compounds that can inhibit the production of pro-inflammatory mediators.
Caption: Workflow for in vitro anti-inflammatory screening.
Detailed Protocol:
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.
-
Drug Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or the comparator NSAIDs (Ibuprofen, Diclofenac, Celecoxib). The cells are pre-incubated for 1-2 hours.
-
LPS Stimulation: Lipopolysaccharide (LPS) from E. coli is added to each well (final concentration, e.g., 1 µg/mL) to induce an inflammatory response. A set of wells without LPS stimulation serves as a negative control.
-
Incubation: The plates are incubated for 24 hours.
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.
-
Cytokines (TNF-α, IL-6, IL-1β): The levels of these pro-inflammatory cytokines in the supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
-
Data Analysis: The percentage inhibition of each inflammatory mediator is calculated relative to the LPS-stimulated control group. IC50 values can be determined by plotting the percentage inhibition against the logarithm of the compound concentration.
In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Rodents
This is a classic and reliable model for evaluating the acute anti-inflammatory activity of compounds.
Caption: Workflow for in vivo carrageenan-induced paw edema assay.
Detailed Protocol:
-
Animals: Male or female Wistar rats or Swiss albino mice are used. The animals are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Grouping and Dosing: Animals are randomly divided into groups: a control group (vehicle), a positive control group (e.g., Diclofenac 10 mg/kg), and test groups receiving different doses of this compound. The compounds are typically administered orally or intraperitoneally.
-
Induction of Edema: Thirty to sixty minutes after drug administration, 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline is injected into the subplantar tissue of the right hind paw of each animal.
-
Measurement of Paw Edema: The volume of the injected paw is measured at 0, 1, 2, 3, and 4 hours after the carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of edema inhibition is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
Conclusion
The available evidence suggests that this compound is a promising anti-inflammatory agent with a mechanism of action that extends beyond the COX-inhibition pathway targeted by traditional NSAIDs. Its ability to modulate multiple inflammatory mediators and signaling pathways, such as NF-κB and Nrf2, indicates its potential for broader therapeutic applications in inflammatory diseases. While direct comparative studies with NSAIDs are currently lacking, the existing data on this compound and related flavonoids from Sophora flavescens demonstrate significant anti-inflammatory activity. Further research, including head-to-head comparative studies and clinical trials, is warranted to fully elucidate the therapeutic potential and safety profile of this compound as a novel anti-inflammatory drug. The experimental protocols provided in this guide offer a framework for conducting such validation studies.
References
- 1. Anti-inflammatory and anti-arthritic activity of total flavonoids of the roots of Sophora flavescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory and antiproliferative activities of trifolirhizin, a flavonoid from Sophora flavescens roots - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of cyclooxygenase inhibitors from medicinal plants used to treat inflammation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activities of Kurarinol and Kuraridinol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the biological activities of two closely related prenylated flavonoids, Kurarinol and Kuraridinol. Derived from the medicinal plant Sophora flavescens, these compounds have garnered significant interest for their potent pharmacological effects. This analysis focuses on their well-documented anti-melanogenic properties and explores other reported biological activities, supported by experimental data and detailed protocols.
Data Summary: Head-to-Head Comparison
| Biological Activity | This compound | Kuraridinol | Reference Compound |
| Tyrosinase Inhibition (IC₅₀) | 8.60 ± 0.51 µM[1] | 0.88 ± 0.06 µM [1] | Kojic Acid (16.22 ± 1.71 µM)[1] |
| Melanin Synthesis Inhibition in B16 Melanoma Cells | >50% inhibition at 50 µM[1] | >50% inhibition at 50 µM[1] | Not specified |
| Anti-Liver Fibrosis | Inhibits activation of LX-2 cells (IC₅₀ 12.65 µM)[2] | Not reported | Not applicable |
| Antibacterial Activity | No activity against Gram-positive bacteria[3] | Not reported | Not applicable |
Key Finding: Kuraridinol is a significantly more potent inhibitor of tyrosinase, the key enzyme in melanin synthesis, as compared to this compound.
Anti-Melanogenic Activity
Both this compound and Kuraridinol are effective inhibitors of melanogenesis. Their primary mechanism of action is the direct inhibition of tyrosinase.
This compound acts as a competitive inhibitor of mushroom tyrosinase with an IC₅₀ of 100 nM.[3] In cultured B16 melanoma cells, it markedly inhibits melanin synthesis by over 50% at a concentration of 50 µM.[1]
Kuraridinol , on the other hand, demonstrates substantially stronger tyrosinase inhibitory activity, with an IC₅₀ value of 0.88 ± 0.06 µM, making it nearly ten times more potent than this compound and significantly more potent than the commonly used skin-whitening agent, kojic acid.[1] Similar to this compound, it also inhibits melanin synthesis in B16 melanoma cells by more than 50% at a 50 µM concentration.[1]
Other Reported Biological Activities
This compound: Anti-Liver Fibrosis
This compound has shown promise as an anti-liver fibrosis agent. It exhibits a noticeable inhibitory effect on the proliferation of hepatic stellate cells (LX-2 cells), with an IC₅₀ of 12.65 µM.[2] Mechanistic studies reveal that this compound exerts its anti-fibrotic effects by modulating the Transforming Growth Factor-β (TGF-β)/Smads signaling pathway.[2] It has been shown to inhibit the expression of TGF-β1, Smad2, Smad3, and Smad4 at both the gene and protein levels.[2]
Kuraridinol: Limited Data on Other Activities
Currently, the publicly available research on Kuraridinol is predominantly focused on its potent anti-melanogenic effects. There is a lack of substantial data on its other biological activities such as anti-inflammatory, anti-cancer, or antibacterial effects.
Signaling Pathways
This compound and the TGF-β/Smads Pathway in Liver Fibrosis
This compound's anti-fibrotic action is mediated through the canonical TGF-β/Smads signaling pathway. In liver fibrosis, TGF-β1 is a key cytokine that promotes the activation of hepatic stellate cells, leading to excessive extracellular matrix deposition. This compound intervenes in this pathway by downregulating the expression of key signaling molecules.
Caption: this compound inhibits the TGF-β/Smads signaling pathway.
Kuraridinol and Melanogenesis Signaling Pathways
The potent anti-melanogenic activity of Kuraridinol is linked to its modulation of the c-KIT and Endothelin Receptor Type B (ETB-R) signaling pathways. These pathways are critical in regulating the expression and activity of tyrosinase and other melanogenic enzymes. A closely related compound, kuraridin, has been shown to target key genes such as KIT, MAP2K1, and PRKCA within these pathways.[4][5]
Caption: Kuraridinol inhibits melanogenesis via multiple pathways.
Experimental Protocols
Tyrosinase Inhibition Assay
This protocol outlines the method for determining the in vitro inhibitory effect of a compound on mushroom tyrosinase activity.
Materials:
-
Mushroom tyrosinase (Sigma-Aldrich)
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
Phosphate buffer (0.1 M, pH 6.8)
-
Test compounds (this compound, Kuraridinol) dissolved in DMSO
-
Kojic acid (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
In a 96-well plate, add 20 µL of the test compound solution at various concentrations. For the control, use 20 µL of DMSO.[6]
-
Add 40 µL of 30 U/mL mushroom tyrosinase solution and 100 µL of 0.1 M phosphate buffer (pH 6.8) to each well.[6]
-
Pre-incubate the plate at room temperature for 10 minutes.[6]
-
Initiate the reaction by adding 40 µL of 10 mM L-DOPA to each well.[6]
-
Incubate the plate at 37°C for 20 minutes.[6]
-
Measure the absorbance at 475 nm using a microplate reader.[6]
-
The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the control reaction and A_sample is the absorbance in the presence of the test compound.
-
The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of the test compound.
Melanin Content Assay in B16F10 Melanoma Cells
This protocol describes the quantification of melanin content in cultured B16F10 melanoma cells following treatment with test compounds.
Materials:
-
B16F10 melanoma cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
α-Melanocyte-Stimulating Hormone (α-MSH)
-
Test compounds (this compound, Kuraridinol)
-
Phosphate-Buffered Saline (PBS)
-
1 N NaOH containing 10% DMSO
-
6-well plates and 96-well plates
-
Microplate reader
Procedure:
-
Seed B16F10 cells in 6-well plates at a density of 1.25 x 10⁵ cells/mL and incubate for 24 hours.[7]
-
Treat the cells with fresh medium containing α-MSH (to stimulate melanin production) and various concentrations of the test compounds for 48-72 hours.[7][8]
-
After incubation, wash the cells twice with PBS.[7]
-
Harvest the cells and centrifuge to obtain a cell pellet.[7]
-
Solubilize the melanin by adding 300 µL of 1 M NaOH containing 10% DMSO to the cell pellet and incubating at 80°C for 1 hour.[7][8]
-
Transfer 100 µL of the lysate to a 96-well plate.[7]
-
Measure the absorbance at 405 nm using a microplate reader to determine the relative melanin content.[7]
-
The melanin content can be normalized to the total protein content of the cells, which can be determined using a BCA protein assay kit.
Conclusion
Both this compound and Kuraridinol are potent natural compounds with significant biological activities. The available data strongly supports their role as inhibitors of melanogenesis, with Kuraridinol exhibiting markedly superior tyrosinase inhibitory potency. This compound's distinct anti-liver fibrosis activity, mediated through the TGF-β/Smads pathway, highlights its potential for therapeutic applications beyond dermatology. Further research is warranted to explore the full spectrum of biological activities for Kuraridinol and to conduct direct comparative studies of these two promising flavonoids in other therapeutic areas. This guide provides a foundational understanding for researchers aiming to harness the potential of these natural products in drug discovery and development.
References
- 1. Inhibitory effects of this compound, kuraridinol, and trifolirhizin from Sophora flavescens on tyrosinase and melanin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ScholarWorks@Gyeongsang National University: this compound, tyrosinase inhibitor isolated from the root of Sophora flavescens [scholarworks.gnu.ac.kr]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of Kuraridin as a Potential Natural Anti-Melanogenic Agent: Focusing on Specific Target Genes and Multidirectional Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tyrosinase inhibition assay [bio-protocol.org]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Induction of Melanogenesis by Fosfomycin in B16F10 Cells Through the Upregulation of P-JNK and P-p38 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Efficacy of Kurarinol: A Comparative Analysis of STAT3 Inhibitors in Liver Cancer
For Immediate Release
Shanghai, China – November 10, 2025 – A comprehensive comparative analysis of Kurarinol and other Signal Transducer and Activator of Transcription 3 (STAT3) inhibitors reveals promising avenues for the treatment of hepatocellular carcinoma (HCC), the most common form of liver cancer. This guide synthesizes experimental data on the efficacy of these compounds, offering researchers, scientists, and drug development professionals a detailed overview of their performance in preclinical models.
Signal Transducer and Activator of Transcription 3 (STAT3) is a key protein involved in cell growth, survival, and differentiation. Its persistent activation is a hallmark of many cancers, including hepatocellular carcinoma, making it a prime target for therapeutic intervention. A growing body of research has focused on identifying and evaluating inhibitors of the STAT3 signaling pathway. Among these, this compound, a flavonoid extracted from the root of Sophora flavescens, has demonstrated significant anti-cancer properties. This report provides a head-to-head comparison of this compound with other notable STAT3 inhibitors, including Napabucasin, Stattic, and Cryptotanshinone, based on available experimental data.
In Vitro Efficacy: A Quantitative Comparison
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values of various STAT3 inhibitors in different liver cancer cell lines, providing a snapshot of their in vitro efficacy.
| STAT3 Inhibitor | Cell Line | IC50 (µM) | Reference |
| This compound | HepG2, Huh-7, H22 | Dose-dependent apoptosis observed | [1] |
| Napabucasin | Hepatocellular Carcinoma Cells | Significantly lower than Cryptotanshinone | |
| Stattic | HepG2 | 2.94 | [2] |
| Bel-7402 | 2.5 | [2] | |
| SMMC-7721 | 5.1 | [2] | |
| Cryptotanshinone | HepG2 | 3.9 | |
| NSC 74859 (S3I-201) | Huh-7 | 150 | [3] |
| SNU-398 | 150 | [3] | |
| SNU-475 | 15 | [3] | |
| SNU-182 | 200 | [3] |
Note: While specific IC50 values for this compound in HCC cell lines were not explicitly stated in the reviewed literature, studies consistently report its dose-dependent ability to induce apoptosis[1].
In Vivo Performance: Tumor Growth Inhibition
Preclinical studies using animal models provide crucial insights into the potential therapeutic efficacy of these inhibitors in a living system. The following table summarizes the in vivo effects of this compound and other STAT3 inhibitors on hepatocellular carcinoma xenograft models.
| STAT3 Inhibitor | Animal Model | Treatment Regimen | Key Findings | Reference |
| This compound | H22 tumor-bearing mice | Intraperitoneal injection | Substantially induced apoptosis of transplanted tumor cells with low toxicity. | [1][4] |
| Napabucasin | HCC homograft mice | Not specified | Reduced tumor volume and inhibited tumor growth. | [5] |
| Cryptotanshinone Derivative | H22 tumor-bearing mice | Not specified | Exhibited significant anti-tumor activity. | [6] |
| NSC 74859 (S3I-201) | Huh-7 xenografts in nude mice | 5 mg/kg | Significantly retarded tumor growth. | [3] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental procedures discussed, the following diagrams have been generated using the DOT language.
Caption: STAT3 Signaling Pathway and Inhibition.
Caption: Experimental Workflow for Efficacy Testing.
Detailed Experimental Protocols
Cell Viability (MTT) Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Materials:
-
Liver cancer cell lines (e.g., HepG2, Huh-7)
-
96-well plates
-
STAT3 inhibitors (this compound, etc.)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the STAT3 inhibitors for 24-72 hours. A vehicle control (e.g., DMSO) should be included.
-
After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC50 value.
Western Blotting for STAT3 Phosphorylation
Western blotting is used to detect the levels of specific proteins in a sample. In this context, it is used to measure the phosphorylation of STAT3 at tyrosine 705 (p-STAT3), which is indicative of its activation.
Materials:
-
Treated and untreated liver cancer cells
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-STAT3, anti-STAT3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cells in lysis buffer and quantify the protein concentration.
-
Denature the protein samples and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the p-STAT3 levels to total STAT3 and a loading control (e.g., β-actin).
Conclusion
The available data suggests that this compound is a promising natural compound for the inhibition of STAT3 signaling in hepatocellular carcinoma. While direct quantitative comparisons with other STAT3 inhibitors are still emerging, its ability to induce apoptosis in liver cancer cells both in vitro and in vivo warrants further investigation. The continued exploration of this compound and other STAT3 inhibitors is crucial for the development of novel and effective therapeutic strategies against this challenging disease. This guide provides a foundational comparison to aid researchers in their ongoing efforts.
References
- 1. This compound induces hepatocellular carcinoma cell apoptosis through suppressing cellular signal transducer and activator of transcription 3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stattic Enhances Radiosensitivity and Reduces Radio-Induced Migration and Invasion in HCC Cell Lines through an Apoptosis Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The STAT3 inhibitor NSC 74859 is effective in hepatocellular cancers with disrupted TGF-β signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound induces hepatocellular carcinoma cell apoptosis through suppressing cellular signal transducer and activator of transcription 3 signaling (Journal Article) | OSTI.GOV [osti.gov]
- 5. The Anticancer Effect of Napabucasin (BBI608), a Natural Naphthoquinone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro and vivo anti-tumor activity and mechanisms of the new cryptotanshinone derivative 11 against hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Kurarinol and Other Natural Antioxidants: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive, data-driven comparison of the antioxidant properties of Kurarinol and other prominent natural antioxidants, namely resveratrol, curcumin, and quercetin. Designed for researchers, scientists, and professionals in drug development, this document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows to facilitate an objective evaluation of these compounds.
Note: While this guide focuses on this compound, much of the available quantitative antioxidant data pertains to the closely related compound, Kurarinone. Given their structural similarity, data for Kurarinone is used as a proxy for this compound in this comparison, a point that should be considered in experimental design.
Quantitative Comparison of Antioxidant Activity
The antioxidant capacity of this compound (represented by Kurarinone), resveratrol, curcumin, and quercetin has been evaluated using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a common metric for antioxidant activity, with lower values indicating greater potency. The following table summarizes the IC50 values obtained from two prevalent antioxidant assays: the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assay.
| Compound | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) |
| Kurarinone | 0.984 (in a flavonoid fraction)[1] | Data not available |
| Resveratrol | ~4.7 - 22.7 | ~2.86 - 13.44[2] |
| Curcumin | ~3.20 - 12.3[3][4] | ~15.59 - 18.54[3] |
| Quercetin | ~0.55 - 19.17[5][6] | ~1.17 - 49.8[5][7] |
Note: The IC50 values can vary depending on the specific experimental conditions, including the solvent, pH, and incubation time. The value for Kurarinone was obtained from a study on a flavonoid fraction of Sophora flavescens, where Kurarinone was a major component.
Signaling Pathway Modulation: The Nrf2-ARE Pathway
A key mechanism through which many natural antioxidants exert their protective effects is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1) and targeted for degradation. In the presence of oxidative stress or activators like Kurarinone, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE). This binding initiates the transcription of a suite of antioxidant and cytoprotective genes, including Heme Oxygenase-1 (HO-1).[8][9][10][11][12][13]
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow. The change in absorbance is measured spectrophotometrically.
Methodology:
-
Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol. The solution should be freshly prepared and protected from light.
-
Sample Preparation: The test compounds (this compound, resveratrol, curcumin, quercetin) and a positive control (e.g., ascorbic acid or Trolox) are prepared in a series of concentrations.
-
Reaction Mixture: A fixed volume of the DPPH solution is mixed with varying concentrations of the test samples and the positive control. A blank containing the solvent and DPPH solution is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solutions is measured at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a spectrophotometer.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the test sample.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the antioxidant. The concentration that causes 50% scavenging of the DPPH radical is the IC50 value.[8][14][15]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color. In the presence of an antioxidant, the radical is reduced, and the color intensity decreases.
Methodology:
-
Generation of ABTS•+: A stock solution of ABTS (e.g., 7 mM) is mixed with potassium persulfate (e.g., 2.45 mM) and allowed to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
Preparation of Working Solution: The ABTS•+ stock solution is diluted with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of approximately 0.70 at 734 nm.
-
Sample Preparation: The test compounds and a positive control are prepared in a range of concentrations.
-
Reaction Mixture: A small volume of the test sample or standard is added to a larger volume of the ABTS•+ working solution.
-
Incubation: The reaction is allowed to proceed for a specific time (e.g., 6 minutes) at room temperature.
-
Absorbance Measurement: The absorbance is measured at 734 nm.
-
Calculation of Scavenging Activity and IC50: The percentage of inhibition and the IC50 value are calculated in a similar manner to the DPPH assay.[16][17][18][19]
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating the antioxidant activity of a test compound using in vitro chemical assays.
Conclusion
This compound, represented here by its close analog Kurarinone, demonstrates notable antioxidant potential, primarily through the activation of the Nrf2 signaling pathway. When compared to other well-established natural antioxidants like resveratrol, curcumin, and quercetin, its in vitro radical scavenging activity appears to be within a comparable range, although more direct comparative studies are warranted. The data and protocols presented in this guide offer a foundation for researchers to further investigate the antioxidant properties of this compound and its potential applications in the development of novel therapeutics.
References
- 1. Five-Decade Update on Chemopreventive and Other Pharmacological Potential of Kurarinone: a Natural Flavanone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antioxidant Activity and Mechanism of Resveratrol and Polydatin Isolated from Mulberry (Morus alba L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scitepress.org [scitepress.org]
- 4. mdpi.com [mdpi.com]
- 5. inabj.org [inabj.org]
- 6. nehu.ac.in [nehu.ac.in]
- 7. mdpi.com [mdpi.com]
- 8. acmeresearchlabs.in [acmeresearchlabs.in]
- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. [PDF] Anti-Inflammatory Activity of Kurarinone Involves Induction of HO-1 via the KEAP1/Nrf2 Pathway | Semantic Scholar [semanticscholar.org]
- 13. Anti-Inflammatory Activity of Kurarinone Involves Induction of HO-1 via the KEAP1/Nrf2 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. abcam.cn [abcam.cn]
- 16. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 17. 4.4.2. ABTS Radical Scavenging Assay [bio-protocol.org]
- 18. cosmobiousa.com [cosmobiousa.com]
- 19. cdn.gbiosciences.com [cdn.gbiosciences.com]
Validating the Anti-Fibrotic Effects of Kurarinol: A Comparative Analysis in a CCl4-Induced Liver Fibrosis Model
For researchers and professionals in drug development, identifying and validating novel anti-fibrotic compounds is a critical endeavor. Kurarinol, a lavandulyl flavonoid, has emerged as a potential candidate, with in-vitro studies demonstrating its ability to inhibit the activation of hepatic stellate cells (HSCs), a key event in liver fibrogenesis. This guide provides a comparative overview of this compound's anti-fibrotic potential against established natural compounds—Silymarin, Curcumin, and Quercetin—within the context of the widely-used carbon tetrachloride (CCl4)-induced liver fibrosis model. While in-vivo data for this compound in this specific model remains to be published, this guide synthesizes available in-vitro evidence for this compound and contrasts it with extensive in-vivo data for the alternative compounds, offering a valuable resource for experimental design and compound evaluation.
Performance Comparison of Anti-Fibrotic Compounds
The following tables summarize the quantitative effects of this compound (in-vitro) and the comparative compounds (in-vivo) on key markers of liver fibrosis.
Table 1: In-Vitro Efficacy of this compound on LX-2 Human Hepatic Stellate Cells
| Marker | Treatment | Result | Signaling Pathway Implication |
| α-SMA | This compound A | Remarkable inhibition of mRNA and protein levels[1] | Inhibition of HSC activation |
| Fibronectin | This compound A | Remarkable inhibition of mRNA and protein levels[1] | Reduction in extracellular matrix (ECM) deposition |
| Collagen I | This compound A | Remarkable inhibition of mRNA and protein levels[1] | Reduction in ECM deposition |
| TGF-β1 | This compound A | Inhibition of gene and protein expression[1] | Modulation of the TGF-β/Smads pathway |
| Smad2, Smad3, Smad4 | This compound A | Inhibition of gene and protein expression[1] | Downregulation of key profibrotic signaling mediators |
Table 2: In-Vivo Efficacy of Alternative Compounds in CCl4-Induced Liver Fibrosis in Rats
| Compound | Parameter | CCl4 Control Group | Treatment Group | Percent Improvement |
| Silymarin | AST (U/L) | Elevated | Significantly Decreased[2][3] | - |
| ALT (U/L) | Elevated | Significantly Decreased[2][3] | - | |
| α-SMA Expression | Increased | Reversed[2][3] | - | |
| TGF-β1 Expression | Significantly Increased | Significantly Decreased (at 50 mg/kg)[4] | - | |
| Curcumin | AST (U/L) | Elevated | Significantly Decreased[5] | - |
| ALT (U/L) | Elevated | Significantly Decreased[5] | - | |
| Hydroxyproline (mmoL/g) | 6.12 ± 1.19 | 2.11 ± 0.45[6][7] | ~65% | |
| TGF-β1 Expression | Significantly Elevated | Suppressed[6] | - | |
| Quercetin | AST (U/L) | Elevated | Significantly Decreased[8] | - |
| ALT (U/L) | Elevated | Significantly Decreased[8] | - | |
| Fibrosis Index | - | 60% Reduction[9] | 60% | |
| TGF-β1 Expression | Increased | Decreased[8][9] | - |
Signaling Pathway Analysis: The Central Role of TGF-β/SMAD
Liver fibrosis is predominantly driven by the activation of hepatic stellate cells (HSCs), which transform into myofibroblast-like cells and excessively deposit extracellular matrix (ECM) proteins. The Transforming Growth Factor-beta (TGF-β) signaling pathway is a master regulator of this process.
Upon liver injury, TGF-β1 is released and binds to its receptor on HSCs. This triggers the phosphorylation of SMAD proteins (SMAD2 and SMAD3), which then form a complex with SMAD4. This complex translocates to the nucleus and initiates the transcription of pro-fibrotic genes, including those for collagen and α-smooth muscle actin (α-SMA), leading to scar tissue formation.[10][11]
In-vitro evidence strongly suggests that this compound exerts its anti-fibrotic effects by targeting this pathway. Studies have shown that this compound A inhibits the expression of TGF-β1, Smad2, Smad3, and Smad4 in activated HSCs.[1] This disruption of the core signaling cascade prevents the downstream expression of fibrotic markers like collagen I and α-SMA. Similarly, established anti-fibrotic agents such as Silymarin, Curcumin, and Quercetin have also been shown to modulate this pathway, contributing to their hepatoprotective effects in CCl4-induced liver fibrosis models.[4][6][9]
TGF-β/SMAD Signaling Pathway in Liver Fibrosis and Site of this compound Action.
Experimental Protocols
A standardized and reproducible experimental model is crucial for validating the efficacy of anti-fibrotic compounds. The CCl4-induced liver fibrosis model is a widely accepted and utilized preclinical model that mimics key aspects of human liver fibrosis.
1. Induction of Liver Fibrosis with Carbon Tetrachloride (CCl4)
-
Animal Model: Male Wistar or Sprague-Dawley rats (180-220g) are commonly used.
-
Inducing Agent: A solution of CCl4, typically diluted 1:1 (v/v) in olive oil or corn oil.[6]
-
Administration: Intraperitoneal (i.p.) injection of the CCl4 solution.
-
Dosing Regimen: A typical regimen involves administering 1-2 mL/kg of the CCl4 solution twice weekly for a period of 4 to 12 weeks to induce significant fibrosis.[6][8][12]
-
Control Group: A control group receives only the vehicle (e.g., olive oil) following the same administration schedule.
2. Treatment Administration
-
Test Compounds: this compound (for future in-vivo studies), Silymarin, Curcumin, or Quercetin are dissolved in an appropriate vehicle (e.g., normal saline, carboxymethyl cellulose).
-
Route of Administration: Oral gavage is a common route for daily administration of the test compounds.
-
Dosing:
-
Treatment Period: Treatment can be administered concurrently with CCl4 induction or after the establishment of fibrosis to assess both preventative and therapeutic effects.
3. Assessment of Anti-Fibrotic Effects
At the end of the experimental period, animals are euthanized, and blood and liver tissue samples are collected for analysis.
-
Serum Analysis:
-
Histopathological Analysis:
-
Staining: Liver tissue sections are stained with Hematoxylin and Eosin (H&E) for general morphology and Masson's trichrome or Sirius Red for collagen deposition to visualize the extent of fibrosis.
-
-
Quantitative Analysis of Fibrosis Markers:
-
Hydroxyproline Assay: Measurement of the hydroxyproline content in liver tissue, which is a quantitative marker of collagen.[6]
-
qRT-PCR: Measurement of the mRNA expression levels of pro-fibrotic genes (e.g., Col1a1, Timp1, Acta2).
-
Experimental Workflow for Validating Anti-Fibrotic Compounds.
Conclusion
The available in-vitro data strongly positions this compound as a promising anti-fibrotic agent by its targeted inhibition of the TGF-β/SMAD signaling pathway. While direct in-vivo comparisons in a CCl4-induced liver fibrosis model are pending, the extensive data from established natural compounds like Silymarin, Curcumin, and Quercetin provide a robust framework for evaluating its potential. These alternatives have demonstrated significant efficacy in reducing liver injury, suppressing fibrosis markers, and modulating key inflammatory and fibrogenic pathways in vivo. Future research should focus on validating the anti-fibrotic effects of this compound in the CCl4 model to substantiate its therapeutic potential and provide the quantitative data necessary for direct comparison with these established alternatives. The experimental protocols and assessment methods detailed in this guide offer a comprehensive approach for such validation studies.
References
- 1. Curcumin protects against CCl4-induced liver fibrosis in rats by inhibiting HIF-1α through an ERK-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of silymarin on the resolution of liver fibrosis induced by carbon tetrachloride in rats | Semantic Scholar [semanticscholar.org]
- 3. Effects of silymarin on the resolution of liver fibrosis induced by carbon tetrachloride in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Curcumin Protects against CCl4-Induced Liver Fibrosis in Rats by Inhibiting HIF-1α Through an ERK-Dependent Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. The alleviating effect of quercetin on carbon tetrachloride-induced liver fibrosis in rats and its underlying mechanism [jcps.bjmu.edu.cn]
- 9. Quercetin improves hepatic fibrosis reducing hepatic stellate cells and regulating pro-fibrogenic/anti-fibrogenic molecules balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. TGF-β/SMAD Pathway and Its Regulation in Hepatic Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. TGF-β/SMAD Pathway and Its Regulation in Hepatic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Induction of liver fibrosis by CCl4 mediates pathological alterations in the spleen and lymph nodes: The potential therapeutic role of propolis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Mechanisms of Action: Kurarinol and Kurarinone
For Immediate Release
[City, State] – [Date] – In the landscape of natural product research, the prenylated flavonoids Kurarinol and Kurarinone, both derived from the medicinal plant Sophora flavescens, have garnered significant attention for their diverse pharmacological activities. This guide presents a comparative study of their mechanisms of action, drawing upon available experimental data to provide researchers, scientists, and drug development professionals with a comprehensive overview of their biological effects.
Summary of Biological Activities
This compound and Kurarinone exhibit distinct yet occasionally overlapping biological activities. Kurarinone has been extensively studied for its anti-cancer, anti-inflammatory, and antioxidant properties. In contrast, this compound is most noted for its potent tyrosinase inhibitory activity and its emerging role in combating liver fibrosis.
Quantitative Comparison of Bioactivities
The following table summarizes the key quantitative data associated with the biological activities of this compound and Kurarinone.
| Biological Activity | Compound | Assay System | IC50 / EC50 / Other Metric | Reference(s) |
| Anti-cancer | ||||
| Kurarinone | H1688 SCLC cells | IC50: 12.5 ± 4.7 μM | [1] | |
| Kurarinone | H146 SCLC cells | IC50: 30.4 ± 5.1 μM | [1] | |
| Kurarinone | A549 NSCLC cells | Time- and dose-dependent inhibition | [2] | |
| Kurarinone | Gastric cancer cells | Potentiates TRAIL-induced apoptosis | [3] | |
| Tyrosinase Inhibition | ||||
| This compound | Mushroom Tyrosinase | IC50: 8.60 ± 0.51 μM | ||
| Anti-liver Fibrosis | ||||
| This compound | LX-2 cells | IC50: 12.65 μM | [4] | |
| Anti-inflammatory | ||||
| Kurarinone | LPS-stimulated RAW264.7 cells | Dose-dependent inhibition of pro-inflammatory mediators | [5] | |
| Kurarinone | Collagen-Induced Arthritis (mice) | Significant reduction in pro-inflammatory cytokines | [6] | |
| Antioxidant | ||||
| Kurarinone | HG-stimulated HK2 cells | Activation of Nrf-2/HO-1 pathway | [7][8] |
Mechanisms of Action: A Detailed Comparison
Anti-cancer Mechanisms of Kurarinone
Kurarinone exerts its anti-cancer effects through multiple pathways, primarily by inducing apoptosis and causing cell cycle arrest in various cancer cell lines.
-
Apoptosis Induction: Kurarinone triggers both the intrinsic (mitochondrial) and extrinsic (receptor-mediated) apoptotic pathways[1][2]. This is characterized by the activation of caspases-3, -8, and -9, cleavage of PARP, and a decrease in the Bcl-2/Bax ratio[1][9]. In some cancers, it enhances the pro-apoptotic effects of TRAIL by downregulating anti-apoptotic proteins like Mcl-1 and c-FLIP[3].
-
Cell Cycle Arrest: It can arrest the cell cycle at the G2/M phase, contributing to its anti-proliferative effects[3].
-
STAT3 Signaling Inhibition: Kurarinone has been shown to inhibit the JAK2-STAT3 signaling pathway, which is crucial for the survival and proliferation of cancer stem-like cells[10].
Anti-inflammatory Mechanisms of Kurarinone
The anti-inflammatory properties of Kurarinone are well-documented and are mediated through the modulation of several key signaling pathways.
-
JAK/STAT Pathway: Kurarinone suppresses the cytokine-induced Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling[6][11]. This leads to a reduction in the differentiation of pro-inflammatory T-helper cells (Th1 and Th17)[6].
-
Nrf2/KEAP1 Pathway: It activates the Nrf2/HO-1 signaling pathway by downregulating KEAP1[5][8][12]. This results in the production of antioxidant enzymes and the suppression of pro-inflammatory mediators like IL-1β and iNOS[5][13].
-
Suppression of Pro-inflammatory Cytokines: Kurarinone significantly reduces the levels of pro-inflammatory cytokines such as TNF-α, IL-6, IFN-γ, and IL-17A in various inflammatory models[6].
Antioxidant Mechanisms of Kurarinone
The antioxidant activity of Kurarinone is intrinsically linked to its anti-inflammatory mechanism.
-
Nrf2 Activation: By activating the Nrf2 pathway, Kurarinone enhances the cellular antioxidant defense system, protecting against oxidative stress-induced damage[7][8]. This has been observed to alleviate high glucose-induced ferroptosis in kidney cells[7].
Tyrosinase Inhibition by this compound
This compound is a potent inhibitor of tyrosinase, the key enzyme in melanin biosynthesis.
-
Competitive Inhibition: Kinetic studies have revealed that this compound acts as a competitive inhibitor of mushroom tyrosinase. This suggests that it binds to the active site of the enzyme, competing with the substrate.
Anti-fibrotic Mechanism of this compound
Recent studies have highlighted the potential of this compound in treating liver fibrosis.
-
TGF-β/Smads Pathway: this compound has been shown to inhibit the activation of hepatic stellate cells (LX-2) by modulating the TGF-β/Smads signaling pathway[4]. It achieves this by inhibiting the expression of TGF-β1, Smad2, Smad3, and Smad4[4].
Signaling Pathway Diagrams
Caption: Kurarinone's anti-cancer signaling pathways.
Caption: Kurarinone's anti-inflammatory signaling pathways.
References
- 1. Antitumor effect of kurarinone and underlying mechanism in small cell lung carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Inhibitory Effect of Kurarinone on Growth of Human Non-small Cell Lung Cancer: An Experimental Study Both in Vitro and in Vivo Studies [frontiersin.org]
- 3. Kurarinone Synergizes TRAIL-Induced Apoptosis in Gastric Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anti-Inflammatory Activity of Kurarinone Involves Induction of HO-1 via the KEAP1/Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kurarinone Attenuates Collagen-Induced Arthritis in Mice by Inhibiting Th1/Th17 Cell Responses and Oxidative Stress [mdpi.com]
- 7. Kurarinone activates the Nrf-2/HO-1 signaling pathway and alleviates high glucose-induced ferroptosis in HK2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kurarinone activates the Nrf-2/HO-1 signaling pathway and alleviates high glucose-induced ferroptosis in HK2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Five-Decade Update on Chemopreventive and Other Pharmacological Potential of Kurarinone: a Natural Flavanone - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Kurarinone regulates immune responses through regulation of the JAK/STAT and TCR-mediated signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [PDF] Anti-Inflammatory Activity of Kurarinone Involves Induction of HO-1 via the KEAP1/Nrf2 Pathway | Semantic Scholar [semanticscholar.org]
- 13. Anti-Inflammatory Activity of Kurarinone Involves Induction of HO-1 via the KEAP1/Nrf2 Pathway [ouci.dntb.gov.ua]
Assessing the Synergistic Potential of Kurarinol with Chemotherapeutic Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Kurarinol, a flavonoid isolated from the medicinal plant Sophora flavescens, has demonstrated notable anticancer properties, primarily through the induction of apoptosis via inhibition of the STAT3 signaling pathway. While direct experimental evidence of its synergistic effects with conventional chemotherapeutic agents is currently limited, this guide provides a comparative analysis based on available data for this compound and related compounds from Sophora flavescens. This report aims to objectively assess the potential of this compound in combination therapies by examining its standalone activity and the synergistic effects observed with other flavonoids and extracts from the same plant source when combined with agents such as cisplatin, doxorubicin, and paclitaxel. All quantitative data are summarized for comparative purposes, and detailed experimental protocols for key assays are provided.
Standalone Anticancer Activity of this compound
This compound has been shown to possess cytotoxic and pro-apoptotic activities across various cancer cell lines. A key mechanism of action is the suppression of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, which is a critical regulator of cancer cell proliferation, survival, and apoptosis.
Data Summary: Cytotoxic Activity of this compound and its Derivatives
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound A | HepG2 | Hepatocellular Carcinoma | 7.50 | [1] |
| A549 | Lung Carcinoma | 10.55 | [1] | |
| MCF7 | Breast Cancer | 9.85 | [1] |
Synergistic Effects of Sophora flavescens Flavonoids and Extracts with Chemotherapeutic Agents
Given the absence of direct studies on this compound's synergistic effects, this section presents data from studies on other compounds and extracts from Sophora flavescens, which may serve as a proxy for understanding this compound's potential in combination therapies.
Combination with Platinum-Based Agents (e.g., Cisplatin)
Compound Kushen Injection (CKI), a formulation derived from Sophora flavescens containing a mixture of alkaloids and flavonoids, has been extensively studied in combination with platinum-based chemotherapy in non-small cell lung cancer (NSCLC).
Data Summary: CKI in Combination with Platinum-Based Chemotherapy (PBC) in NSCLC
| Outcome | CKI + PBC | PBC Alone | Relative Risk (95% CI) | P-value | Reference |
| Disease Control Rate | Improved | - | 1.11 (1.07 to 1.15) | < 0.00001 | [2][3] |
| Objective Response Rate | Improved | - | 1.30 (1.20 to 1.40) | < 0.00001 | [2][3] |
| 1-Year Survival Rate | Improved | - | 1.51 (1.18 to 1.94) | 0.001 | [2][3] |
These results from a meta-analysis of 37 randomized controlled trials suggest a significant synergistic interaction, leading to improved clinical outcomes and a reduction in the toxicity associated with chemotherapy.[2][3]
Combination with Anthracyclines (e.g., Doxorubicin)
The synergistic potential of flavonoids with doxorubicin has been explored, demonstrating enhanced anticancer effects.
Data Summary: Synergistic Effects of Flavonoids with Doxorubicin
| Flavonoid/Extract | Cell Line | Cancer Type | Key Finding | Reference |
| SH003 (Herbal extract incl. Sophora flavescens) | MDA-MB-231 | Triple-negative Breast Cancer | Synergistic effect, induction of caspase-dependent apoptosis | [4] |
Combination with Taxanes (e.g., Paclitaxel)
Kurarinone, a flavonoid structurally related to this compound, has been shown to act synergistically with Taxol (paclitaxel).
Data Summary: Kurarinone in Combination with Paclitaxel
| Combination | Cancer Model | Key Finding | Reference |
| Kurarinone + Taxol | Lung cancer xenograft | Decreased Bcl-2 expression, upregulated caspase 8 and 3 | [5] |
Signaling Pathways and Mechanisms of Synergy
The synergistic effects of Sophora flavescens compounds with chemotherapeutic agents are often attributed to the modulation of key signaling pathways involved in apoptosis, cell cycle regulation, and drug resistance.
This compound's Mechanism of Action: this compound induces apoptosis by inhibiting the STAT3 signaling pathway.[2] This mechanism is a promising target for combination therapy, as STAT3 is implicated in chemoresistance.
Kurarinone's Synergistic Mechanism: Kurarinone enhances TRAIL-induced apoptosis by inhibiting the NF-κB pathway and downregulating anti-apoptotic proteins like Mcl-1 and c-FLIP, a process also linked to the inhibition of STAT3 signaling.[5][6]
References
- 1. Two New Isoprenoid Flavonoids from Sophora flavescens with Antioxidant and Cytotoxic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Compound Kushen injection combined with platinum-based chemotherapy for stage III/IV non-small cell lung cancer: A meta-analysis of 37 RCTs following the PRISMA guidelines [jcancer.org]
- 3. researchgate.net [researchgate.net]
- 4. Synergistic Effect of SH003 and Doxorubicin in Triple-negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Five-Decade Update on Chemopreventive and Other Pharmacological Potential of Kurarinone: a Natural Flavanone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kurarinone Synergizes TRAIL-Induced Apoptosis in Gastric Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Inhibitory Effect of Kurarinol on Different Isoforms of Tyrosinase: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the inhibitory effects of Kurarinol, a prenylated flavonoid isolated from Sophora flavescens, on tyrosinase. The data presented herein is compiled from peer-reviewed studies and is intended to offer an objective overview of this compound's potential as a tyrosinase inhibitor compared to other known agents.
Comparative Inhibitory Activity of Tyrosinase Inhibitors
The inhibitory potency of this compound against mushroom tyrosinase is significant, with reported IC50 values as low as 0.1 µM.[1] Another study found an IC50 value of 8.60 µM for this compound against mushroom tyrosinase, which is more potent than the commonly used inhibitor, kojic acid (IC50 of 16.22 µM in the same study).[2][3]
| Inhibitor | Tyrosinase Isoform | IC50 Value (µM) |
| This compound | Mushroom | 0.1 [1] / 8.60 ± 0.51 [2][3] |
| Murine (B16 Melanoma) | Data not available | |
| Human | Data not available | |
| Kojic Acid | Mushroom | 16.22 ± 1.71[2][3] |
| Murine (B16 Melanoma) | Data not available | |
| Human | >500[4] | |
| α-Arbutin | Mushroom | Data not available |
| Murine (B16 Melanoma) | ~480 | |
| Human | >500[4] | |
| β-Arbutin | Mushroom | >500[4] |
| Murine (B16 Melanoma) | >500[4] | |
| Human | >500[4] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of tyrosinase inhibitors.
Mushroom Tyrosinase Inhibition Assay
This assay is widely used for the initial screening of potential tyrosinase inhibitors.
Materials:
-
Mushroom Tyrosinase (e.g., from Agaricus bisporus)
-
L-DOPA (L-3,4-dihydroxyphenylalanine) or L-Tyrosine
-
Phosphate Buffer (typically pH 6.8)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Positive Control (e.g., Kojic Acid)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test compound and positive control in a suitable solvent.
-
In a 96-well plate, add a defined volume of phosphate buffer.
-
Add the test compound at various concentrations to the respective wells. A solvent control (without the test compound) should also be included.
-
Add a solution of mushroom tyrosinase to each well and pre-incubate the mixture at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10 minutes).
-
Initiate the enzymatic reaction by adding the substrate (L-DOPA or L-Tyrosine) to each well.
-
Measure the absorbance of the resulting dopachrome at a specific wavelength (typically 475-492 nm) at regular intervals or after a fixed incubation time (e.g., 20 minutes).
-
The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the control reaction and A_sample is the absorbance in the presence of the test compound.
-
The IC50 value, the concentration of the inhibitor required to inhibit 50% of the enzyme activity, is determined by plotting the percentage of inhibition against the inhibitor concentration.
Cell-Based Tyrosinase Activity and Melanin Content Assay (using B16 Murine Melanoma Cells)
This assay evaluates the effect of inhibitors on tyrosinase activity and melanin production within a cellular context.
Materials:
-
B16 murine melanoma cells
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
α-Melanocyte-stimulating hormone (α-MSH) or other melanogenesis inducers
-
Test compound
-
Lysis buffer (containing detergents like Triton X-100)
-
L-DOPA
-
NaOH
-
96-well plate for cell culture and a separate plate for measurements
-
Microplate reader
Procedure:
-
Seed B16 melanoma cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound in the presence or absence of a melanogenesis inducer (e.g., α-MSH) for a specific duration (e.g., 48-72 hours).
-
For Melanin Content Assay:
-
After treatment, wash the cells with phosphate-buffered saline (PBS).
-
Lyse the cells with a solution of NaOH (e.g., 1N NaOH) and heat at a specific temperature (e.g., 80°C) for a defined time to solubilize the melanin.
-
Measure the absorbance of the lysate at 405 nm.
-
The melanin content is often normalized to the total protein content of the cells.
-
-
For Cellular Tyrosinase Activity Assay:
-
After treatment, wash the cells with PBS and lyse them using a suitable lysis buffer.
-
Determine the protein concentration of the cell lysates.
-
In a new 96-well plate, add an equal amount of protein from each cell lysate.
-
Add L-DOPA solution to initiate the tyrosinase reaction.
-
Incubate at 37°C and measure the absorbance at 475 nm at different time points.
-
The tyrosinase activity is calculated based on the rate of dopachrome formation and normalized to the protein concentration.
-
Visualizing the Mechanism of Action
The following diagrams illustrate the experimental workflow for assessing tyrosinase inhibition and the signaling pathway involved in melanogenesis, highlighting the point of action for tyrosinase inhibitors.
Caption: Workflow for in vitro tyrosinase inhibition assay.
Caption: Simplified melanogenesis signaling pathway and the point of inhibition.
Conclusion
The available data strongly indicates that this compound is a potent inhibitor of mushroom tyrosinase, with an efficacy that can surpass that of kojic acid. Its mechanism is suggested to be competitive, implying it may bind to the active site of the enzyme. However, a significant knowledge gap exists regarding its inhibitory effects on mammalian tyrosinase isoforms. Further research, particularly focused on human and murine tyrosinase, is crucial to fully validate the potential of this compound as a skin-whitening agent or for the treatment of hyperpigmentation disorders in a clinical context. The provided experimental protocols can serve as a foundation for such future investigations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibitory effects of this compound, kuraridinol, and trifolirhizin from Sophora flavescens on tyrosinase and melanin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Cellular Responses: A Comparative Transcriptomic Analysis of Kurarinol and Other Flavonoids
For Immediate Release
This guide offers a comparative analysis of the transcriptomic effects of Kurarinol and other flavonoids on various cell types. Designed for researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the cellular signaling pathways and gene expression changes induced by these compounds, supported by experimental data.
Comparative Analysis of Gene Expression
This compound, a lavandulyl flavanone from the roots of Sophora flavescens, has demonstrated significant bioactivity, particularly in the context of liver fibrosis.[1] Transcriptomic analysis of human hepatic stellate cells (LX-2) treated with this compound revealed a distinct gene expression signature compared to other flavonoids, which have been extensively studied for their anti-cancer and anti-inflammatory properties.[2][3][4][5]
While a direct, side-by-side transcriptomic comparison of this compound and other flavonoids in the same cell line is not yet available in published literature, this guide synthesizes findings from multiple studies to provide a comparative overview. The following tables summarize the key differentially expressed genes (DEGs) and modulated signaling pathways upon treatment with this compound and other representative flavonoids.
Table 1: Comparative Summary of Transcriptomic Changes Induced by this compound and Other Flavonoids
| Compound | Cell Line | Key Upregulated Genes/Pathways | Key Downregulated Genes/Pathways | Primary Cellular Effect |
| This compound | LX-2 (Human Hepatic Stellate Cells) | - | TGF-β/Smads signaling pathway (TGF-β1, Smad2, Smad3, Smad4), Fibrosis markers (α-SMA, Fibronectin, Collagen I)[1] | Anti-liver fibrosis[1] |
| Apigenin & Quercetin (High-Dose) | MCF-7 (Human Breast Cancer Cells) | TNF-α signaling pathway, Inflammatory genes[3][4] | - | Pro-apoptotic, Pro-inflammatory[3][4] |
| Chrysin | Gastric Cancer Cells | - | H19/miR-Let-7a/COPB2 axis[2] | Pro-apoptotic[2] |
| Luteolin | HeLa Cells | - | - | Pro-apoptotic[2] |
| Myricetin | Colorectal Cancer Models | - | - | Inhibition of tumorigenesis[2] |
| Taxifolin | Breast Cancer Cells | - | - | Inhibition of migration and invasion[2] |
Table 2: Differentially Expressed Genes (DEGs) in LX-2 Cells Treated with this compound
| Gene Category | Specific Genes Downregulated by this compound | Reference |
| TGF-β/Smads Pathway | TGF-β1, Smad2, Smad3, Smad4 | [1] |
| Fibrosis Markers | α-SMA, Fibronectin, Collagen I | [1] |
| Overall DEGs | 106 common DEGs identified between control, disease model, and this compound-treated groups.[1] | [1] |
Experimental Protocols
The following provides a generalized methodology for comparative transcriptomic analysis based on standard practices cited in the referenced literature.
1. Cell Culture and Treatment:
-
Cells (e.g., LX-2, MCF-7) are cultured in appropriate media and conditions.
-
Cells are treated with various concentrations of the flavonoid of interest (e.g., this compound, Apigenin) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48 hours).[6]
2. RNA Extraction and Sequencing:
-
Total RNA is extracted from the treated and control cells using a suitable kit (e.g., TRIzol reagent, RNeasy Kit).
-
RNA quality and quantity are assessed using spectrophotometry and gel electrophoresis.[7][8]
-
RNA sequencing libraries are prepared from the extracted RNA.
-
Sequencing is performed using a high-throughput sequencing platform (e.g., Illumina NovaSeq, MGISEQ).[9][10]
3. Bioinformatic Analysis:
-
Raw sequencing reads are processed to remove adapters and low-quality reads.[10]
-
Clean reads are mapped to a reference genome.[10]
-
Gene expression levels are quantified (e.g., as FPKM or TPM).[11][12]
-
Differentially expressed genes (DEGs) between treated and control groups are identified using statistical analysis packages (e.g., edgeR, DESeq2).[12]
-
Functional enrichment analysis (e.g., GO, KEGG) is performed on the DEGs to identify enriched biological pathways.[13]
4. Validation of Gene Expression:
-
The expression levels of selected DEGs are validated using quantitative real-time PCR (qRT-PCR).[14][15]
Visualizing the Mechanisms
The following diagrams illustrate the key signaling pathways modulated by these flavonoids and the experimental workflow.
Caption: Experimental workflow for comparative transcriptomics.
Caption: this compound inhibits the TGF-β/Smads signaling pathway.
Caption: High-dose flavonoids can activate TNF-α signaling.
Conclusion
The available transcriptomic data indicates that this compound exerts its anti-fibrotic effects primarily through the downregulation of the TGF-β/Smads signaling pathway.[1] In contrast, other flavonoids like apigenin and quercetin, particularly at high doses, have been shown to induce apoptosis and inflammation in cancer cells via activation of the TNF-α pathway.[3][4] While these comparisons are drawn from studies on different cell lines and conditions, they highlight the diverse and specific molecular mechanisms through which different flavonoids can influence cellular behavior. Further research involving direct comparative transcriptomic analysis of this compound and other flavonoids under standardized conditions is warranted to fully elucidate their relative activities and therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Flavonoids Inhibit Cancer by Regulating the Competing Endogenous RNA Network [frontiersin.org]
- 3. The Biphasic Effect of Flavonoids on Oxidative Stress and Cell Proliferation in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Biphasic Effect of Flavonoids on Oxidative Stress and Cell Proliferation in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In silico investigation of lavandulyl flavonoids for the development of potent fatty acid synthase-inhibitory prototypes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RNA-seq, de novo transcriptome assembly and flavonoid gene analysis in 13 wild and cultivated berry fruit species with high content of phenolics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Metabolomic and Transcriptomic Analyses of Flavonoid Biosynthesis in Dendrobium devonianum Flowers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Systematic transcriptome analysis reveals molecular mechanisms and indications of bupleuri radix - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Single-Molecule Real-Time and Illumina Sequencing to Analyze Transcriptional Regulation of Flavonoid Synthesis in Blueberry [frontiersin.org]
- 12. Comparative transcriptome and flavonoids components analysis reveal the structural genes responsible for the yellow seed coat color of Brassica rapa L - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of Kuraridin as a Potential Natural Anti-Melanogenic Agent: Focusing on Specific Target Genes and Multidirectional Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Metabolomic and transcriptomice analyses of flavonoid biosynthesis in apricot fruits [frontiersin.org]
- 15. Metabolomic and Transcriptomic Analysis of Flavonoid Biosynthesis in Two Main Cultivars of Actinidia arguta Sieb.Zucc. Grown in Northern China - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Kurarinol: A Guide for Laboratory Professionals
I. Immediate Safety Precautions
Before initiating any disposal procedures, ensure all relevant safety protocols are in place. This includes wearing appropriate Personal Protective Equipment (PPE) and having access to emergency equipment.
Table 1: Personal Protective Equipment (PPE) for Handling Kurarinol Waste
| PPE Item | Specification |
| Gloves | Nitrile or other chemically resistant gloves |
| Eye Protection | Safety glasses with side shields or safety goggles |
| Lab Coat | Standard laboratory coat |
| Respiratory | Use in a well-ventilated area. A respirator may be |
| Protection | necessary if generating dusts or aerosols. |
II. Spill Management
In the event of a this compound spill, immediate and appropriate action is crucial to prevent exposure and contamination.
Small Spills:
-
Absorb: Use a non-combustible absorbent material such as vermiculite, sand, or earth to soak up the spill.[1]
-
Collect: Carefully scoop the absorbed material into a designated, sealable waste container.
-
Clean: Wipe the spill area with an absorbent cloth or fleece.[1]
-
Decontaminate: Thoroughly clean the surface to remove any residual contamination.[1]
Large Spills:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate personnel from the immediate vicinity.
-
Ventilate: Increase ventilation to the area.
-
Contain: Prevent the spill from spreading or entering drains.
-
Follow Small Spill Procedures: Once the situation is under control, follow the procedures for small spills.
III. Disposal Procedures for this compound Waste
Proper disposal of this compound waste is essential to comply with regulations and protect the environment. Never return spilled material to its original container for re-use.[1] Avoid discharging this compound waste into drains, water courses, or onto the ground.[1]
Step 1: Waste Identification and Segregation
-
Solid Waste: Collect solid this compound, contaminated absorbent materials, and used PPE in a clearly labeled, sealed container.
-
Liquid Waste: If this compound is in a solvent, collect it in a labeled, sealed container for hazardous chemical waste. Do not mix with other incompatible waste streams.
Step 2: Waste Container Labeling
Properly label all waste containers with the following information:
-
"Hazardous Waste"
-
Full chemical name: "this compound"
-
Major constituents and their approximate percentages
-
Date the first waste was added
-
Hazard characteristics (e.g., "Harmful if swallowed," "Very toxic to aquatic life")[2]
Step 3: Storage
Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials. Keep containers tightly closed.
Step 4: Final Disposal
The final disposal of this compound waste must be conducted in accordance with all local, regional, national, and international regulations.[1][2] This typically involves one of the following methods:
-
Licensed Chemical Destruction Plant: The material can be sent to a licensed facility for chemical destruction.[3]
-
Controlled Incineration: Controlled incineration with flue gas scrubbing is another disposal option.[3]
Contact your institution's Environmental Health and Safety (EHS) office or a licensed waste disposal contractor to arrange for the pickup and proper disposal of your this compound waste.
IV. Experimental Protocols Cited
The disposal procedures outlined above are based on standard laboratory safety protocols and information derived from Safety Data Sheets for similar chemical compounds. No specific experimental protocols were cited in the generation of this disposal guide.
V. Diagrams
Diagram 1: this compound Waste Disposal Workflow
Caption: Workflow for the proper disposal of this compound waste.
Diagram 2: Decision Tree for this compound Disposal
Caption: Decision-making process for this compound waste disposal.
References
Personal protective equipment for handling Kurarinol
Personal Protective Equipment (PPE)
The following personal protective equipment is recommended to minimize exposure and ensure safety when handling Kurarinol.
| PPE Category | Recommended Equipment | Specifications |
| Eye and Face Protection | Safety Goggles or Face Shield | Wear snug-fitting, non-fogging safety goggles that provide protection against chemical splashes.[1][2] For higher-risk activities such as handling large quantities or potential for splashing, a full-face shield worn over safety goggles is recommended.[1] |
| Hand Protection | Chemical-Resistant Gloves | Use unlined, elbow-length chemical-resistant gloves.[1] Nitrile, butyl, or neoprene gloves generally offer good protection against a range of chemicals.[1] Always inspect gloves for any signs of degradation or perforation before use.[3][4] |
| Body Protection | Laboratory Coat or Chemical-Resistant Apron | A standard laboratory coat should be worn to protect against minor spills. For mixing and handling larger quantities, a chemical-resistant apron that extends from the neck to at least the knees is advised.[1] |
| Respiratory Protection | Respirator (if applicable) | If there is a risk of inhaling dust or aerosols, a respirator is necessary.[1][3] The type of respirator and filter cartridge should be selected based on a risk assessment of the specific procedure. |
| Foot Protection | Closed-Toe Shoes | Always wear closed-toe shoes in a laboratory setting to protect against spills and falling objects.[5] |
Operational and Disposal Plans
A systematic approach to handling and disposing of this compound is crucial for maintaining a safe laboratory environment.
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials.
-
Keep the container tightly sealed.
Handling and Experimental Use:
-
Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust or aerosols.[3]
-
Avoid direct contact with skin and eyes.[3]
-
Use non-sparking tools to prevent ignition sources.[3]
-
After handling, wash hands thoroughly with soap and water.[3]
Disposal:
-
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.
-
Do not pour down the drain or dispose of with general laboratory waste.
-
Contaminated PPE should be disposed of as hazardous waste.
Experimental Protocols
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3] |
| Skin Contact | Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[3] Seek medical attention if irritation develops. |
| Inhalation | Move the exposed person to fresh air. If not breathing, provide artificial respiration. Seek medical attention.[4] |
| Ingestion | Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[3] |
Spill Response:
-
Wear appropriate PPE as outlined above.
-
For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[4]
-
For larger spills, prevent further spreading and contact the appropriate environmental health and safety personnel.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound, from initial risk assessment to final disposal.
References
- 1. Welcome to PSEP! [core.psep.cce.cornell.edu]
- 2. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
